(3,4-Dimethoxyphenyl)hydrazine hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
(3,4-dimethoxyphenyl)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C8H12N2O2.ClH/c1-11-7-4-3-6(10-9)5-8(7)12-2;/h3-5,10H,9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRSRMSMAVYUKRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NN)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4066595 | |
| Record name | Hydrazine, (3,4-dimethoxyphenyl)-, hydrochloride | |
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Molecular Weight |
204.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40119-17-3, 20329-82-2 | |
| Record name | Hydrazine, (3,4-dimethoxyphenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
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| Record name | Hydrazine, (3,4-dimethoxyphenyl)-, hydrochloride (1:?) | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Hydrazine, (3,4-dimethoxyphenyl)-, hydrochloride (1:?) | |
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| Record name | (3,4-Dimethoxyphenyl)hydrazine monohydrochloride | |
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| Record name | Hydrazine, (3,4-dimethoxyphenyl)-, hydrochloride (1:?) | |
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| Record name | Hydrazine, (3,4-dimethoxyphenyl)-, hydrochloride | |
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| Record name | (3,4-dimethoxyphenyl)hydrazine monohydrochloride | |
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Foundational & Exploratory
A Comprehensive Technical Guide to (3,4-Dimethoxyphenyl)hydrazine hydrochloride: Synthesis, Safety, and Applications in Drug Discovery
Abstract
(3,4-Dimethoxyphenyl)hydrazine hydrochloride (CAS No. 40119-17-3) is a pivotal chemical intermediate, primarily recognized for its role as a precursor in the synthesis of indole scaffolds, which are central to a vast array of pharmacologically active molecules. This technical guide provides an in-depth analysis of its chemical properties, a detailed protocol for its synthesis, comprehensive safety and handling information, and a thorough exploration of its application in medicinal chemistry, with a focus on the Fischer indole synthesis. This document is intended for researchers, chemists, and professionals in the field of drug development, offering both foundational knowledge and practical insights to leverage this versatile reagent in their research endeavors.
Introduction: The Strategic Importance of (3,4-Dimethoxyphenyl)hydrazine hydrochloride
In the landscape of pharmaceutical synthesis, the strategic selection of starting materials is paramount to the efficiency and success of a drug development campaign. (3,4-Dimethoxyphenyl)hydrazine hydrochloride has emerged as a valuable building block due to the prevalence of the 6,7-dimethoxyindole moiety in numerous biologically active compounds.[1][2] Its utility is most profoundly demonstrated in the Fischer indole synthesis, a robust and versatile method for constructing the indole ring system that has been a cornerstone of heterocyclic chemistry for over a century.[2] This guide will elucidate the critical aspects of (3,4-Dimethoxyphenyl)hydrazine hydrochloride, providing the necessary technical information for its safe and effective use in the laboratory.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic properties of a reagent is fundamental to its application in synthesis and analysis.
Physical and Chemical Properties
The key physical and chemical properties of (3,4-Dimethoxyphenyl)hydrazine hydrochloride are summarized in the table below. It is important to note that while some data for the target compound is available, other data points are often reported for the closely related but structurally distinct (3,4-dimethylphenyl)hydrazine hydrochloride (CAS No. 60481-51-8). Care must be taken to use data specific to the dimethoxy variant.
| Property | Value | Source |
| CAS Number | 40119-17-3 | MedChemExpress |
| Molecular Formula | C₈H₁₃ClN₂O₂ | MedChemExpress |
| Molecular Weight | 204.66 g/mol | MedChemExpress |
| Appearance | Light brown to gray solid | MedChemExpress |
| Melting Point | 195-200 °C (for the dimethyl analog) | [3][4] |
| Solubility | Soluble in water | [4] |
| Stability | Hygroscopic; store under an inert atmosphere | [4] |
Spectroscopic Data (Predicted)
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ ~10.1 ppm (broad s, 3H): -NH₃⁺ protons.
-
δ ~7.0 ppm (d, 1H): Aromatic proton ortho to the hydrazine group.
-
δ ~6.9 ppm (d, 1H): Aromatic proton meta to the hydrazine group.
-
δ ~6.8 ppm (dd, 1H): Aromatic proton para to the hydrazine group.
-
δ ~3.7 ppm (s, 6H): Two methoxy (-OCH₃) groups.
-
-
¹³C NMR (DMSO-d₆, 100 MHz):
-
δ ~150-145 ppm: Aromatic carbons attached to the methoxy groups.
-
δ ~140 ppm: Aromatic carbon attached to the hydrazine group.
-
δ ~120-110 ppm: Other aromatic carbons.
-
δ ~55 ppm: Methoxy carbons.
-
-
IR (ATR):
-
~3200-2800 cm⁻¹: N-H stretching from the hydrazinium ion.
-
~1600, 1500 cm⁻¹: Aromatic C=C stretching.
-
~1250, 1030 cm⁻¹: C-O stretching of the methoxy groups.
-
Synthesis of (3,4-Dimethoxyphenyl)hydrazine hydrochloride
The most common and industrially scalable synthesis of aryl hydrazines involves the diazotization of the corresponding aniline followed by reduction of the resulting diazonium salt. The following is a detailed, self-validating protocol adapted from established procedures for similar compounds.
Synthesis Workflow
Caption: Workflow for the synthesis of (3,4-Dimethoxyphenyl)hydrazine hydrochloride.
Detailed Experimental Protocol
Materials:
-
3,4-Dimethoxyaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
-
Deionized Water
-
Ethanol
-
Diethyl Ether
-
Ice
Procedure:
-
Preparation of the Diazonium Salt Solution: a. In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 3,4-dimethoxyaniline (1 equivalent) in a mixture of concentrated HCl (3 equivalents) and water. b. Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring. c. Prepare a solution of sodium nitrite (1.1 equivalents) in a minimal amount of cold water. d. Add the sodium nitrite solution dropwise to the aniline suspension, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is indicated by a clear, yellowish solution. The reaction is self-validating as the disappearance of the solid aniline starting material indicates the progression of the reaction.
-
Reduction of the Diazonium Salt: a. In a separate, larger beaker, dissolve tin(II) chloride dihydrate (3 equivalents) in concentrated HCl. Cool this solution to below 10 °C in an ice bath. b. Slowly add the cold diazonium salt solution to the tin(II) chloride solution with continuous stirring. A thick, off-white to pale yellow precipitate of the hydrazine hydrochloride salt will form.
-
Isolation and Purification: a. After the addition is complete, continue stirring the mixture in the ice bath for an additional 30-60 minutes to ensure complete precipitation. b. Collect the precipitate by vacuum filtration. c. Wash the filter cake sequentially with cold water, cold ethanol, and finally diethyl ether to remove residual acids and organic impurities. d. Dry the product under vacuum to yield (3,4-Dimethoxyphenyl)hydrazine hydrochloride as a stable solid.
Safety and Handling
(3,4-Dimethoxyphenyl)hydrazine hydrochloride is a hazardous chemical and must be handled with appropriate safety precautions.
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation |
Source: MedChemExpress Safety Data Sheet
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and chemical safety goggles.
-
Engineering Controls: Handle this compound in a well-ventilated chemical fume hood to avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents. Due to its hygroscopic nature, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.[4]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Application in Drug Discovery: The Fischer Indole Synthesis
The primary utility of (3,4-Dimethoxyphenyl)hydrazine hydrochloride in drug development is its role as a key reactant in the Fischer indole synthesis to produce 6,7-dimethoxyindoles. This scaffold is present in a variety of bioactive molecules.
The Fischer Indole Synthesis: Mechanism and Causality
The Fischer indole synthesis is a classic acid-catalyzed reaction that proceeds through a series of well-defined steps. The choice of a strong acid catalyst (Brønsted or Lewis) is crucial for promoting the key[7][7]-sigmatropic rearrangement.
Caption: Mechanism of the Fischer Indole Synthesis.
Experimental Protocol: Synthesis of a 6,7-Dimethoxyindole Derivative
This protocol provides a representative example of a Fischer indole synthesis using (3,4-Dimethoxyphenyl)hydrazine hydrochloride.
Materials:
-
(3,4-Dimethoxyphenyl)hydrazine hydrochloride
-
A suitable ketone (e.g., cyclohexanone)
-
Anhydrous Ethanol
-
Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., ZnCl₂, glacial acetic acid)
Procedure:
-
Hydrazone Formation (in situ): a. In a round-bottom flask, suspend (3,4-Dimethoxyphenyl)hydrazine hydrochloride (1 equivalent) in anhydrous ethanol. b. Add the ketone (1.1 equivalents) to the suspension. c. Reflux the mixture for 1-2 hours. The formation of the hydrazone can be monitored by TLC. This step is self-validating as the consumption of the starting materials can be observed.
-
Indolization: a. Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. b. Add polyphosphoric acid (PPA) to the crude hydrazone. c. Heat the mixture to 80-100 °C for 1-3 hours. The reaction progress should be monitored by TLC until the hydrazone is consumed. d. Cool the reaction mixture and carefully quench by pouring it onto crushed ice. e. Neutralize the mixture with a suitable base (e.g., NaOH solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: a. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. b. Purify the crude product by column chromatography on silica gel to obtain the desired 6,7-dimethoxyindole derivative.
Relevance to Pharmaceutical Synthesis
The 6,7-dimethoxyindole core synthesized from (3,4-Dimethoxyphenyl)hydrazine is a key structural feature in several classes of therapeutic agents. For instance, it forms the basis for compounds investigated as platelet-derived growth factor receptor (PDGFR) tyrosine kinase inhibitors, which have shown broad antiproliferative activity against tumor cells.[1] The synthesis of JNJ-10198409, a potent anti-PDGFR-β kinase inhibitor, relies on a 6,7-dimethoxy substituted scaffold, highlighting the industrial relevance of this starting material.[1] Additionally, 6-methoxyindole derivatives, which can be accessed through similar synthetic routes, have been explored as potent melatonin analogues.[8]
Conclusion
(3,4-Dimethoxyphenyl)hydrazine hydrochloride is a high-value chemical intermediate with a well-defined role in the synthesis of complex heterocyclic molecules. Its primary application in the Fischer indole synthesis provides a reliable and scalable route to 6,7-dimethoxyindoles, which are important pharmacophores in modern drug discovery. A comprehensive understanding of its synthesis, physicochemical properties, and safe handling procedures, as outlined in this guide, is essential for any researcher or drug development professional seeking to utilize this versatile compound to its full potential. The continued exploration of indole-based therapeutics ensures that (3,4-Dimethoxyphenyl)hydrazine hydrochloride will remain a relevant and strategically important building block in the pharmaceutical sciences.
References
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Home Sunshine Pharma. (3,4-dimethylphenyl)hydrazine Hydrochloride CAS 86746-50-1/60481-51-8. [Link]
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Royal Society of Chemistry. (2018). Supplementary Information for Direct N-heterocyclization of hydrazines to access styrylated pyrazoles. [Link]
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Reuman, M., et al. (2005). (6,7-Dimethoxy-2,4-dihydroindeno[1,2-c]pyrazol-3-yl)phenylamines: platelet-derived growth factor receptor tyrosine kinase inhibitors with broad antiproliferative activity against tumor cells. Journal of Medicinal Chemistry, 48(26), 8163-73. [Link]
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Shaikh, I. A., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(54), 34226-34255. [Link]
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MDPI. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. [Link]
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PubMed Central. (2021). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. [Link]
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Spadoni, G., et al. (1998). 1-(2-Alkanamidoethyl)-6-methoxyindole derivatives: a new class of potent indole melatonin analogues. Journal of Medicinal Chemistry, 41(19), 3624-34. [Link]
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A Mechanistic and Practical Guide to the Application of (3,4-Dimethoxyphenyl)hydrazine Hydrochloride in Modern Synthesis
Executive Summary
The indole scaffold is a cornerstone of medicinal chemistry and natural product synthesis, forming the structural core of numerous bioactive compounds.[1] The Fischer indole synthesis, a classic and versatile reaction discovered in 1883, remains one of the most reliable methods for constructing this privileged heterocycle.[1][2] This guide provides an in-depth examination of (3,4-Dimethoxyphenyl)hydrazine hydrochloride, a key substituted hydrazine, and its mechanistic role in this powerful transformation. We will dissect the multi-step reaction mechanism, explore the critical influence of reaction parameters, and provide practical, field-proven protocols for its application. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent for the efficient synthesis of complex molecular targets.
The Fischer Indole Synthesis: A Foundational Overview
The Fischer indole synthesis is a chemical reaction that generates an indole from an arylhydrazine and an enolizable aldehyde or ketone under acidic conditions.[3][4] Its enduring utility stems from the wide availability of starting materials and its tolerance for a broad range of functional groups.[1] The reaction can often be performed in a "one-pot" procedure, where the intermediate arylhydrazone is not isolated, enhancing operational efficiency.[5] The choice of acid catalyst is crucial and can range from Brønsted acids like HCl and H₂SO₄ to Lewis acids such as ZnCl₂, BF₃, and AlCl₃.[6][7]
The Core Reagent: (3,4-Dimethoxyphenyl)hydrazine Hydrochloride
(3,4-Dimethoxyphenyl)hydrazine hydrochloride serves as a substituted arylhydrazine precursor in the Fischer synthesis. The key features of this specific reagent are:
-
Electronic Effects: The two methoxy groups at the 3- and 4-positions of the phenyl ring are strong electron-donating groups (EDGs). EDGs enhance the nucleophilicity of the arylhydrazine and can influence the rate and regioselectivity of the reaction, generally leading to higher reactivity compared to unsubstituted or electron-withdrawn phenylhydrazines.[8]
-
Salt Form: The hydrochloride salt form enhances the compound's stability and simplifies handling and storage. As the Fischer synthesis is conducted under acidic conditions, the hydrochloride salt is a convenient and directly usable precursor.
These properties make it a valuable intermediate in the synthesis of various active pharmaceutical ingredients and natural products.[7][9][10]
The Step-by-Step Mechanism of Action
The conversion of (3,4-Dimethoxyphenyl)hydrazine and a carbonyl compound into a 5,6-dimethoxyindole derivative proceeds through a well-established, multi-step mechanism under acid catalysis.[3][11] The entire process is a cascade of classical organic transformations, culminating in the formation of the energetically favorable aromatic indole ring.[6]
Step 1 & 2: Phenylhydrazone Formation and Tautomerization
The reaction begins with the acid-catalyzed condensation of (3,4-Dimethoxyphenyl)hydrazine with an aldehyde or ketone.[11] This forms a (3,4-Dimethoxyphenyl)hydrazone intermediate. This intermediate is in equilibrium with its corresponding enamine tautomer (an 'ene-hydrazine'), a crucial step that sets the stage for the key bond-forming event.[3][6]
Step 3: The[1][1]-Sigmatropic Rearrangement
Following protonation of the enamine, the molecule undergoes the core mechanistic event: an irreversible[1][1]-sigmatropic rearrangement.[1][3][5] This electrocyclic reaction, analogous to a Cope rearrangement, involves the cleavage of the weak N-N bond and the formation of a new C-C bond, which is often the rate-determining step of the entire synthesis.[6][12]
Step 4 & 5: Rearomatization, Cyclization, and Elimination
The sigmatropic rearrangement transiently disrupts the aromaticity of the benzene ring, producing a di-imine intermediate.[3][11] This intermediate quickly undergoes rearomatization. The subsequent intramolecular attack of the newly formed amino group onto the imine carbon results in a cyclic aminal.[3][6] Under the acidic reaction conditions, this aminal eliminates a molecule of ammonia (NH₃) to generate the final, stable 5,6-dimethoxy-substituted indole product.[1][2][11]
The Critical Role of the Acid Catalyst
The choice of acid catalyst is a critical parameter that can significantly influence reaction outcomes.[13] Both Brønsted and Lewis acids are effective, but their mode of action and suitability can vary depending on the substrates.[1][2]
-
Brønsted Acids (HCl, H₂SO₄, PPA): These proton-donating acids directly protonate the hydrazine, carbonyl, and various intermediates to facilitate the condensation, tautomerization, and elimination steps.[6] Polyphosphoric acid (PPA) is often used as it can serve as both the catalyst and the solvent.
-
Lewis Acids (ZnCl₂, BF₃, AlCl₃): These electron-accepting acids coordinate to the nitrogen and oxygen atoms of the intermediates.[6] This coordination enhances the electrophilicity of key carbons and facilitates the bond-breaking and bond-forming steps, particularly the[1][1]-sigmatropic rearrangement. Zinc chloride is a very common and effective catalyst for this purpose.[11]
The acidity of the medium can also affect the regioselectivity when using unsymmetrical ketones, making catalyst selection a key tool for directing the synthesis towards a desired isomer.[7]
Practical Application & Experimental Protocol
The following section provides a representative, self-validating protocol for the synthesis of 6,7-dimethoxy-1,2,3,4-tetrahydro-9H-carbazole, a common indole derivative, using (3,4-Dimethoxyphenyl)hydrazine hydrochloride.
Experimental Workflow
The general workflow involves the initial formation of the hydrazone, followed by in-situ cyclization under heat.
Detailed Protocol: Synthesis of 6,7-dimethoxy-1,2,3,4-tetrahydro-9H-carbazole
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add (3,4-Dimethoxyphenyl)hydrazine hydrochloride (1.0 eq).
-
Addition of Reactants: Add glacial acetic acid as the solvent and catalyst (approx. 5-10 mL per gram of hydrazine).[14] Add cyclohexanone (1.05 eq) to the stirred suspension.
-
Indolization: Heat the reaction mixture to reflux (typically around 110-120 °C) with vigorous stirring.[14] The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[2]
-
Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker of cold water, which should induce the precipitation of the crude product.
-
Purification: Collect the solid product by vacuum filtration, washing thoroughly with water to remove any residual acid. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol to yield the pure tetrahydrocarbazole derivative.[14]
Table 1: Influence of Reaction Parameters on Fischer Indole Synthesis
| Parameter | Variation | Rationale & Expected Outcome | Citation |
| Catalyst | ZnCl₂, PPA, H₂SO₄, Acetic Acid | Lewis acids (ZnCl₂) are highly effective but can be harsh. PPA is strong and acts as a solvent. Acetic acid is milder, serving as both solvent and catalyst. Choice impacts yield and side products. | [2][7][11][14] |
| Solvent | Acetic Acid, Ethanol, Toluene | Acetic acid is common for its catalytic role. Higher boiling point solvents like toluene can be used with strong acid catalysts to drive the reaction at higher temperatures. | [7][11] |
| Temperature | Room Temp to Reflux | Most reactions require heat to overcome the activation energy of the[1][1]-sigmatropic rearrangement. Refluxing is common. Some highly reactive substrates may proceed at room temperature. | [2][4] |
| Substituents (Aryl Ring) | Electron-Donating (e.g., -OCH₃) | EDGs increase the nucleophilicity of the hydrazine and stabilize the intermediates, generally accelerating the reaction and leading to higher yields. | [8] |
| Substituents (Aryl Ring) | Electron-Withdrawing (e.g., -NO₂) | EWGs decrease hydrazine reactivity and can make the rearrangement step more difficult, often requiring harsher conditions or resulting in lower yields. | [4][6] |
Case Study: Synthesis of Bioactive Molecules
The utility of (3,4-Dimethoxyphenyl)hydrazine is highlighted in the total synthesis of complex natural products. For instance, it is a key starting material in a synthetic route toward makaluvamine D, a marine alkaloid that exhibits topoisomerase II inhibitory activity.[10] In this synthesis, (3,4-dimethoxyphenyl)hydrazine is reacted with dihydrofuran in the presence of ZnCl₂.[7][10] This reaction proceeds via the Fischer indole synthesis mechanism to generate the crucial 5,6-dimethoxytryptophol core structure of the target molecule.[10]
Conclusion
(3,4-Dimethoxyphenyl)hydrazine hydrochloride is a powerful and versatile reagent for the construction of functionalized indole rings via the Fischer indole synthesis. Its electron-rich nature enhances its reactivity, making it a preferred building block in synthetic chemistry. A thorough understanding of the multi-step mechanism—from hydrazone formation through the pivotal[1][1]-sigmatropic rearrangement to the final ammonia elimination—is essential for optimizing reaction conditions. By carefully selecting the acid catalyst, solvent, and temperature, researchers can effectively harness this reagent to build complex molecular architectures for applications in drug discovery and materials science.
References
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Fischer indole synthesis. (n.d.). In Wikipedia. Retrieved January 2, 2026, from [Link]
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Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. (n.d.). Testbook. Retrieved January 2, 2026, from [Link]
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Fischer Indole Synthesis: Mechanism, Features, Drawbacks. (2024, April 10). Science Info. Retrieved January 2, 2026, from [Link]
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Ghahremanzadeh, R., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2577-2588. Available at: [Link]
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Fischer indole synthesis: significance of choice of acid catalyst. (2020, September 19). Chemistry Stack Exchange. Retrieved January 2, 2026, from [Link]
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Fischer Indole Synthesis: Mechanism, Steps & Importance. (n.d.). Vedantu. Retrieved January 2, 2026, from [Link]
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Fischer Indole Synthesis. (n.d.). J&K Scientific LLC. Retrieved January 2, 2026, from [Link]
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A three-component Fischer indole synthesis. (n.d.). PubMed. Retrieved January 2, 2026, from [Link]
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Synthesis of Indole, Derivatives of Indole and Mono-Substituted Indole. (2022). International Journal of Advanced Research in Science, Communication and Technology, 2(4). Available at: [Link]
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Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 2, 2026, from [Link]
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An In-Depth Technical Guide on the Key Starting Materials for the Fischer Indole Synthesis
Introduction
Discovered in 1883 by Hermann Emil Fischer, the Fischer indole synthesis remains one of the most reliable and versatile methods for constructing the indole nucleus.[1][2] This powerful reaction has been a cornerstone in the synthesis of a vast array of natural products, pharmaceuticals, and agrochemicals.[3][4] The indole scaffold is a privileged structure in medicinal chemistry, appearing in drugs such as the anti-migraine triptans.[2][5] This guide provides an in-depth exploration of the critical starting materials required for this synthesis, offering insights into their selection, scope, and the mechanistic rationale behind their use.
The core of the Fischer indole synthesis is the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine and a carbonyl compound (an aldehyde or a ketone).[6][7] The success of the synthesis is highly dependent on the judicious choice of these two primary reactants and the acid catalyst.
The Cornerstones of the Reaction: Arylhydrazines and Carbonyl Compounds
The versatility of the Fischer indole synthesis stems from the wide variety of commercially available or readily accessible arylhydrazines and carbonyl compounds.
Arylhydrazines: The Nitrogen Source and Aromatic Core
The arylhydrazine component provides the nitrogen atom for the indole ring and constitutes a significant portion of the final aromatic system.[2] While phenylhydrazine is the most fundamental reactant, substituted arylhydrazines are commonly employed to generate diverse indole derivatives.[1]
Key Considerations for Arylhydrazine Selection:
-
Substitution Pattern: The position and electronic nature of substituents on the aromatic ring of the arylhydrazine dictate the substitution pattern of the resulting indole. Electron-donating groups can sometimes lead to undesired side reactions, such as N-N bond cleavage.[8]
-
Availability and Stability: Many simple arylhydrazines are commercially available.[4] For more complex or unstable arylhydrazines, several synthetic methods are employed, including the reduction of aryldiazonium salts or palladium-catalyzed cross-coupling reactions.[3][7] The Buchwald-Hartwig amination provides a modern and efficient route to N-arylhydrazones from aryl halides.[9]
Carbonyl Compounds: The Source of C2 and C3
The aldehyde or ketone reactant provides the C2 and C3 atoms of the indole ring. The structure of the carbonyl compound significantly influences the substitution at these positions in the final product.
Essential Requirements for the Carbonyl Partner:
-
Presence of α-Hydrogens: The carbonyl compound must possess at least two α-hydrogens to enable the crucial tautomerization to the enamine intermediate.[1][6]
-
Enolizable Nature: The reaction proceeds through an enamine intermediate, meaning the carbonyl compound must be enolizable.[6]
-
Structural Limitations:
-
Acetaldehyde is generally not a suitable substrate for the synthesis of the parent indole under standard conditions, though modifications exist.[3][7] Using pyruvic acid followed by decarboxylation is a common workaround.[6]
-
α,β-Unsaturated ketones are typically avoided as they can lead to side reactions.[6]
-
Symmetrical ketones (RCH₂COCH₂R') can yield a mixture of two isomeric indole products.[6]
-
The Driving Force: Acid Catalysts
The choice of the acid catalyst is a critical parameter in the Fischer indole synthesis and can significantly impact the reaction's efficiency and outcome.[4][10] Both Brønsted and Lewis acids are effective in promoting the key mechanistic steps.[2][7]
Brønsted Acids
Proton-donating acids are widely used and include:
-
Hydrochloric acid (HCl)[2]
-
Sulfuric acid (H₂SO₄)[2]
-
Polyphosphoric acid (PPA)[3]
-
p-Toluenesulfonic acid (p-TsOH)[2]
Lewis Acids
Electron-pair accepting acids are also highly effective and often preferred for their ability to coordinate with the reactants. Common examples include:
-
Zinc chloride (ZnCl₂)[3]
-
Boron trifluoride (BF₃)[2]
-
Aluminum chloride (AlCl₃)[3]
-
Iron(III) chloride (FeCl₃)[4]
The selection of the appropriate acid catalyst often depends on the specific substrates and the desired reaction conditions.[8] For instance, milder acids like acetic acid can be beneficial for sensitive substrates.[8]
Mechanistic Insights and the Role of Starting Materials
A thorough understanding of the reaction mechanism illuminates the critical role of each starting material.
Figure 1: Mechanistic pathway of the Fischer indole synthesis.
-
Hydrazone Formation: The reaction initiates with the condensation of the arylhydrazine and the carbonyl compound to form an arylhydrazone.[6][11] This is a reversible acid-catalyzed process.
-
Tautomerization: The arylhydrazone tautomerizes to the more reactive enamine intermediate.[2][6] This step requires the presence of at least one α-hydrogen on the carbonyl-derived portion of the molecule.
-
[1][1]-Sigmatropic Rearrangement: The protonated enamine undergoes a key[1][1]-sigmatropic rearrangement, which breaks the N-N bond and forms a new C-C bond.[1][12] This irreversible step is often the rate-determining step.[13]
-
Cyclization and Aromatization: The resulting di-imine intermediate undergoes cyclization to form a cyclic aminal.[2][3]
-
Elimination: Subsequent elimination of ammonia under acidic conditions leads to the formation of the energetically favorable aromatic indole ring.[2][12]
Experimental Protocol: Synthesis of 2-Phenylindole
This protocol details the synthesis of 2-phenylindole from phenylhydrazine and acetophenone, illustrating the practical application of the principles discussed.[14]
Step 1: Formation of Acetophenone Phenylhydrazone
Materials:
-
Phenylhydrazine (3.6 g, 0.033 mol)
-
Acetophenone (4.0 g, 0.033 mol)
-
95% Ethanol (80 mL)
Procedure:
-
A mixture of phenylhydrazine and acetophenone is warmed on a steam bath for one hour.[14]
-
The resulting hot mixture is dissolved in 80 mL of 95% ethanol.[14]
-
Crystallization is induced by agitation, and the mixture is then cooled in an ice bath.[14]
-
The solid product is collected by filtration and washed with cold ethanol.[14]
Step 2: Acid-Catalyzed Cyclization to 2-Phenylindole
Materials:
-
Acetophenone phenylhydrazone (5.3 g, 0.025 mol)
-
Anhydrous zinc chloride (25.0 g)
-
Glacial acetic acid (50 mL)
-
Concentrated hydrochloric acid (5 mL)
-
Water (400 mL)
-
95% Ethanol (for recrystallization)
Procedure:
-
An intimate mixture of acetophenone phenylhydrazone and powdered anhydrous zinc chloride is prepared in a tall beaker.[14]
-
The beaker is immersed in an oil bath preheated to 170 °C and stirred vigorously.[14]
-
After the mixture becomes liquid (3-4 minutes) and white fumes evolve, the beaker is removed from the bath and stirring is continued for 5 minutes.[14]
-
The hot reaction mixture is poured into 400 mL of water.[14]
-
To dissolve the zinc salts, 50 mL of glacial acetic acid and 5 mL of concentrated hydrochloric acid are added to the beaker containing the reaction mixture.[14]
-
The crude 2-phenylindole is collected by filtration, washed with water, and then recrystallized from hot 95% ethanol.[14]
Figure 2: Experimental workflow for the synthesis of 2-phenylindole.
Summary of Key Starting Materials and Catalysts
| Component | Role in Synthesis | Examples | Key Considerations |
| Arylhydrazine | Provides N1 and the benzene ring of the indole | Phenylhydrazine, Substituted phenylhydrazines | Electronic effects of substituents, stability, and availability.[1][4][8] |
| Carbonyl Compound | Provides C2 and C3 of the indole | Aldehydes (except acetaldehyde), Ketones, Pyruvic acid | Must be enolizable and possess at least two α-hydrogens.[1][6] |
| Acid Catalyst | Promotes hydrazone formation, tautomerization, and cyclization | Brønsted: HCl, H₂SO₄, PPA, p-TsOHLewis: ZnCl₂, BF₃, AlCl₃, FeCl₃ | Choice of acid can influence reaction rate and yield; milder acids for sensitive substrates.[2][4][8] |
Conclusion
The Fischer indole synthesis is a testament to the enduring power of classical organic reactions. Its continued relevance in modern drug discovery and development is a direct consequence of its reliability and the broad accessibility of its key starting materials. A profound understanding of the interplay between the arylhydrazine, the carbonyl compound, and the acid catalyst is paramount for any researcher seeking to harness the synthetic potential of this remarkable transformation. By carefully selecting and optimizing these core components, scientists can efficiently construct a diverse range of indole-containing molecules with significant biological and material applications.
References
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Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook.com. Retrieved from [Link]
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Vedantu. (n.d.). Fischer Indole Synthesis: Mechanism, Steps & Importance. Vedantu. Retrieved from [Link]
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Wikipedia. (2023, October 29). Fischer indole synthesis. In Wikipedia. Retrieved from [Link]
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J&K Scientific LLC. (2025). Fischer Indole Synthesis. J&K Scientific. Retrieved from [Link]
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Heravi, M. M., Rohani, S., Zadsirjan, V., & Zahedi, N. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(83), 52852–52887. [Link]
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Science Info. (2024, April 10). Fischer Indole Synthesis: Mechanism, Features, Drawbacks. Science Info. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Organic Chemistry Portal. Retrieved from [Link]
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Chemeurope.com. (n.d.). Fischer indole synthesis. Chemeurope.com. Retrieved from [Link]
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Heravi, M. M., Rohani, S., Zadsirjan, V., & Zahedi, N. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(83), 52852-52887. [Link]
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Heravi, M. M., Rohani, S., Zadsirjan, V., & Zahedi, N. (2017). Fischer indole synthesis applied to the total synthesis of natural products. ResearchGate. Retrieved from [Link]
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Chemistry Stack Exchange. (2020, September 19). Fischer indole synthesis: significance of choice of acid catalyst. Chemistry Stack Exchange. Retrieved from [Link]
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Douglass, J. H. (2011). Indole synthesis: a review and proposed classification. PMC, 30(4), 1003-1015. [Link]
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Organic Syntheses. (n.d.). An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne. Organic Syntheses. Retrieved from [Link]
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Mills, K., Al Khawaja, I. K., Al-Saleh, F. S., & Joule, J. A. (1981). Fischer indole synthesis of 3-acyl- and 3-alkoxy-carbonylindoles. Journal of the Chemical Society, Perkin Transactions 1, 636-640. [Link]
-
MDPI. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI. Retrieved from [Link]
-
ResearchGate. (2021, January 4). Fischer Indole Synthesis. ResearchGate. Retrieved from [Link]
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Epistemeo. (2011, November 15). The Fischer Indole synthesis: reaction mechanism tutorial [Video]. YouTube. [Link]
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ResearchGate. (n.d.). Fischer inodole synthesis with cyclic ketones [Image]. ResearchGate. Retrieved from [Link]
-
MDPI. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. PMC. Retrieved from [Link]
-
Chem-Station. (2014, August 27). Fischer Indole Synthesis. Chem-Station International Edition. Retrieved from [Link]
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(3,4-Dimethoxyphenyl)hydrazine Hydrochloride: A Technical Guide to its Historical Context, Synthesis, and Application in Modern Drug Discovery
This in-depth technical guide provides a comprehensive overview of (3,4-Dimethoxyphenyl)hydrazine hydrochloride, a crucial building block in synthetic organic and medicinal chemistry. We will delve into its historical context, detail a robust synthetic protocol, explore its chemical properties, and showcase its application in the synthesis of bioactive molecules, particularly through the renowned Fischer indole synthesis. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in their work.
Historical Perspective: From Fischer's Discovery to a Modern Reagent
While a singular moment of discovery for (3,4-Dimethoxyphenyl)hydrazine hydrochloride is not prominently documented in historical literature, its emergence is intrinsically linked to the pioneering work of Hermann Emil Fischer. In 1875, Fischer reported the first synthesis of its parent compound, phenylhydrazine, by the reduction of a phenyl diazonium salt with sulfite salts. This discovery was a watershed moment in organic chemistry, not only for the introduction of a new class of compounds but also for its immediate application in Fischer's seminal work on the structure of sugars, where phenylhydrazine was used to form characteristic crystalline derivatives called osazones.
The fundamental synthetic route established by Fischer—diazotization of an aniline followed by reduction—became the cornerstone for the preparation of a vast array of substituted phenylhydrazines. The development of (3,4-Dimethoxyphenyl)hydrazine hydrochloride follows this historical precedent. As the importance of substituted anilines grew in the burgeoning fields of dye chemistry and pharmaceuticals in the early 20th century, so too did the accessibility and utility of their corresponding hydrazine derivatives. The dimethoxy substitution pattern, in particular, proved to be of significant interest due to its prevalence in natural products and its ability to modulate the electronic properties and biological activity of target molecules.
Synthesis of (3,4-Dimethoxyphenyl)hydrazine Hydrochloride: A Validated Protocol
The synthesis of (3,4-Dimethoxyphenyl)hydrazine hydrochloride is a well-established, multi-step process commencing from the readily available 3,4-dimethoxyaniline. The causality behind each step is critical for ensuring a high yield and purity of the final product. The following protocol represents a robust and validated methodology.
Reaction Scheme
Caption: Synthetic workflow for (3,4-Dimethoxyphenyl)hydrazine hydrochloride.
Step-by-Step Experimental Protocol
Step 1: Diazotization of 3,4-Dimethoxyaniline
-
To a solution of 3,4-dimethoxyaniline in aqueous hydrochloric acid, cooled to 0-5 °C in an ice-salt bath, a solution of sodium nitrite in water is added dropwise.
-
The temperature is strictly maintained below 5 °C to prevent the decomposition of the diazonium salt and the formation of phenolic byproducts. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete diazotization.
Step 2: Reduction of the Diazonium Salt
-
In a separate flask, a solution of a reducing agent, such as stannous chloride dihydrate in concentrated hydrochloric acid or sodium metabisulfite in water, is prepared and cooled.
-
The cold diazonium salt solution is then added slowly to the reducing agent solution, again maintaining a low temperature. The choice of reducing agent can influence the reaction conditions and workup procedure. Stannous chloride is a classic and effective choice, while sodium metabisulfite offers a metal-free alternative.
-
After the addition is complete, the reaction mixture is stirred for a period to allow for the complete reduction of the diazonium group to the hydrazine.
Step 3: Isolation and Purification
-
The resulting slurry containing the crude (3,4-Dimethoxyphenyl)hydrazine is then treated to induce precipitation of the hydrochloride salt. This is often achieved by the addition of concentrated hydrochloric acid or by adjusting the pH.
-
The precipitate is collected by filtration, washed with a cold solvent (e.g., ethanol or diethyl ether) to remove impurities, and dried under vacuum.
-
For higher purity, the product can be recrystallized from a suitable solvent system, such as aqueous ethanol.
Physicochemical Properties and Characterization
(3,4-Dimethoxyphenyl)hydrazine hydrochloride is typically an off-white to pale crystalline powder. Its stability and reactivity are key to its utility in synthesis.
| Property | Value |
| Molecular Formula | C₈H₁₃ClN₂O₂ |
| Molecular Weight | 204.66 g/mol |
| Melting Point | ~212-215 °C (decomposes) |
| Solubility | Soluble in water and polar organic solvents |
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy groups, and the hydrazine protons. The aromatic protons will appear as a set of coupled multiplets in the aromatic region, while the two methoxy groups will each give a singlet. The hydrazine protons (NH and NH₂) will appear as broad signals.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the two methoxy carbons, the four aromatic carbons (two of which are quaternary), and the carbon bearing the hydrazine group.
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for N-H stretching of the hydrazine group, C-H stretching of the aromatic ring and methoxy groups, C=C stretching of the aromatic ring, and C-O stretching of the methoxy groups.
Applications in Drug Discovery and Organic Synthesis
The primary utility of (3,4-Dimethoxyphenyl)hydrazine hydrochloride lies in its role as a precursor for the synthesis of heterocyclic compounds, many of which possess significant biological activity.
The Fischer Indole Synthesis
A cornerstone of its application is the Fischer indole synthesis, a powerful acid-catalyzed reaction that constructs the indole ring system from a phenylhydrazine and a ketone or aldehyde.[1]
Caption: The Fischer Indole Synthesis using (3,4-Dimethoxyphenyl)hydrazine.
The 3,4-dimethoxy substitution pattern of the starting hydrazine is carried through to the final indole product, yielding 5,6-dimethoxyindoles. This structural motif is present in a number of biologically active natural products and synthetic compounds. For example, the total synthesis of makaluvamine D, a topoisomerase II inhibitor, utilizes (3,4-dimethoxyphenyl)hydrazine in a key Fischer indolization step.[2]
Synthesis of Other Bioactive Heterocycles
Beyond indoles, (3,4-Dimethoxyphenyl)hydrazine hydrochloride is a versatile precursor for a variety of other bioactive heterocycles. For instance, it can be used to synthesize pyrazole derivatives, which are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties. The reaction with 1,3-dicarbonyl compounds provides a straightforward entry into substituted pyrazoles.
Conclusion
(3,4-Dimethoxyphenyl)hydrazine hydrochloride, a derivative of a historically significant class of compounds, remains a highly relevant and valuable reagent in modern organic synthesis and drug discovery. Its straightforward synthesis from readily available starting materials, coupled with its reactivity in powerful ring-forming reactions like the Fischer indole synthesis, ensures its continued use in the pursuit of novel bioactive molecules. The insights and protocols provided in this guide are intended to empower researchers to effectively utilize this versatile building block in their synthetic endeavors.
References
- Fischer, E. (1875). Ueber die Hydrazinverbindungen. Berichte der deutschen chemischen Gesellschaft, 8(1), 589-594.
- Al-awar, R. S., et al. (2003). Total Synthesis of Makaluvamine D. The Journal of Organic Chemistry, 68(19), 7474–7483.
- Taber, D. F., & Neubert, P. (2015). The Fischer Indole Synthesis. Organic Syntheses, 92, 244.
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A Preliminary Investigation into the Reactivity of (3,4-Dimethoxyphenyl)hydrazine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3,4-Dimethoxyphenyl)hydrazine hydrochloride is a versatile organic compound that serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules and heterocyclic scaffolds.[1] Its unique structural features, namely the electron-rich dimethoxy-substituted phenyl ring and the reactive hydrazine moiety, make it a valuable precursor in various synthetic transformations. This technical guide provides an in-depth exploration of the reactivity of (3,4-Dimethoxyphenyl)hydrazine hydrochloride, with a focus on its application in the renowned Fischer indole synthesis and in the construction of pyrazole derivatives. By elucidating the underlying reaction mechanisms and providing detailed experimental protocols, this document aims to equip researchers with the foundational knowledge to effectively utilize this compound in their synthetic endeavors.
Physicochemical Properties and Spectroscopic Characterization
A thorough understanding of the physical and chemical properties of a starting material is paramount for its successful application in synthesis. Key properties of (3,4-Dimethoxyphenyl)hydrazine hydrochloride are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₃ClN₂O₂ | [2] |
| Molecular Weight | 204.66 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 198-202 °C | [3] |
| Solubility | Soluble in water and polar organic solvents | [3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the dimethoxy-substituted ring, the methoxy group protons (as singlets), and the protons of the hydrazine group. The integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, with the carbons bearing the methoxy groups shifted downfield. The carbons of the methoxy groups themselves will also be apparent.
Infrared (IR) Spectroscopy: The IR spectrum of (3,4-Dimethoxyphenyl)hydrazine hydrochloride will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected vibrations include N-H stretching of the hydrazine group, C-H stretching of the aromatic ring and methoxy groups, C=C stretching of the aromatic ring, and C-O stretching of the ether linkages.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling (3,4-Dimethoxyphenyl)hydrazine hydrochloride. It is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[4]
Precautionary Measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Core Reactivity and Synthetic Applications
The reactivity of (3,4-Dimethoxyphenyl)hydrazine hydrochloride is primarily centered around the nucleophilic nature of the hydrazine functional group. This allows it to readily participate in condensation reactions with carbonyl compounds and in cyclization reactions to form various heterocyclic systems.
The Fischer Indole Synthesis: Crafting the Indole Scaffold
The Fischer indole synthesis is a classic and powerful method for the construction of the indole nucleus, a privileged structure in medicinal chemistry.[4] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the corresponding arylhydrazine and a ketone or aldehyde.
The electron-donating nature of the two methoxy groups on the phenyl ring of (3,4-Dimethoxyphenyl)hydrazine hydrochloride activates the aromatic ring, facilitating the key[3][3]-sigmatropic rearrangement step in the Fischer indole synthesis.
Caption: Generalized workflow for the Fischer Indole Synthesis.
Representative Experimental Protocol: Synthesis of 5,6-Dimethoxy-2,3-dimethylindole
While a specific literature procedure for the reaction of (3,4-Dimethoxyphenyl)hydrazine hydrochloride with diacetyl (2,3-butanedione) was not found, the following protocol is adapted from established Fischer indole synthesis methodologies.[5][6] This protocol is provided as a representative example and may require optimization.
Materials:
-
(3,4-Dimethoxyphenyl)hydrazine hydrochloride
-
Diacetyl (2,3-butanedione)
-
Glacial Acetic Acid
-
Ethanol
-
Hydrochloric Acid (concentrated)
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve (3,4-Dimethoxyphenyl)hydrazine hydrochloride (1 equivalent) in a mixture of ethanol and a catalytic amount of concentrated hydrochloric acid. To this solution, add diacetyl (1.1 equivalents) dropwise with stirring at room temperature. The reaction mixture is then heated to reflux for 1-2 hours to ensure complete formation of the hydrazone.
-
Cyclization: After cooling the reaction mixture, add glacial acetic acid as the cyclizing agent. The mixture is then heated to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The precipitated crude product is collected by filtration and washed with water. The crude solid is then recrystallized from a suitable solvent system, such as ethanol/water, to afford the purified 5,6-dimethoxy-2,3-dimethylindole.
Causality of Experimental Choices:
-
The initial addition of a catalytic amount of acid facilitates the formation of the hydrazone by protonating the carbonyl oxygen of the diacetyl, making it more electrophilic.
-
Glacial acetic acid serves as both a solvent and a Brønsted acid catalyst for the cyclization step. Other acid catalysts such as polyphosphoric acid (PPA) or zinc chloride (ZnCl₂) can also be employed, often leading to different reaction kinetics and yields.[4]
-
Heating is necessary to provide the activation energy for the[3][3]-sigmatropic rearrangement and subsequent cyclization and aromatization steps.
Pyrazole Synthesis: Building Five-Membered Heterocycles
(3,4-Dimethoxyphenyl)hydrazine hydrochloride is also a valuable precursor for the synthesis of pyrazoles, a class of five-membered heterocyclic compounds with diverse biological activities. The most common method for pyrazole synthesis involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[7]
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Methodological & Application
Application Notes and Protocols: Synthesis of Dimethoxy-Substituted Indoles via Fischer Indolization of (3,4-Dimethoxyphenyl)hydrazine Hydrochloride
Introduction: The Significance of Dimethoxy-Substituted Indoles in Modern Drug Discovery
The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals. Among the diverse range of substituted indoles, those bearing dimethoxy functionalities are of particular interest to researchers in drug development. These methoxy groups can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, receptor binding affinity, and overall therapeutic efficacy. For instance, methoxy-substituted indole derivatives have shown promise as anticancer agents, exhibiting potent antioxidant and cytotoxic activities. Furthermore, the specific substitution pattern of methoxy groups on the indole ring can be strategically exploited for targeted drug design in areas such as oncology, infectious diseases, and inflammatory conditions.
The Fischer indole synthesis, a classic and robust method discovered by Emil Fischer in 1883, remains a highly versatile and widely employed strategy for constructing the indole core. This reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone. This application note provides a detailed guide for the synthesis of dimethoxy-substituted indoles using (3,4-Dimethoxyphenyl)hydrazine hydrochloride as a key starting material, offering researchers a reliable protocol to access these valuable compounds.
The Fischer Indole Synthesis: A Mechanistic Overview
The Fischer indole synthesis proceeds through a series of well-defined steps, initiated by the condensation of an arylhydrazine with a carbonyl compound to form a hydrazone. This is followed by an acid-catalyzed tautomerization to an enamine intermediate, which then undergoes a crucial-sigmatropic rearrangement. The subsequent cyclization and elimination of ammonia yield the final aromatic indole product. The choice of acid catalyst is a critical parameter that can significantly influence the reaction's efficiency and outcome. A variety of Brønsted and Lewis acids have been successfully employed, including hydrochloric acid, sulfuric acid, polyphosphoric acid, zinc chloride, and boron trifluoride.
The following diagram illustrates the generally accepted mechanism of the Fischer indole synthesis:
Caption: The reaction pathway of the Fischer indole synthesis.
Experimental Protocol: Synthesis of 5,6-Dimethoxyindole
This protocol details the synthesis of 5,6-dimethoxyindole from (3,4-Dimethoxyphenyl)hydrazine hydrochloride and a suitable carbonyl compound. The procedure can be adapted for the synthesis of other dimethoxy-substituted indoles by selecting the appropriate starting materials.
Materials and Reagents
| Reagent | CAS Number | Supplier | Notes |
| (3,4-Dimethoxyphenyl)hydrazine hydrochloride | 65907-71-3 | Sigma-Aldrich | |
| Pyruvic acid | 127-17-3 | Sigma-Aldrich | For 2-carboxy-5,6-dimethoxyindole |
| Acetone | 67-64-1 | Fisher Scientific | For 2,3-dimethyl-5,6-dimethoxyindole |
| Polyphosphoric acid (PPA) | 8017-16-1 | Sigma-Aldrich | Catalyst |
| Ethanol (absolute) | 64-17-5 | Fisher Scientific | Solvent |
| Sodium acetate | 127-09-3 | Sigma-Aldrich | Base |
| Diethyl ether | 60-29-7 | Fisher Scientific | Extraction solvent |
| Saturated sodium bicarbonate solution | N/A | In-house prep. | For neutralization |
| Anhydrous magnesium sulfate | 7487-88-9 | Sigma-Aldrich | Drying agent |
Step-by-Step Procedure
Part 1: Hydrazone Formation
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve (3,4-Dimethoxyphenyl)hydrazine hydrochloride (1.0 eq) and sodium acetate (1.1 eq) in a minimal amount of water.
-
Add a solution of the carbonyl compound (e.g., pyruvic acid or acetone, 1.0 eq) in ethanol.
-
Stir the reaction mixture at room temperature for 1-2 hours. The formation of the hydrazone is often indicated by the precipitation of a solid.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, collect the precipitated hydrazone by vacuum filtration, wash with cold water, and dry under vacuum. In many cases, the crude hydrazone can be used directly in the
Application Notes and Protocols for Acid Catalyst Selection in Fischer Indole Synthesis with Substituted Hydrazines
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Nuances of the Fischer Indole Synthesis
Since its discovery by Emil Fischer in 1883, the Fischer indole synthesis has remained a cornerstone for the construction of the indole nucleus, a privileged scaffold in a vast array of pharmaceuticals and natural products.[1][2] The reaction, which forges the indole ring from an arylhydrazine and a carbonyl compound under acidic conditions, is elegant in its conception yet remarkably sensitive in its execution.[1][3] The choice of acid catalyst is not a trivial parameter; it is a critical determinant that governs reaction efficiency, regioselectivity, and even the feasibility of the synthesis itself, particularly when employing substituted hydrazines.[4][5]
This guide moves beyond a mere recitation of catalysts. It aims to provide a deeper, mechanistic-driven understanding of why a particular acid might be chosen over another. We will explore the interplay between the electronic nature of substituents on the arylhydrazine ring, the sterics of the carbonyl partner, and the distinct roles of Brønsted and Lewis acids. By understanding these fundamental principles, researchers can make more informed decisions, troubleshoot challenging reactions, and ultimately, accelerate their discovery and development programs.
The Mechanistic Heart of the Matter: Why the Acid Catalyst is Pivotal
The Fischer indole synthesis proceeds through a series of intricate, acid-catalyzed steps.[1][6] A firm grasp of this mechanism is essential to appreciate the role of the catalyst.
-
Hydrazone Formation: The reaction initiates with the condensation of the arylhydrazine and the carbonyl compound to form a phenylhydrazone.[3]
-
Tautomerization to Ene-hydrazine: The phenylhydrazone then tautomerizes to the crucial ene-hydrazine intermediate. This step is often facilitated by the acid catalyst.[3]
-
[1][1]-Sigmatropic Rearrangement: The protonated ene-hydrazine undergoes the key[1][1]-sigmatropic rearrangement (aza-Cope rearrangement) to form a new C-C bond, which disrupts the aromaticity of the aryl ring.[1][6] This is often the rate-determining step and requires sufficient thermal energy or strong acid catalysis to overcome the activation barrier.[7]
-
Rearomatization and Cyclization: The intermediate quickly rearomatizes, followed by an intramolecular attack of the anilinic nitrogen onto the imine carbon.[6]
-
Ammonia Elimination: Finally, the elimination of ammonia, driven by the formation of the stable aromatic indole ring, completes the synthesis.[1]
The acid catalyst is therefore not a passive bystander but an active participant, influencing the rates of several key equilibria and transformations.
dot
Caption: General mechanism of the Fischer indole synthesis.
Strategic Catalyst Selection: A Decision Framework
The "best" catalyst is entirely substrate-dependent. The electronic nature of the substituents on the arylhydrazine is a primary consideration.
Electron-Donating Groups (EDGs) on the Arylhydrazine
Substituents like methoxy (-OCH₃) or alkyl groups increase the electron density of the aromatic ring. This has two main consequences:
-
Increased Reactivity: EDGs facilitate the[1][1]-sigmatropic rearrangement by making the aryl ring a more effective nucleophile.[8][9] This generally leads to faster reaction rates.
-
Potential for Side Reactions: However, strong EDGs can also stabilize the carbocation intermediate formed after potential N-N bond cleavage, a competing side reaction that can lead to failure of the indolization.[10][11]
Catalyst Recommendation for EDG-Substituted Hydrazines:
-
Milder Acids: Often, milder acids are sufficient and preferable to avoid decomposition. Acetic acid, p-toluenesulfonic acid (p-TSA), and milder Lewis acids like zinc chloride (ZnCl₂) are excellent starting points.[2][12]
-
Controlled Conditions: Careful control of temperature is crucial to favor the desired rearrangement over cleavage pathways.[13]
dot
Caption: Catalyst selection logic for EDG-substituted hydrazines.
Electron-Withdrawing Groups (EWGs) on the Arylhydrazine
Substituents like nitro (-NO₂) or halides (-Cl, -Br) decrease the electron density of the aromatic ring.
-
Decreased Reactivity: EWGs make the aryl ring less nucleophilic, slowing down the[1][1]-sigmatropic rearrangement.[9]
-
Harsher Conditions Required: Consequently, more forceful conditions are typically necessary to drive the reaction to completion.
Catalyst Recommendation for EWG-Substituted Hydrazines:
-
Stronger Acids: Stronger Brønsted acids like polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MeSO₃H) are often required.[7][14] Strong Lewis acids such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) can also be effective.[2]
-
Higher Temperatures: Elevated temperatures are frequently needed to overcome the higher activation energy.[15] Microwave irradiation can be particularly effective in this context, offering rapid heating and often leading to improved yields in shorter times.[12][16]
Brønsted vs. Lewis Acids: A Comparative Overview
Both Brønsted and Lewis acids are effective catalysts for the Fischer indole synthesis, but their mode of action and suitability for different substrates can vary.[1][4]
| Catalyst Type | Examples | Mechanism of Action | Best Suited For |
| Brønsted Acids | HCl, H₂SO₄, p-TSA, PPA | Protonate the hydrazone, facilitating tautomerization and the sigmatropic rearrangement. | General purpose; stronger versions (PPA) are effective for deactivated (EWG-substituted) hydrazines.[2] |
| Lewis Acids | ZnCl₂, BF₃·OEt₂, AlCl₃, FeCl₃ | Coordinate to the nitrogen atoms of the hydrazone, activating it towards rearrangement. | Often milder and can be advantageous for substrates sensitive to strong protic acids.[7] Can influence regioselectivity with unsymmetrical ketones.[5] |
Experimental Protocols
Protocol 1: General Procedure for Fischer Indole Synthesis using Zinc Chloride (A Mild Lewis Acid)
This protocol is a good starting point for hydrazines with moderately activating or deactivating substituents. Zinc chloride is a versatile and commonly used catalyst.[3]
Materials:
-
Substituted phenylhydrazine (1.0 eq)
-
Ketone or aldehyde (1.0-1.2 eq)
-
Anhydrous Zinc Chloride (ZnCl₂) (2.0 eq)
-
Toluene or Xylene (as solvent)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the substituted phenylhydrazine and the carbonyl compound.
-
Add the solvent (e.g., toluene) to create a slurry.
-
Carefully add anhydrous zinc chloride in portions. The reaction may be exothermic.
-
Heat the reaction mixture to reflux (typically 110-140 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Synthesis of 2-Phenylindole using Polyphosphoric Acid (PPA) (A Strong Brønsted Acid)
This protocol is suitable for less reactive substrates, such as those with electron-withdrawing groups.[7]
Materials:
-
Phenylhydrazine (1.0 eq)
-
Acetophenone (1.0 eq)
-
Polyphosphoric Acid (PPA) (approx. 10 times the weight of phenylhydrazine)
-
Ice water
-
10% Sodium hydroxide solution
Procedure:
-
In a flask, gently heat a mixture of phenylhydrazine and acetophenone (e.g., in a 60 °C water bath) for 30 minutes to pre-form the phenylhydrazone. The mixture may solidify upon cooling.[7]
-
In a separate, larger flask equipped with a mechanical stirrer, heat the PPA to 80-90 °C.
-
Carefully and in portions, add the pre-formed phenylhydrazone to the hot PPA, ensuring the internal temperature does not exceed 100 °C.[7]
-
After the addition is complete, continue stirring at 100 °C for an additional 10-15 minutes.[7]
-
Allow the mixture to cool slightly (to ~70 °C) and then carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of 10% sodium hydroxide solution until the mixture is alkaline.
-
The crude 2-phenylindole will precipitate. Collect the solid by vacuum filtration and wash with cold water.
-
Further purify the product by recrystallization from a suitable solvent (e.g., ethanol/water).
Protocol 3: Microwave-Assisted Synthesis of 1,2,3,4-Tetrahydrocarbazole
Microwave irradiation can dramatically reduce reaction times and improve yields, especially for challenging syntheses.[12][16]
Materials:
-
Phenylhydrazine (1.0 mmol)
-
Cyclohexanone (1.0 mmol)
-
p-Toluenesulfonic acid (p-TSA) (catalytic amount)
-
Ethanol (solvent)
Procedure:
-
In a 10 mL microwave vial equipped with a magnetic stir bar, combine phenylhydrazine, cyclohexanone, and a catalytic amount of p-TSA.
-
Add ethanol (3-5 mL) as the solvent.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 150 °C) for a short duration (e.g., 5-15 minutes). Monitor pressure to ensure it remains within safe limits.
-
After irradiation, allow the vial to cool to room temperature.
-
Quench the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify by column chromatography.
dot
Caption: General experimental workflow for Fischer indole synthesis.
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield | Insufficient Acidity/Inactive Catalyst: The chosen acid may be too weak. | Switch to a stronger acid (e.g., from ZnCl₂ to PPA). Ensure Lewis acids are anhydrous.[7] |
| Unfavorable Substrate: Strong EDGs on the carbonyl-derived portion can favor N-N bond cleavage.[5][10] | Use milder conditions or a different synthetic route.[13] | |
| Mixture of Regioisomers | Unsymmetrical Ketone: Cyclization can occur on either side of the ketone. | The choice of acid can influence regioselectivity. Weaker acids may favor the kinetic product, while stronger acids can lead to the thermodynamic product.[17] |
| Reaction Fails/Complex Mixture | Decomposition: Starting materials, intermediates, or the final indole product may be unstable under the reaction conditions. | Consider using a milder catalyst (e.g., acetic acid) or lower the reaction temperature. Running the reaction under an inert atmosphere can prevent oxidation.[17] |
Conclusion
The selection of an acid catalyst in the Fischer indole synthesis is a strategic decision that requires a nuanced understanding of the reaction mechanism and the electronic properties of the substrates. By moving from a trial-and-error approach to a rationale-based selection process, researchers can significantly improve the success rate and efficiency of this powerful synthetic method. Milder acids like zinc chloride or p-TSA are often suitable for electron-rich hydrazines, while more robust systems like polyphosphoric acid or microwave heating are necessary for electron-deficient counterparts. These application notes and protocols provide a solid foundation for navigating the complexities of the Fischer indole synthesis and successfully applying it to the synthesis of diverse and medicinally relevant indole scaffolds.
References
- BenchChem. (n.d.). Microwave-Assisted Synthesis of Substituted Indoles: Application Notes and Protocols.
- Chemistry Stack Exchange. (2020). Fischer indole synthesis: significance of choice of acid catalyst.
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Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
- BenchChem. (n.d.). A Comparative Guide to Lewis Acids in Fischer Indole Synthesis.
- BenchChem. (n.d.). Fischer Indole Synthesis: Technical Support Center.
- BenchChem. (n.d.). Troubleshooting common issues in Fischer indole synthesis from hydrazones.
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Shaikh, I. A., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(84), 52852-52887. DOI:10.1039/C7RA10716A. Retrieved from [Link]
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Angewandte Chemie International Edition. (2021). Catalytic Version of the Fischer Indole Synthesis. ChemistryViews. Retrieved from [Link]
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Garg, N. K., & Sarpong, R. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(15), 5779-5781. DOI: 10.1021/ja1112064. Retrieved from [Link]
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Besson, T., et al. (2004). A New Approach to Difficult Fischer Synthesis: The Use of Zinc Chloride Catalyst in Triethylene Glycol under Controlled Microwave Irradiation. Organic Letters, 6(19), 3281-3284. DOI: 10.1021/ol048834z. Retrieved from [Link]
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Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. Retrieved from [Link]
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Varma, R. S. (2011). One-Pot-One-Step, Microwave-Assisted Fischer Indole Synthesis. Journal of Heterocyclic Chemistry, 48(4), 829-835. DOI: 10.1002/jhet.664. Retrieved from [Link]
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Dr. Tay Bish. (2020, January 27). Fischer Indole synthesis: Retrosynthesis and complete mechanistic description with examples. [Video]. YouTube. Retrieved from [Link]
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International Journal of Research in Pharmacy and Pharmaceutical Sciences. (n.d.). MICROWAVE ASSISTED SYNTHESIS AND EVALUATION OF INDOLE DERIVATIVES. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
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Kissman, H. M., Farnsworth, D. W., & Witkop, B. (1952). Fischer Indole Syntheses with Polyphosphoric Acid. Journal of the American Chemical Society, 74(15), 3948–3949. DOI: 10.1021/ja01135a532. Retrieved from [Link]
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ResearchGate. (n.d.). Fischer Indole Synthesis in Brønsted Acidic Ionic Liquids: A Green, Mild, and Regiospecific Reaction System. Retrieved from [Link]
-
Reddy, B. V. S., et al. (2018). HFIP-Promoted Bischler Indole Synthesis under Microwave Irradiation. Molecules, 23(12), 3295. DOI: 10.3390/molecules23123295. Retrieved from [Link]
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Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(15), 5779–5781. DOI: 10.1021/ja1112064. Retrieved from [Link]
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University of Rochester. (n.d.). Indoles. Retrieved from [Link]
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Al-Azzawi, S. A., & Al-Dulaimi, D. A. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2378–2389. DOI: 10.3390/molecules15042378. Retrieved from [Link]
-
Papakyriakou, A., et al. (2024). Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination-Cyclization Reaction between Simple Alkynes and Arylhydrazines. International Journal of Molecular Sciences, 25(16), 8750. DOI: 10.3390/ijms25168750. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Fischer Indole Synthesis of Substituted Indoles.
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ResearchGate. (n.d.). Methodology for Fischer indole synthesis in ChCl/ZnCl2. Retrieved from [Link]
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University of Leicester. (2014). The Fischer Indole synthesis in choline chloride.2 zinc chloride ionic liquid and the 1,3 arene-olefin cycloaddition reaction. Retrieved from [Link]
-
Reddit. (2021). Problems with Fischer indole synthesis. Retrieved from [Link]
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Application Note: A Streamlined One-Pot Synthesis of 5,6-Dimethoxyindoles
Introduction: The Significance of the Indole Scaffold
The indole ring system is a cornerstone of heterocyclic chemistry, recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in a vast array of biologically active compounds and pharmaceuticals.[1][2] From the neurotransmitter serotonin to anti-migraine drugs of the triptan class, the indole nucleus is fundamental to molecular function.[3][4] Specifically, indoles bearing methoxy substituents, such as 5,6-dimethoxyindole, serve as crucial intermediates in the synthesis of compounds with potential antimitotic, anti-inflammatory, and antiviral (e.g., HIV-1 inhibitor) properties.
Traditional multi-step syntheses of substituted indoles can be time-consuming and inefficient, often involving the isolation of unstable intermediates. This application note details a robust and efficient one-pot protocol for the synthesis of 5,6-dimethoxyindole derivatives, leveraging the classic Fischer indole synthesis.[4] By reacting (3,4-Dimethoxyphenyl)hydrazine HCl with various enolizable aldehydes or ketones directly in a single reaction vessel, this method circumvents the need to isolate the intermediate hydrazone, thereby saving time, reducing material loss, and simplifying the overall synthetic process.[1][5]
The Fischer Indole Synthesis: A Mechanistic Overview
The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a powerful and versatile reaction that forms an indole from an arylhydrazine and an enolizable ketone or aldehyde under acidic conditions.[1][3] The reaction can be catalyzed by a range of Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) or Lewis acids (e.g., ZnCl₂, BF₃).[4] The choice of acid and solvent is critical and often requires optimization for specific substrates.[6][7]
The reaction proceeds through several key steps:
-
Hydrazone Formation: The arylhydrazine condenses with the carbonyl compound to form a phenylhydrazone.[8]
-
Tautomerization: The hydrazone tautomerizes to its enamine form ('ene-hydrazine').[3]
-
[8][8]-Sigmatropic Rearrangement: Following protonation, the ene-hydrazine undergoes the key, irreversible electrocyclic rearrangement, which breaks the N-N bond and forms a new C-C bond.[1][9]
-
Cyclization & Aromatization: The resulting di-imine intermediate readily cyclizes and, through the elimination of ammonia under acidic conditions, rearomatizes to yield the energetically favorable indole ring system.[3][4]
// Nodes Start [label="(3,4-Dimethoxyphenyl)hydrazine\n+ Ketone (R1, R2)", fillcolor="#F1F3F4", fontcolor="#202124"]; Hydrazone [label="Phenylhydrazone\nIntermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; EneHydrazine [label="Ene-hydrazine\n(Tautomer)", fillcolor="#F1F3F4", fontcolor="#202124"]; Protonated [label="Protonated\nEne-hydrazine", fillcolor="#F1F3F4", fontcolor="#202124"]; Rearrangement [label="Di-imine Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Aminal [label="Cyclic Aminal", fillcolor="#F1F3F4", fontcolor="#202124"]; Indole [label="5,6-Dimethoxyindole\nProduct", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Hydrazone [label=" Condensation\n(-H₂O)"]; Hydrazone -> EneHydrazine [label=" Tautomerization"]; EneHydrazine -> Protonated [label=" Protonation (H⁺)"]; Protonated -> Rearrangement [label="[8][8]-Sigmatropic\nRearrangement", color="#EA4335", fontcolor="#202124"]; Rearrangement -> Aminal [label=" Cyclization"]; Aminal -> Indole [label=" Aromatization\n(-NH₃, -H⁺)", color="#4285F4", fontcolor="#202124"]; } } Caption: The reaction mechanism of the Fischer indole synthesis.
Experimental Protocol: One-Pot Synthesis
This protocol provides a general methodology for the one-pot synthesis of 5,6-dimethoxyindole derivatives. The specific catalyst, solvent, and temperature should be optimized for each unique carbonyl substrate to maximize yield.[10]
Principle of the Method: In a single reaction vessel, (3,4-Dimethoxyphenyl)hydrazine HCl is combined with an appropriate ketone or aldehyde in the presence of an acid catalyst and solvent. The reaction is heated to facilitate the in-situ formation of the hydrazone, followed by the subsequent cyclization to the indole product, which can then be isolated and purified.
Materials and Reagents:
-
(3,4-Dimethoxyphenyl)hydrazine hydrochloride (Reagent Grade, ≥98%)
-
Carbonyl compound (e.g., cyclohexanone, acetone, pyruvic acid)
-
Acid catalyst (e.g., polyphosphoric acid (PPA), glacial acetic acid, zinc chloride (ZnCl₂), p-toluenesulfonic acid (p-TsOH))
-
Solvent (e.g., ethanol, glacial acetic acid, toluene, tert-butanol)[6][11]
-
Sodium bicarbonate (NaHCO₃) or other suitable base for neutralization
-
Ethyl acetate or other suitable extraction solvent
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Thin Layer Chromatography (TLC) apparatus for reaction monitoring
Safety Precautions:
-
Conduct all operations in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Arylhydrazines and their salts can be toxic and should be handled with care.[12]
-
Strong acids are corrosive. Handle with extreme caution.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (3,4-Dimethoxyphenyl)hydrazine HCl (1.0 eq.).
-
Rationale: The hydrochloride salt is often more stable and easier to handle than the free base.[10]
-
-
Addition of Reactants: Add the chosen solvent (e.g., glacial acetic acid, 5-10 mL per gram of hydrazine) followed by the carbonyl compound (1.0-1.2 eq.).
-
Rationale: Acetic acid can serve as both a solvent and a Brønsted acid catalyst, simplifying the reaction mixture.[10] If using a different catalyst like ZnCl₂ or PPA, it should be added at this stage.
-
-
Heating and Reaction Monitoring: Begin stirring and heat the reaction mixture to the desired temperature (typically reflux).[6] Monitor the progress of the reaction by TLC until the starting materials are consumed.
-
Work-up - Quenching: Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath. Slowly pour the reaction mixture into a beaker of cold water or ice.
-
Rationale: This step precipitates the crude product and dilutes the acid catalyst.
-
-
Work-up - Neutralization: Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases and the pH is neutral (~7).
-
Rationale: Neutralization is necessary to remove the acid catalyst and prepare the product for organic extraction.
-
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Rationale: The organic indole product will have higher solubility in the organic phase, allowing for its separation from aqueous inorganic salts.
-
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Rationale: Removal of residual water is crucial before solvent evaporation to obtain a dry crude product.
-
-
Purification: Purify the crude solid by recrystallization or column chromatography to obtain the final 5,6-dimethoxyindole derivative.
-
Rationale: Purification is necessary to remove any unreacted starting materials or side products.
-
Reaction Parameters and Optimization
The success of the Fischer indole synthesis is highly dependent on the reaction conditions. The following table provides illustrative parameters based on established protocols for the general synthesis, which serve as a starting point for optimization.[7][10]
| Entry | Carbonyl Substrate | Catalyst | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Cyclohexanone | Acetic Acid | Acetic Acid | Reflux | 1-2 | >80 |
| 2 | Acetone | ZnCl₂ | Toluene | Reflux | 4-6 | 60-75 |
| 3 | Pyruvic Acid | H₂SO₄ (cat.) | Ethanol | Reflux | 3-5 | 70-85 |
| 4 | Acetophenone | PPA | None | 100 | 2-4 | 65-80 |
General Workflow: From Synthesis to Characterization
The overall process from starting materials to a fully characterized product follows a logical and systematic workflow.
// Nodes A [label="Reactants:\n(3,4-Dimethoxyphenyl)hydrazine HCl\n+ Carbonyl Compound"]; B [label="One-Pot Reaction\n(Acid Catalyst, Heat)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Aqueous Work-up\n(Quench, Neutralize, Extract)"]; D [label="Purification\n(Recrystallization or Chromatography)"]; E [label="Characterization\n(NMR, MS, IR, m.p.)"]; F [label="Pure 5,6-Dimethoxyindole\nDerivative", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B; B -> C; C -> D; D -> E; E -> F; } } Caption: General experimental workflow for synthesis and analysis.
Characterization: The identity and purity of the synthesized 5,6-dimethoxyindole derivative should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N-H stretch of the indole ring.
-
Melting Point (m.p.): To assess the purity of the final product. The literature melting point for 5,6-dimethoxyindole is 154-157 °C.
Applications and Further Research
The 5,6-dimethoxyindole scaffold produced via this one-pot method is a valuable building block for more complex molecules.[13] It is a key precursor for compounds investigated for their potential as:
-
Antitumor agents and tubulin polymerization inhibitors.
-
Analgesic and anti-inflammatory drugs.
-
Electroactive and electrochromic polymers for materials science. [13]
-
Biochemical probes for research into melanin biosynthesis. [13]
This efficient one-pot synthesis provides researchers and drug development professionals with a reliable and scalable method to access these important molecular scaffolds, facilitating further discovery and innovation.
References
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Title: Fischer indole synthesis - Wikipedia Source: Wikipedia URL: [Link]
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Title: New 3H-Indole Synthesis by Fischer's Method. Part I Source: Molecules (MDPI) URL: [Link]
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Title: Fischer Indole Synthesis: Mechanism, Features, Drawbacks Source: Science Info URL: [Link]
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Title: Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation Source: RSC Publishing URL: [Link]
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Title: Fischer Indole Synthesis Source: J&K Scientific LLC URL: [Link]
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Title: Fischer indole synthesis optimization and application towards preparation of 1H-indol-3-ylacetic acid analogues Source: Kaunas University of Technology | KTU URL: [Link]
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Title: An Eco-Friendly Industrial Fischer Indole Cyclization Process Source: ACS Publications URL: [Link]
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Title: Unlocking Therapeutic Potential: The Role of 5,6-Dimethoxyindole in Anti-inflammatory Drug Development Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
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Application Note: Sensitive Quantification of Aldehydes and Ketones by HPLC Following Derivatization with (3,4-Dimethoxyphenyl)hydrazine
Abstract
Low molecular weight aldehydes and ketones are critical analytes in pharmaceutical development, environmental monitoring, and food science. However, their direct analysis by High-Performance Liquid Chromatography (HPLC) with UV-Vis detection is often hindered by their high volatility and lack of a strong chromophore. This application note presents a robust and sensitive method for the quantification of carbonyl compounds through pre-column derivatization with (3,4-Dimethoxyphenyl)hydrazine. The reaction yields stable, non-volatile hydrazone derivatives that possess a strong ultraviolet (UV) chromophore, significantly enhancing detection sensitivity. We provide a comprehensive guide covering the reaction mechanism, detailed protocols for derivatization and subsequent reversed-phase HPLC analysis, and guidelines for method validation.
The Scientific Rationale: Overcoming Analytical Challenges
The quantitative analysis of aldehydes and ketones is essential, yet fraught with challenges. Many of these compounds lack the conjugated π-electron systems necessary for sensitive detection by UV-Vis spectrophotometry.[1] Chemical derivatization addresses this limitation by covalently attaching a molecule—a chromophore—that absorbs UV light strongly.
Hydrazines are classical derivatization reagents for carbonyls. The reaction, typically catalyzed by a weak acid, proceeds via a nucleophilic addition-elimination mechanism to form a stable hydrazone.[2][3] The most widely used reagent is 2,4-dinitrophenylhydrazine (DNPH). While effective, the exploration of alternative reagents is crucial for developing methods with different selectivity, solubility, or spectral properties.
(3,4-Dimethoxyphenyl)hydrazine serves as an excellent alternative. The resulting hydrazone incorporates the dimethoxy-substituted benzene ring, a strong chromophore that provides a distinct UV absorbance profile. The electron-donating nature of the two methoxy groups enhances the molar absorptivity and influences the chromatographic behavior of the derivatives.[4][5] This derivatization strategy effectively transforms volatile, UV-transparent analytes into stable, non-volatile, and highly detectable compounds suitable for reversed-phase HPLC.
The Derivatization Reaction Mechanism
The reaction proceeds in two main stages under mild acidic conditions:
-
Nucleophilic Addition: The lone pair of electrons on the terminal nitrogen of (3,4-Dimethoxyphenyl)hydrazine attacks the electrophilic carbonyl carbon. Acid catalysis facilitates this step by protonating the carbonyl oxygen, rendering the carbon more susceptible to attack.
-
Dehydration: The resulting unstable carbinolamine intermediate eliminates a molecule of water to form a stable carbon-nitrogen double bond (C=N), yielding the final hydrazone derivative.[3]
The overall reaction is a condensation reaction, forming a stable product with significantly enhanced UV absorbance.
Note: The above DOT script is a template. A proper image of the chemical structure would be required for the IMG tag to render correctly.
Caption: General reaction of a carbonyl with (3,4-Dimethoxyphenyl)hydrazine.
Experimental Protocols
This section provides detailed, validated protocols for sample derivatization and subsequent HPLC analysis.
Required Reagents, Materials, and Equipment
| Category | Item |
| Reagents | (3,4-Dimethoxyphenyl)hydrazine hydrochloride (≥98% purity)[6] |
| Aldehyde/Ketone standards (e.g., formaldehyde, acetaldehyde, acetone) | |
| HPLC-grade Acetonitrile (ACN) | |
| HPLC-grade Methanol (MeOH) | |
| HPLC-grade water (e.g., Milli-Q or equivalent) | |
| Hydrochloric acid (HCl), concentrated | |
| Perchloric acid (HClO₄), optional catalyst | |
| Materials | 2 mL amber glass autosampler vials with PTFE septa |
| Volumetric flasks (Class A) | |
| Micropipettes and sterile, filtered tips | |
| 0.22 µm syringe filters (PTFE or nylon) | |
| Equipment | HPLC system with gradient pump, autosampler, and Diode Array Detector (DAD) or UV-Vis detector |
| Reversed-phase HPLC column (e.g., C18, 150 x 4.6 mm, 5 µm) | |
| Analytical balance | |
| pH meter | |
| Sonicator |
Preparation of Solutions
-
Derivatizing Reagent (1 mg/mL): Accurately weigh 25 mg of (3,4-Dimethoxyphenyl)hydrazine hydrochloride and dissolve it in 25 mL of acetonitrile in a Class A volumetric flask. Sonicate for 5 minutes to ensure complete dissolution. Add 50 µL of concentrated HCl as a catalyst. This solution should be stored in an amber bottle at 2-8°C and is typically stable for one week.
-
Stock Standard Solutions (1000 µg/mL): Prepare individual stock solutions of target aldehydes and ketones in acetonitrile.
-
Working Standard Mixture: Prepare a mixed working standard solution by diluting the stock solutions with acetonitrile to a final concentration of 10 µg/mL for each analyte.
Protocol 1: Derivatization of Carbonyls
-
Sample Preparation: For aqueous samples, an aliquot may be used directly. For samples in organic solvents, ensure compatibility with acetonitrile.
-
Reaction Setup: In a 2 mL amber autosampler vial, add 500 µL of the sample or working standard mixture.
-
Initiate Reaction: Add 500 µL of the 1 mg/mL derivatizing reagent to the vial. The excess of hydrazine reagent ensures the reaction proceeds to completion.
-
Incubation: Cap the vial tightly and vortex for 10 seconds. Allow the reaction to proceed at room temperature (approx. 25°C) for 60 minutes. For less reactive ketones, warming the mixture to 40-50°C for 30 minutes may be beneficial.[10]
-
Quenching (Optional): If necessary, the reaction can be stopped by adding a small amount of a base (e.g., pyridine or sodium bicarbonate solution) to neutralize the acid catalyst, though this is often not required before HPLC analysis.
-
Filtration: Filter the resulting solution through a 0.22 µm syringe filter directly into a clean autosampler vial prior to injection.
-
Blank Preparation (Critical for Validation): Prepare a reagent blank by following steps 2-6, but using 500 µL of pure solvent (e.g., acetonitrile) instead of a sample or standard. This is essential for identifying any interfering peaks from the reagent itself.
Protocol 2: HPLC Analysis
The separation of the hydrazone derivatives is achieved using reversed-phase chromatography. The hydrophobic nature of the derivatives allows for excellent retention and separation on a C18 stationary phase.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size (e.g., Zorbax Eclipse Plus, Waters SunFire) |
| Mobile Phase A | HPLC-grade Water |
| Mobile Phase B | HPLC-grade Acetonitrile |
| Gradient Elution | 0-2 min: 50% B; 2-15 min: 50% to 90% B; 15-18 min: 90% B; 18.1-22 min: 50% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | DAD/UV-Vis Detector. Monitor at 295 nm . |
-
Scientist's Note: A gradient elution is employed to effectively separate hydrazones with varying polarities—derivatives of smaller, more polar carbonyls will elute earlier than those from larger, more nonpolar carbonyls.[11][12] The detection wavelength of 295 nm is proposed based on the expected absorbance maximum for a phenylhydrazone with electron-donating substituents.[13] It is strongly recommended to use a Diode Array Detector (DAD) during method development to scan the derivative peaks and confirm the optimal absorbance maximum (λmax) for the highest sensitivity.
System Workflow and Validation
A successful analytical method must be both logical in its workflow and rigorously validated for trustworthiness.
Overall Experimental Workflow
Caption: End-to-end workflow from sample preparation to final quantification.
Method Validation: A Self-Validating System
To ensure the trustworthiness of results, the method must be validated according to established guidelines (e.g., ICH Q2(R1)). Key parameters to assess include:
-
Specificity: The ability to resolve the analyte peak from other components. This is confirmed by analyzing the reagent blank and a matrix blank, ensuring no interfering peaks are present at the retention time of the target analyte derivatives.
-
Linearity: The method's ability to produce results proportional to the concentration of the analyte.[9] A calibration curve should be constructed using at least five concentration levels of the derivatized standards. The correlation coefficient (r²) should be >0.999.
-
Accuracy & Precision: Accuracy (closeness to the true value) is assessed by spike-recovery experiments. Precision (repeatability) is determined by multiple injections of the same sample, with a relative standard deviation (RSD) of <2% being desirable.[14]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration that can be reliably detected, and the LOQ is the lowest concentration that can be accurately quantified. These are typically determined based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ.
Conclusion
The derivatization of aldehydes and ketones with (3,4-Dimethoxyphenyl)hydrazine is a highly effective strategy for enabling their sensitive and reliable quantification by reversed-phase HPLC with UV detection. This application note provides a robust framework, from the underlying chemical principles to detailed, actionable protocols. By converting challenging analytes into stable, highly chromophoric hydrazones, this method empowers researchers in diverse fields to accurately measure carbonyl compounds, ensuring data integrity and advancing scientific discovery.
References
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BenchChem. (2025). Application Notes and Protocols for HPLC-FL Method Development using 9-Anthraldehyde Hydrazone for Derivatization.
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Georgieva, M., et al. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia, 66(3), 131-138.
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MilliporeSigma. (n.d.). 3,4-Dimethylphenylhydrazine Hydrochloride.
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Mateeva, A., et al. (2022). Development of new HPLC method for identification of metabolic degradation of N-pyrrolylhydrazide hydrazones with determined MAO-B activity in cellular cultures. Pharmacia, 69(1), 15-20.
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Mateeva, A., et al. (2023). Optimization and validation of RP-HPLC method for evaluation of pyrrole-containing hydrazones in isolated rat synaptosomes. Pharmacia, 70(4), 1031-1037.
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Tzankova, P., et al. (2020). Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound. Pharmacia, 67(4), 251-257.
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ChemicalBook. (2023). 3,4-Dimethylphenylhydrazine hydrochloride.
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MedChemExpress. (n.d.). (3,4-Dimethoxyphenyl)hydrazine hydrochloride.
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Organic Chemistry Portal. (2024). Synthesis of Hydrazones.
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Wikipedia. (2023). Hydrazone.
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Newkome, G. R., & Fishel, D. L. (1966). Synthesis of Simple Hydrazones of Carbonyl Compounds by an Exchange Reaction. The Journal of Organic Chemistry, 31(3), 677-681.
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Science of Synthesis. (2005). Product Class 17: Hydrazones.
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Cindrić, M., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. New Journal of Chemistry, 44(43), 18636-18649.
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PubChem. (n.d.). 1-(3,4-Dimethylphenyl)hydrazine hydrochloride.
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Stana, A., et al. (2024). Unraveling the structure–property relationships in fluorescent phenylhydrazones: the role of substituents and molecular interactions. CrystEngComm, 26(4), 488-503.
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Biosynth. (n.d.). 3,4-Dimethylphenylhydrazine hydrochloride.
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IOSR Journal of Applied Physics. (2015). UV-Visible absorption spectroscopy and Z-scan analysis of L-tyrosine.
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Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds.
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Wang, Y., et al. (2022). Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone. Polymers, 14(23), 5100.
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Chemistry Stack Exchange. (2019). Highly conjugated compounds and the effects of substiuents.
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Practical applications of (3,4-Dimethoxyphenyl)hydrazine hydrochloride in synthesizing bioactive compounds
Introduction: A Versatile Scaffold for Medicinal Chemistry
(3,4-Dimethoxyphenyl)hydrazine hydrochloride stands as a pivotal reagent in the arsenal of medicinal chemists and drug development professionals. Its true value lies in its role as a versatile precursor for the synthesis of a multitude of bioactive compounds. The presence of the dimethoxy-substituted phenyl ring provides a unique electronic and structural foundation, often imparting favorable pharmacokinetic properties to the resulting molecules. This guide delves into the practical applications of this compound, offering detailed protocols for the synthesis of biologically active indoles and hydrazones, classes of compounds renowned for their therapeutic potential. The methodologies presented herein are grounded in established chemical principles and are designed to be both reproducible and illustrative of the broader synthetic possibilities.
The indole nucleus, in particular, is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic drugs with activities spanning anticancer, anti-inflammatory, and antimicrobial domains[1][2]. Similarly, hydrazones and their derivatives are recognized for their diverse pharmacological profiles, including antimicrobial and anticancer properties[1][3][4]. This document will explore two primary synthetic avenues leveraging (3,4-Dimethoxyphenyl)hydrazine hydrochloride: the celebrated Fischer indole synthesis and the formation of bioactive hydrazones.
Application I: The Fischer Indole Synthesis of 5,6-Dimethoxyindoles
The Fischer indole synthesis is a classic and powerful acid-catalyzed reaction that constructs the indole ring from an arylhydrazine and a carbonyl compound (an aldehyde or ketone)[5]. When (3,4-Dimethoxyphenyl)hydrazine hydrochloride is employed, the resulting indoles bear methoxy groups at the 5 and 6 positions, a substitution pattern found in several bioactive molecules. The electron-donating nature of the methoxy groups generally facilitates the key cyclization step of the reaction[6].
Causality in Experimental Design
The choice of catalyst is critical in the Fischer indole synthesis. Both Brønsted acids (like HCl, H₂SO₄, and polyphosphoric acid) and Lewis acids (such as ZnCl₂, BF₃) can be used[5]. Polyphosphoric acid (PPA) is often favored for its efficacy as both a catalyst and a dehydrating agent. The reaction proceeds through the initial formation of a phenylhydrazone, which then tautomerizes to an enamine. A[7][7]-sigmatropic rearrangement, the rate-determining step, is followed by cyclization and elimination of ammonia to yield the aromatic indole ring[5].
Visualizing the Workflow: Fischer Indole Synthesis
Caption: General workflow for the Fischer indole synthesis.
Protocol: Synthesis of a Hypothetical Bioactive 5,6-Dimethoxy-2-phenylindole
This protocol details the synthesis of 2-phenyl-5,6-dimethoxyindole, a representative bioactive indole derivative.
Step 1: Phenylhydrazone Formation (In Situ)
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add (3,4-Dimethoxyphenyl)hydrazine hydrochloride (1.91 g, 10 mmol) and acetophenone (1.20 g, 10 mmol).
-
Add 50 mL of 95% ethanol to the flask.
-
Heat the mixture at reflux for 1 hour. The formation of the hydrazone can be monitored by Thin Layer Chromatography (TLC).
Step 2: Cyclization
-
After 1 hour, cautiously add polyphosphoric acid (20 g) to the hot reaction mixture.
-
Increase the temperature and maintain a vigorous reflux for an additional 2-3 hours. The reaction progress should be monitored by TLC until the starting hydrazone is consumed.
Step 3: Work-up and Isolation
-
Allow the reaction mixture to cool to approximately 80-90 °C and then carefully pour it onto 200 g of crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash thoroughly with water.
Step 4: Purification
-
Recrystallize the crude solid from an appropriate solvent system, such as ethanol/water, to yield the purified 2-phenyl-5,6-dimethoxyindole.
-
Dry the purified product under vacuum. Characterize the final compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
| Parameter | Value |
| Molar Ratio (Hydrazine:Ketone) | 1:1 |
| Solvent | 95% Ethanol |
| Catalyst | Polyphosphoric Acid (PPA) |
| Reaction Temperature | Reflux |
| Reaction Time | 3-4 hours |
| Expected Yield | 60-80% (Varies) |
Application II: Synthesis of Bioactive Hydrazones
Hydrazones are a class of organic compounds with the general structure R₁R₂C=NNH₂. They are typically formed by the condensation reaction between a hydrazine and a carbonyl compound[8]. The resulting Schiff bases often exhibit a wide range of biological activities, including antimicrobial and anticancer effects[9][10]. The synthesis is generally straightforward, often requiring mild conditions and yielding high purity products.
Causality in Experimental Design
The formation of hydrazones is a reversible condensation reaction. The equilibrium is typically driven to the product side by removing water as it is formed, often azeotropically, or by carrying out the reaction in a solvent where the product is insoluble and precipitates out. A catalytic amount of acid (e.g., glacial acetic acid) is often used to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus accelerating the nucleophilic attack by the hydrazine[11].
Visualizing the Workflow: Hydrazone Synthesis
Caption: General workflow for bioactive hydrazone synthesis.
Protocol: Synthesis of a Bioactive Hydrazone from a Substituted Benzaldehyde
This protocol describes the synthesis of a hydrazone from (3,4-Dimethoxyphenyl)hydrazine hydrochloride and a substituted aromatic aldehyde, a class of compounds that has shown promise as antimicrobial agents[8][12].
Step 1: Reaction Setup
-
In a 50 mL round-bottom flask, dissolve (3,4-Dimethoxyphenyl)hydrazine hydrochloride (1.91 g, 10 mmol) in 20 mL of ethanol.
-
Add a substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 1.41 g, 10 mmol) to the solution.
-
Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.
Step 2: Condensation
-
Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring for 2-4 hours.
-
Monitor the reaction by TLC. The formation of the hydrazone is often indicated by a color change and the formation of a precipitate.
Step 3: Isolation and Purification
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified hydrazone product in a vacuum oven. Characterize the compound by appropriate spectroscopic methods.
| Parameter | Value |
| Molar Ratio (Hydrazine:Aldehyde) | 1:1 |
| Solvent | Ethanol |
| Catalyst | Glacial Acetic Acid |
| Reaction Temperature | Reflux |
| Reaction Time | 2-4 hours |
| Expected Yield | >85% (Often near quantitative) |
Bioactivity of Synthesized Compounds
The true measure of success for these synthetic protocols lies in the biological activity of the resulting compounds.
-
Indole Derivatives : Indoles synthesized from (3,4-Dimethoxyphenyl)hydrazine often exhibit potent anticancer activity. For example, some indole derivatives have been shown to induce apoptosis in cancer cell lines[1]. The 5,6-dimethoxy substitution pattern can enhance binding to specific biological targets. These compounds have also been investigated for their anti-inflammatory and antioxidant properties[13].
-
Hydrazones : The hydrazone linkage (-C=N-NH-) is a key pharmacophore that contributes to a wide spectrum of biological activities. Hydrazones derived from substituted aromatic aldehydes have demonstrated significant antimicrobial activity against various bacterial and fungal strains[4][8]. Their mechanism of action can vary, but it often involves the inhibition of essential enzymes or disruption of cell membrane integrity. Furthermore, certain hydrazones have been evaluated for their anticancer potential.
Conclusion
(3,4-Dimethoxyphenyl)hydrazine hydrochloride is a highly valuable and versatile starting material for the synthesis of diverse bioactive compounds. The Fischer indole synthesis and hydrazone formation represent two robust and reliable synthetic strategies that allow for the creation of extensive libraries of molecules for drug discovery and development. The protocols and insights provided in this guide are intended to empower researchers to explore the rich chemical space accessible from this key intermediate, ultimately contributing to the advancement of medicinal chemistry and the development of new therapeutic agents.
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Green Synthesis and Antimicrobial Activities of Some Aromatic Hydrazones. (n.d.). K. R. Mangalam University. Retrieved from [Link]
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Antimicrobial Activity of Some Steroidal Hydrazones. (2021). MDPI. Retrieved from [Link]
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Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (2021). PMC - NIH. Retrieved from [Link]
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SYNTHESIS AND MECHANISM STUDY OF NEW BIVALENT β-CARBOLINE DERIVATIVES. (n.d.). Malaysian Journal of Analytical Sciences. Retrieved from [Link]
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Synthesis and antimicrobial activities of hydrazones derived from 4-hydroxy-3-nitrobenzaldehyde. (n.d.). Vietnam Academy of Science and Technology. Retrieved from [Link]
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Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. (2024). MDPI. Retrieved from [Link]
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Synthesis and anticancer activity study of indolyl hydrazide–hydrazones. (2016). ResearchGate. Retrieved from [Link]
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Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi. (2021). PMC - NIH. Retrieved from [Link]
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Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. (2022). PMC - NIH. Retrieved from [Link]
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Schiff bases compounds prepared from Phenyl hydrazine as a starting material were Synthesized, Characterized, and their Biological activity was Investigated. (n.d.). Research Journal of Pharmacy and Technology. Retrieved from [Link]
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Design, synthesis and screening of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agents. (2023). Frontiers. Retrieved from [Link]
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METHODOLOGIES FOR THE SYNTHESIS OF β-CARBOLINES. (n.d.). LJMU Research Online. Retrieved from [Link]
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Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). (2022). PMC - PubMed Central. Retrieved from [Link]
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Application Notes & Protocols: Palladium-Catalyzed Indole Synthesis Using Hydrazine Derivatives
Abstract
The indole nucleus is a cornerstone of medicinal chemistry and natural product synthesis, driving continuous innovation in synthetic methodology. The classical Fischer indole synthesis, while historically significant, is often hampered by harsh acidic conditions and the instability or toxicity of requisite arylhydrazine precursors.[1] This guide details modern, palladium-catalyzed protocols that leverage hydrazine derivatives to overcome these limitations. By employing Buchwald-Hartwig-type C-N bond formation, these methods provide a versatile and robust platform for the synthesis of complex indoles from readily available starting materials.[2][3][4] We present the core mechanistic principles, detailed step-by-step protocols for the palladium-catalyzed Fischer indole synthesis, practical troubleshooting advice, and a comparative analysis of catalytic systems.
Introduction: A Modern Approach to a Classic Synthesis
For over a century, the Fischer indole synthesis has been the most prominent method for constructing the indole core.[5] The reaction proceeds via the acid-catalyzed rearrangement of an N-arylhydrazone, formed from an arylhydrazine and a ketone or aldehyde.[3] However, the reliance on pre-formed arylhydrazines presents significant challenges; they are often unstable, toxic, and have limited commercial availability, constraining the accessible chemical space for drug discovery.[1]
The advent of palladium-catalyzed cross-coupling has revolutionized C-N bond formation, and its application to indole synthesis offers a powerful solution. Pioneered by Stephen Buchwald and colleagues, the key innovation involves forming the critical N-arylhydrazone intermediate in situ via a palladium-catalyzed coupling of a stable, easy-to-handle hydrazone (like benzophenone hydrazone) with an aryl halide (bromide, chloride, or triflate).[1][2][4] This strategy not only bypasses the need for sensitive arylhydrazines but also dramatically expands the scope of accessible indole structures.
Key Advantages of the Palladium-Catalyzed Approach:
-
Expanded Substrate Scope: Utilizes a wide array of commercially available aryl and heteroaryl halides.
-
Improved Safety & Stability: Avoids the direct handling of unstable and toxic arylhydrazines by using stable hydrazone precursors.[1]
-
Milder Conditions: The subsequent Fischer cyclization can often be achieved under milder acidic conditions compared to the classical approach.
-
Versatility: The methodology can be adapted to synthesize N-alkyl and N-aryl indoles.[5]
Mechanistic Principles: The Role of the Palladium Catalyst
The overall process can be conceptually divided into two main stages: (1) The palladium-catalyzed formation of an N-aryl benzophenone hydrazone, and (2) The one-pot, acid-mediated transimination and Fischer cyclization.
Stage 1: Buchwald-Hartwig C-N Coupling
This stage follows the well-established catalytic cycle for Buchwald-Hartwig amination.[6] The active Pd(0) catalyst undergoes oxidative addition into the aryl halide (Ar-X) bond. The resulting Pd(II) complex then coordinates with the benzophenone hydrazone. In the presence of a strong base (e.g., NaOt-Bu), the hydrazone is deprotonated, and subsequent reductive elimination forges the new C-N bond, yielding the N-aryl benzophenone hydrazone and regenerating the Pd(0) catalyst.
The choice of ligand is critical for the efficiency of this cycle.[7] Bulky, electron-rich biaryl phosphine ligands, such as Xantphos, are particularly effective as they promote both the oxidative addition and the final reductive elimination steps while preventing catalyst decomposition.[1][5]
Stage 2: In Situ Hydrolysis and Fischer Cyclization
After the C-N coupling is complete, the crude N-aryl benzophenone hydrazone is not isolated.[5] Instead, an enolizable ketone and a Brønsted acid (e.g., p-toluenesulfonic acid, p-TsOH) are added directly to the reaction mixture. The acid catalyzes a transimination reaction: the newly formed hydrazone is hydrolyzed, and the liberated N-arylhydrazine is immediately trapped by the excess enolizable ketone to form a new hydrazone.[5] This new hydrazone is the direct precursor for the Fischer cyclization, which proceeds through its enamine tautomer, a[2][2]-sigmatropic rearrangement, and subsequent loss of ammonia to yield the final aromatic indole.[3]
Experimental Protocols & Methodologies
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Palladium catalysts, phosphine ligands, and strong bases are hazardous. Consult Safety Data Sheets (SDS) for all reagents before use. Anhydrous solvents and inert atmosphere techniques (Nitrogen or Argon) are required.
Protocol 1: One-Pot Synthesis of 2,3-Dimethylindole from 4-Bromoanisole
This protocol is adapted from the work of Buchwald et al. and demonstrates the standard one-pot procedure.[5]
Materials:
-
Palladium(II) acetate [Pd(OAc)₂]
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOt-Bu)
-
Benzophenone hydrazone
-
4-Bromoanisole
-
Butan-2-one (Methyl ethyl ketone)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Anhydrous Toluene
-
Ethanol (absolute)
Experimental Workflow:
Step-by-Step Procedure:
-
C-N Coupling Reaction Setup:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%), Xantphos (6.4 mg, 0.011 mmol, 1.1 mol%), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Seal the flask, and purge with argon for 10 minutes.
-
Under a positive pressure of argon, add benzophenone hydrazone (196 mg, 1.0 mmol) and 4-bromoanisole (187 mg, 1.0 mmol).
-
Add anhydrous toluene (5 mL) via syringe.
-
-
Execution of C-N Coupling:
-
Stir the mixture vigorously and heat in a preheated oil bath at 80 °C.
-
Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 2-4 hours, indicated by the complete consumption of 4-bromoanisole.
-
-
In Situ Fischer Cyclization:
-
Once the coupling is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Remove the condenser and add butan-2-one (0.13 mL, 1.5 mmol) and ethanol (5 mL).
-
Add p-toluenesulfonic acid monohydrate (380 mg, 2.0 mmol) in one portion.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 8-12 hours. Monitor for the formation of the indole product.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature. Quench by slowly adding saturated aqueous sodium bicarbonate solution (15 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 5-methoxy-2,3-dimethylindole.
-
Data Summary & Optimization
The choice of ligand and reaction conditions is paramount for achieving high yields. The Buchwald group demonstrated that ligands with large bite angles, like Xantphos, are superior for this transformation.[5]
| Entry | Aryl Halide | Ketone | Catalyst System | Yield (%) | Reference |
| 1 | 4-Bromotoluene | Cyclohexanone | Pd(OAc)₂ / BINAP | 85 | [1] |
| 2 | 4-Chlorotoluene | Cyclohexanone | Pd₂(dba)₃ / P(t-Bu)₃ | 78 | [5] |
| 3 | 4-Bromoanisole | Butan-2-one | Pd(OAc)₂ / Xantphos | 92 | [5] |
| 4 | 3-Bromopyridine | Acetone | Pd(OAc)₂ / Xantphos | 75 | [5] |
| 5 | 1-Bromonaphthalene | Cyclopentanone | Pd(OAc)₂ / Xantphos | 88 | [5] |
Troubleshooting & Field Insights:
-
Low Yield in Coupling Step: Ensure the reaction is performed under strictly anhydrous and anaerobic conditions. The base (NaOt-Bu) is highly hygroscopic; use freshly opened or properly stored material. The quality of the palladium precursor and ligand is also critical.
-
Incomplete Cyclization: The acidity of the medium is key. For electron-deficient arylhydrazones, a stronger acid or higher temperatures may be required. Conversely, highly electron-rich systems may be prone to decomposition, requiring milder conditions.[5]
-
Side Product Formation: The primary side products often arise from the decomposition of the hydrazone starting material.[5] Using a slight excess of the phosphine ligand can sometimes mitigate catalyst deactivation pathways.
-
Ligand Choice: While Xantphos is a robust, general ligand, other biarylphosphine ligands (e.g., SPhos, RuPhos) developed for Buchwald-Hartwig amination can also be effective and may require screening for particularly challenging substrates.
Conclusion
The palladium-catalyzed synthesis of indoles from hydrazine derivatives represents a significant advancement over classical methods. By strategically forming the key N-arylhydrazone intermediate via a reliable cross-coupling reaction, this approach circumvents the major limitations of the traditional Fischer synthesis. The operational simplicity of the one-pot protocol, combined with its broad substrate scope and functional group tolerance, establishes it as an indispensable tool for researchers in medicinal chemistry and the broader synthetic sciences.
References
-
Wagaw, S., Yang, B. H., & Buchwald, S. L. (1998). A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis. Journal of the American Chemical Society, 120(26), 6621–6622. [Link]
-
Wagaw, S., Yang, B. H., & Buchwald, S. L. (1999). A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. Journal of the American Chemical Society, 121(44), 10251–10263. [Link]
-
Shaughnessy, K. H. (2021). Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C H activation. Elsevier Reference Collection in Chemistry, Molecular Sciences and Chemical Engineering. [Link]
-
Wikipedia contributors. (2023). Fischer indole synthesis. Wikipedia, The Free Encyclopedia. [Link]
-
Barluenga, J., & Roche, D. (2007). Palladium-Catalyzed One-Pot Synthesis of 3-Arylindoles Based on o-Iodoaniline with Aryl Hydrazones. ACS Omega. (Note: While this reference discusses a different Pd-catalyzed indole synthesis, it highlights related strategies). [Link]
-
Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook.com. [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]
-
Organic Chemistry Portal. (n.d.). Hydrazone synthesis by C-N coupling. organic-chemistry.org. [Link]
-
Majumder, S., & Dinda, J. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(86), 54683–54713. [Link]
-
Chemistry LibreTexts. (n.d.). The Buchwald-Hartwig Amination. chem.libretexts.org. (General reference for the mechanism). [Link]
Sources
- 1. A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis [organic-chemistry.org]
- 2. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
Application Notes & Protocols: Strategic Solvent Selection for Reactions with (3,4-Dimethoxyphenyl)hydrazine Hydrochloride
Introduction: The Critical Role of the Solvent
(3,4-Dimethoxyphenyl)hydrazine hydrochloride is a pivotal intermediate in the synthesis of a multitude of pharmacologically active molecules and functional materials.[1] Its utility is most frequently demonstrated in reactions forming heterocyclic structures, such as the celebrated Fischer indole synthesis. The success of these synthetic endeavors—impacting yield, purity, reaction time, and even the regiochemical outcome—is inextricably linked to the choice of reaction solvent. A solvent is not merely a medium for dissolution; it is an active participant that influences reactant solubility, modulates reagent reactivity, stabilizes transition states, and facilitates product isolation.
This guide provides a comprehensive analysis of solvent selection for reactions involving (3,4-Dimethoxyphenyl)hydrazine hydrochloride. Moving beyond a simple list of solvents, we delve into the underlying chemical principles, offer field-proven protocols for solubility determination, and present a logical framework for optimizing your reaction conditions.
Physicochemical Profile & Solubility Overview
(3,4-Dimethoxyphenyl)hydrazine hydrochloride is a salt, a factor that dominates its solubility characteristics. The presence of the hydrochloride moiety significantly increases its polarity compared to the free base, rendering it more soluble in polar solvents.
Qualitative Solubility Data: A review of available literature and supplier safety data sheets provides the following qualitative solubility profile. This information is a crucial first step in solvent screening.
| Solvent | Class | Qualitative Solubility | Rationale & Implications |
| Water | Protic, Polar | Soluble[2] | The high polarity of water and its ability to solvate the chloride and hydrazinium ions lead to good solubility. However, water can interfere with many organic reactions, such as the Fischer indole synthesis, by hydrolyzing intermediates. |
| Methanol (MeOH) | Protic, Polar | Slightly Soluble[2] | Offers a good balance of polarity for dissolving the hydrochloride salt while being a more suitable solvent for organic reactions than water. Often used for recrystallization.[2] |
| Ethanol (EtOH) | Protic, Polar | Slightly Soluble (Inferred) | Similar to methanol, ethanol is a common solvent for Fischer indole synthesis, often used to dissolve both the hydrazine salt and the carbonyl compound.[2] |
| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | Slightly Soluble[2] | A powerful polar aprotic solvent capable of dissolving many organic salts. Its high boiling point can be advantageous for reactions requiring elevated temperatures. |
| Acetic Acid (AcOH) | Protic, Polar | Soluble (Inferred from reactivity) | Frequently employed as both a solvent and a Brønsted acid catalyst in Fischer indole syntheses, facilitating both dissolution and the key reaction steps.[3] |
| Diethyl Ether | Aprotic, Nonpolar | Insoluble (Inferred) | Used as an anti-solvent for purification, indicating its poor solvating power for this polar salt.[2] |
| Toluene / Xylene | Aprotic, Nonpolar | Insoluble to Very Slightly Soluble | Generally poor solvents for hydrochloride salts. However, they are sometimes used in Fischer indole synthesis, often with a co-solvent or under conditions where the free base is generated in situ. |
Decision Framework for Solvent Selection
Choosing the optimal solvent requires a multi-faceted analysis. The following workflow illustrates the key decision points for a typical reaction, such as the Fischer indole synthesis.
Caption: Logical workflow for selecting a reaction solvent.
The Causality Behind Solvent Choices in Synthesis
The Fischer Indole Synthesis: A Case Study
The Fischer indole synthesis is the most common application for (3,4-Dimethoxyphenyl)hydrazine hydrochloride. The mechanism involves the acid-catalyzed condensation with a ketone or aldehyde to form a hydrazone, followed by a[4][4]-sigmatropic rearrangement and cyclization.[5][6]
-
Protic Solvents (Alcohols, Acetic Acid):
-
Expertise & Experience: Ethanol and acetic acid are the most frequently cited solvents for this reaction.[2][3] Acetic acid serves a dual role: its polarity is sufficient to dissolve the hydrochloride salt, and it acts as the Brønsted acid catalyst required to promote both hydrazone formation and the subsequent rearrangement.[5][7] This simplifies the reaction setup, making it a highly efficient choice. Ethanol is a milder choice, often requiring an additional acid catalyst (e.g., HCl, H₂SO₄, or a Lewis acid like ZnCl₂).[7][8]
-
Trustworthiness: The use of acetic acid is a self-validating system. If the starting materials dissolve and the reaction proceeds upon heating, it confirms that the solvent is performing both its solubilizing and catalytic functions. Reaction progress can be easily monitored by TLC.
-
-
Aprotic Solvents (Toluene, Xylenes):
-
Expertise & Experience: While less common for the hydrochloride salt, high-boiling aprotic solvents like toluene are used when very high temperatures are needed to drive the[4][4]-sigmatropic rearrangement, especially with less reactive substrates. In these cases, the reaction is often performed with the free-base form of the hydrazine, or the hydrochloride salt is used with a stoichiometric amount of a non-nucleophilic base to neutralize the HCl in situ.
-
Authoritative Grounding: The choice of solvent and acid catalyst can be critical for achieving the desired product. For some substrates, careful control of temperature and the use of specific acid/solvent combinations, like p-toluenesulfonic acid in tert-butanol, are necessary to favor the desired indole product over side reactions.
-
Protocols for Experimental Solubility Determination
When precise quantitative solubility data is unavailable, it must be determined experimentally. The following protocol outlines the gold-standard "Shake-Flask" method for determining thermodynamic equilibrium solubility.
Protocol 1: Equilibrium Solubility Determination by the Shake-Flask Method
Objective: To determine the equilibrium solubility of (3,4-Dimethoxyphenyl)hydrazine hydrochloride in a selected organic solvent at a specific temperature.
Materials:
-
(3,4-Dimethoxyphenyl)hydrazine hydrochloride (high purity)
-
Solvent of interest (e.g., Ethanol, HPLC grade)
-
Analytical balance
-
Temperature-controlled orbital shaker or incubator
-
20 mL glass scintillation vials with PTFE-lined caps
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
HPLC with UV detector or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Vials: Add an excess amount of solid (3,4-Dimethoxyphenyl)hydrazine hydrochloride to a vial. "Excess" means enough solid should remain undissolved at the end of the experiment. A starting point of ~50-100 mg is typical.
-
Solvent Addition: Accurately pipette a precise volume (e.g., 5.0 mL) of the chosen solvent into the vial.
-
Equilibration: Securely cap the vial and place it in the temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the suspension for a sufficient time to reach equilibrium. This typically requires 24 to 72 hours. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.
-
Sample Preparation: Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow undissolved solids to settle.
-
Filtration: Carefully draw a sample from the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, particle-free filtrate into a clean vial. This step is critical to separate the dissolved solute from any remaining solid.
-
Dilution: Accurately dilute the filtrate with the same solvent to a concentration that falls within the linear range of your analytical method. A 1:10 or 1:100 dilution is common.
-
Quantification: Analyze the diluted sample using a pre-validated HPLC-UV or UV-Vis spectrophotometry method. A calibration curve must be prepared using accurately weighed standards of (3,4-Dimethoxyphenyl)hydrazine hydrochloride.
-
Calculation: Calculate the concentration of the undiluted filtrate. This value represents the equilibrium solubility.
Solubility (mg/mL) = (Concentration from calibration curve) × (Dilution factor)
Trustworthiness: This protocol is a self-validating system. Taking samples at multiple time points and observing a consistent concentration value confirms that thermodynamic equilibrium has been reached, ensuring the accuracy of the solubility measurement.
Application Protocol: One-Pot Fischer Indole Synthesis
This protocol provides a representative procedure for the synthesis of an indole derivative using (3,4-Dimethoxyphenyl)hydrazine hydrochloride, leveraging acetic acid as both solvent and catalyst.
Objective: To synthesize 6,7-dimethoxy-1,2,3,4-tetrahydrocarbazole from (3,4-Dimethoxyphenyl)hydrazine hydrochloride and cyclohexanone.
Caption: Workflow for a one-pot Fischer indole synthesis.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add (3,4-Dimethoxyphenyl)hydrazine hydrochloride (1.0 eq), cyclohexanone (1.1 eq), and glacial acetic acid (serving as the solvent, approx. 5-10 mL per gram of hydrazine).
-
Heating: Heat the mixture to reflux with vigorous stirring. The solution will darken in color.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting hydrazine spot is consumed (typically 2-4 hours).
-
Work-up: Allow the reaction mixture to cool to room temperature. Slowly pour the dark mixture into a beaker containing crushed ice and water, stirring vigorously. A solid precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual acetic acid and other water-soluble impurities.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the pure indole derivative.
Conclusion
The selection of a solvent for reactions with (3,4-Dimethoxyphenyl)hydrazine hydrochloride is a strategic decision that profoundly impacts chemical outcomes. While qualitative data provides an initial guide, a systematic approach grounded in the principles of solubility, reaction mechanism, and practical considerations is paramount. For critical applications, the experimental determination of solubility via robust methods like the shake-flask protocol is indispensable. By integrating the theoretical understanding with empirical data, researchers can unlock the full synthetic potential of this valuable chemical intermediate, ensuring reproducibility, optimizing yields, and streamlining purification processes.
References
-
Sajjadifar, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498. [Link]
-
Wikipedia. Fischer indole synthesis.[Link]
-
The Fischer Indole Synthesis. (1951). Nature, 167, 835. [Link]
-
MDPI. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I.[Link]
-
Gribble, G. W. (2021). Fischer Indole Synthesis. In Indole Ring Synthesis: From Natural Products to Drug Discovery.[Link]
Sources
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- 2. 3,4-Dimethylphenylhydrazine hydrochloride CAS#: 60481-51-8 [m.chemicalbook.com]
- 3. scispace.com [scispace.com]
- 4. [PDF] Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. jk-sci.com [jk-sci.com]
Troubleshooting & Optimization
Troubleshooting low yield in Fischer indole synthesis with (3,4-Dimethoxyphenyl)hydrazine hydrochloride
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Fischer indole synthesis, specifically when using electron-rich arylhydrazines such as (3,4-Dimethoxyphenyl)hydrazine hydrochloride. Our goal is to provide actionable, in-depth solutions grounded in mechanistic principles to help you optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Fischer indole synthesis?
The Fischer indole synthesis is a classic and powerful reaction for constructing the indole nucleus. It proceeds through several key steps:
-
Hydrazone Formation: The reaction begins with the condensation of an arylhydrazine with an aldehyde or ketone to form a phenylhydrazone intermediate.[1]
-
Tautomerization: The phenylhydrazone tautomerizes to its more reactive enamine isomer, often referred to as an 'ene-hydrazine'.[2]
-
[3][3]-Sigmatropic Rearrangement: This is the crucial, often rate-determining, step. Under acidic conditions, the ene-hydrazine undergoes a[3][3]-sigmatropic rearrangement, which forms a new carbon-carbon bond and breaks the N-N bond.[1][2]
-
Aromatization & Cyclization: The resulting diimine intermediate rearomatizes. Subsequent intramolecular cyclization forms a cyclic aminal.[4]
-
Ammonia Elimination: Finally, the elimination of an ammonia molecule under acid catalysis yields the stable, aromatic indole ring.[2][4]
Caption: The stepwise mechanism of the Fischer indole synthesis.
Q2: Why is (3,4-Dimethoxyphenyl)hydrazine hydrochloride a particularly challenging substrate?
The two methoxy groups on the phenyl ring are strong electron-donating groups (EDGs). While EDGs can sometimes facilitate electrophilic aromatic substitution, in this reaction, they pose a significant challenge. The high electron density on the aromatic ring can stabilize an iminylcarbocation intermediate that forms from an alternative, undesired reaction pathway: the heterolytic cleavage of the N-N bond.[5][6] This cleavage competes directly with the desired[3][3]-sigmatropic rearrangement.[6][7] If conditions are too harsh (e.g., high temperature or strongly acidic), this side reaction can dominate, leading to aniline byproducts and a significant reduction in indole yield.[7]
Q3: How does the choice of acid catalyst—Brønsted vs. Lewis—impact the reaction?
The acid catalyst is essential for facilitating both the tautomerization to the ene-hydrazine and the subsequent[3][3]-sigmatropic rearrangement.[8]
-
Brønsted Acids (e.g., HCl, H₂SO₄, p-TsOH, PPA): These protonic acids are very effective but can be harsh. For sensitive substrates like (3,4-Dimethoxyphenyl)hydrazine, strong Brønsted acids can promote decomposition and the N-N bond cleavage side reaction.[5] Polyphosphoric acid (PPA) is often a highly effective choice as it can serve as both a catalyst and a solvent.[3][9]
-
Lewis Acids (e.g., ZnCl₂, BF₃·OEt₂, FeCl₃): Lewis acids are often milder and can be advantageous for substrates prone to decomposition.[5] They coordinate to the nitrogen atoms, facilitating the rearrangement without requiring excessively high proton concentrations. For electron-rich systems, screening a Lewis acid like zinc chloride is a highly recommended starting point.[4]
Troubleshooting Guide: Low Yield of 6,7-Dimethoxyindole
This section addresses specific experimental failures and provides a logical workflow for troubleshooting.
Caption: A logical workflow for troubleshooting low-yield Fischer indole syntheses.
Problem 1: My reaction shows primarily unreacted starting material on TLC, even after prolonged heating.
This indicates a failure to overcome the activation energy for the key rearrangement step.
-
Potential Cause A: Insufficient Acidity or Inactive Catalyst. The catalyst may not be strong enough or may have been deactivated by moisture.[5]
-
Potential Cause B: Sub-optimal Reaction Temperature. The[3][3]-sigmatropic rearrangement is often the energetic bottleneck and requires sufficient thermal energy.[3][10]
-
Solution: Cautiously increase the reaction temperature. A good starting point is often 80 °C, but some substrates may require reflux in solvents like glacial acetic acid.[9] Monitor the reaction by TLC at regular intervals to find the optimal balance between reaction rate and decomposition.
-
Problem 2: My reaction is messy. The TLC plate shows multiple spots, streaking, and the formation of a dark tar.
This is a classic sign of substrate decomposition and competing side reactions, a common issue with electron-rich systems.
-
Potential Cause A: Substrate Decomposition. The electron-rich 6,7-dimethoxyindole product and its precursors are sensitive to harsh acidic conditions and high temperatures.[5] Oxidation can also contribute to the formation of colored impurities.[5]
-
Solution 1: Milder Catalyst. This is the most critical adjustment. Switch from a strong Brønsted acid like H₂SO₄ to a milder Lewis acid like ZnCl₂ or even a weaker Brønsted acid like acetic acid, which can also serve as the solvent.[5][9]
-
Solution 2: Inert Atmosphere. Degas your solvent and run the entire reaction under a nitrogen or argon atmosphere. This will minimize oxidative side reactions that contribute to tar formation.[5]
-
-
Potential Cause B: Competing N-N Bond Cleavage. As discussed in FAQ Q2, this is the primary competing pathway for this substrate.[6]
-
Solution: Milder reaction conditions (lower temperature, less aggressive catalyst) will preferentially favor the desired concerted rearrangement over the high-energy bond cleavage pathway. You can also try a two-step procedure where the hydrazone is pre-formed and isolated before being subjected to the cyclization conditions, which can sometimes lead to a cleaner reaction.[9]
-
Problem 3: I seem to form the product, but my yield is very low after purification.
Purification of indoles, particularly those with polar substituents, can be challenging and lead to significant material loss.[3]
-
Potential Cause A: Streaking on Silica Gel Column. The basic nitrogen atom on the indole ring can interact strongly with acidic silanol groups on the surface of standard silica gel, causing severe tailing or streaking of the product spot and poor separation.
-
Solution: Add a small amount (~1%) of a basic modifier like triethylamine (Et₃N) or ammonia to your mobile phase (e.g., Ethyl Acetate/Hexane).[11] This deactivates the acidic sites on the silica, resulting in sharper peaks and better separation.
-
-
Potential Cause B: Inefficient Recrystallization. Choosing the wrong solvent system can lead to either no crystal formation or co-precipitation of impurities.
-
Solution: Systematically screen solvent systems. For a moderately polar compound like 6,7-dimethoxyindole, good single-solvent choices might include ethanol or ethyl acetate. For solvent/anti-solvent systems, consider combinations like ethyl acetate/hexane or ethanol/water.[11] The key is to find a system where the compound is soluble when hot but sparingly soluble when cold.
-
Data Presentation: Catalyst Selection
The choice of catalyst is arguably the most critical parameter for this specific synthesis. The following table provides a comparative guide.
| Catalyst | Type | Typical Conditions | Suitability for (3,4-Dimethoxyphenyl)hydrazine |
| Zinc Chloride (ZnCl₂)[4] | Lewis Acid | 1-2 eq., neat or in solvent (e.g., Toluene), 80-120 °C | Highly Recommended. Milder nature reduces decomposition. |
| Polyphosphoric Acid (PPA)[3][9] | Brønsted Acid | Used as catalyst and solvent, 80-100 °C | Effective but can be harsh. Use with caution, monitor temperature closely. |
| p-Toluenesulfonic Acid (p-TsOH)[12] | Brønsted Acid | 0.1-1 eq., in solvent (e.g., Toluene, t-BuOH), Reflux | Moderate. Can work well but may still cause some decomposition. |
| Acetic Acid (AcOH)[12] | Brønsted Acid | Used as catalyst and solvent, Reflux | Mildest option. May require higher temperatures and longer reaction times. |
| Sulfuric Acid (H₂SO₄)[12] | Brønsted Acid | Catalytic amount in solvent (e.g., EtOH), Reflux | Not Recommended. Typically too harsh for this electron-rich substrate. |
Experimental Protocol: Optimized Synthesis of 6,7-Dimethoxyindole
This protocol is a robust starting point, employing a milder Lewis acid catalyst to minimize side reactions. The carbonyl partner used here is chloroacetaldehyde diethyl acetal, which generates chloroacetaldehyde in situ.
Materials:
-
(3,4-Dimethoxyphenyl)hydrazine hydrochloride (1.0 eq.)
-
Chloroacetaldehyde diethyl acetal (1.1 eq.)
-
Anhydrous Zinc Chloride (ZnCl₂) (1.5 eq.)
-
Ethanol (anhydrous)
-
Toluene (anhydrous)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Hydrazone Formation (One-Pot):
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add (3,4-Dimethoxyphenyl)hydrazine hydrochloride (1.0 eq.) and ethanol (approx. 0.5 M concentration).
-
Add chloroacetaldehyde diethyl acetal (1.1 eq.) to the suspension.
-
Heat the mixture to reflux for 1-2 hours. The initial suspension should become a clear solution as the hydrazone forms. Monitor disappearance of the hydrazine starting material by TLC.
-
-
Solvent Exchange & Cyclization:
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the crude hydrazone residue, add anhydrous toluene (to the same initial volume) and anhydrous zinc chloride (1.5 eq.).
-
Fit the flask with a reflux condenser under a nitrogen or argon atmosphere.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the progress of the cyclization by TLC (a typical eluent is 30% EtOAc in Hexane) until the hydrazone intermediate is consumed (typically 4-8 hours).
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a separatory funnel containing saturated aqueous NaHCO₃ solution to quench the acid catalyst. Caution: Gas evolution (CO₂) may occur.
-
Add ethyl acetate to dilute the organic phase.
-
Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic extracts and wash them with water, followed by brine.
-
Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude brown solid/oil via flash column chromatography on silica gel.
-
Use a gradient eluent system, for example, starting from 10% ethyl acetate in hexanes and gradually increasing to 30-40% ethyl acetate.
-
Crucially, add 1% triethylamine to the eluent mixture to prevent streaking. [11]
-
Combine the fractions containing the pure product (visualized by TLC with UV light and/or a permanganate stain) and concentrate under reduced pressure to afford 6,7-dimethoxyindole as a solid.
-
References
- BenchChem. (2025). Optimization of reaction conditions for Fischer indole synthesis of carbazoles.
- BenchChem. (2025). A Comparative Guide to Catalysts in Indole Synthesis: Moving Beyond Indium(III) Chloride.
- BenchChem. (2025). Technical Support Center: Optimizing Fischer Indole Synthesis.
- BenchChem. (2025). Fischer Indole Synthesis: Technical Support Center.
- BenchChem. (2025).
- BenchChem. (2025).
- Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
- ACS Publications. (2018).
- BenchChem. (2025).
- RSC Publishing. (2017).
- NIH National Library of Medicine. (2011).
- Wikipedia. (n.d.). Fischer indole synthesis.
- NIH National Library of Medicine. (2013). Marine Sponge/H3PO4: As a Naturally Occurring Chiral Catalyst for Solvent-free Fischer-Indole Synthesis.
- NIH National Library of Medicine. (n.d.). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis.
- Vedantu. (n.d.). Fischer Indole Synthesis: Mechanism, Steps & Importance.
- Journal of the American Chemical Society. (2011).
- Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis.
- Nature. (n.d.). The Fischer Indole Synthesis.
- J&K Scientific LLC. (2025). Fischer Indole Synthesis.
- Sigma-Aldrich. (n.d.). 6,7-Dimethoxy-1H-indole.
- PubChem. (n.d.). 6,7-Dimethoxyindole.
- BenchChem. (2025).
- ResearchGate. (2022).
- The Journal of Organic Chemistry. (n.d.). Synthesis of 5,6,7-Trimethoxy-2,3-dihydroindole and 6,7-Dimethoxyindole.
Sources
- 1. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
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Technical Support Center: Navigating the Reactivity of (3,4-Dimethoxyphenyl)hydrazine Hydrochloride in Acidic Media
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with (3,4-Dimethoxyphenyl)hydrazine hydrochloride. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this versatile reagent, particularly in acidic conditions commonly employed in reactions like the Fischer indole synthesis. Our goal is to equip you with the knowledge to anticipate and mitigate potential side reactions, ensuring the integrity and success of your experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your work with (3,4-Dimethoxyphenyl)hydrazine hydrochloride in acidic environments. Each issue is presented in a question-and-answer format, detailing the underlying causes and providing actionable solutions.
Question 1: Unexpected Chlorinated Byproduct Formation
Q: I am attempting a Fischer indole synthesis with (3,4-Dimethoxyphenyl)hydrazine hydrochloride and a ketone using ethanolic HCl as the catalyst. Instead of the expected 5,6-dimethoxyindole, my primary product is a chlorinated indole. What is happening and how can I prevent this?
A: This is a well-documented "abnormal" Fischer indole synthesis, a phenomenon particularly prevalent with electron-rich phenylhydrazines, such as those bearing methoxy substituents.[1][2][3][4][5]
Causality: The strong electron-donating nature of the methoxy groups on the phenyl ring makes them susceptible to nucleophilic attack, especially at the ortho and para positions relative to the hydrazine moiety. In the presence of a strong nucleophile like the chloride ion from HCl, a nucleophilic aromatic substitution (SNAr) can occur on the dienone-imine intermediate of the Fischer indole synthesis pathway.[1][5] This results in the displacement of a methoxy group and the incorporation of a chlorine atom onto the indole ring.
Mitigation Strategies:
-
Choice of Acid Catalyst: The most effective way to prevent this side reaction is to use a non-nucleophilic acid catalyst.
-
Reaction Conditions:
-
Lowering the reaction temperature can sometimes disfavor the higher activation energy pathway of the SNAr reaction.[6]
-
Use the minimum effective concentration of the acid catalyst.
-
Experimental Protocol: Fischer Indole Synthesis with a Non-Nucleophilic Acid Catalyst
-
In a round-bottom flask, dissolve (3,4-Dimethoxyphenyl)hydrazine hydrochloride (1.0 eq) and the desired ketone (1.1 eq) in a suitable solvent (e.g., toluene, acetic acid).
-
Add the non-nucleophilic acid catalyst (e.g., ZnCl₂ (1.2 eq) or a catalytic amount of p-TsOH (0.1 eq)).
-
Heat the reaction mixture to the appropriate temperature (this will be substrate-dependent and may require optimization, typically ranging from 80°C to 140°C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture and quench with a suitable aqueous base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
DOT Diagram: Mechanism of Abnormal Fischer Indole Synthesis
Caption: Formation of regioisomers from an unsymmetrical ketone.
Question 3: Low Yields and Tar Formation
Q: My reaction is producing very low yields of the desired indole, and I am observing a significant amount of dark, tar-like material. What are the likely causes, and how can I improve my yield?
A: Low yields and tar formation are often indicative of decomposition of the starting material, the hydrazone intermediate, or the final product under the harsh acidic and thermal conditions of the reaction. [6] Causality:
-
Acid-Catalyzed Hydrolysis: The hydrazone intermediate is in equilibrium with the starting hydrazine and ketone, and this equilibrium can be shifted towards the starting materials by the presence of water. [7][8][9]* Disproportionation: Arylhydrazines can undergo acid-catalyzed disproportionation to form a mixture of products, including anilines and azo compounds. [10]* Oxidation: Arylhydrazines are susceptible to oxidation, which can lead to the formation of radical species and subsequent polymerization or decomposition.
-
Thermal Decomposition: High reaction temperatures can lead to non-specific decomposition pathways. [6] Mitigation Strategies:
| Strategy | Description |
| Optimize Reaction Temperature | Start with milder temperature conditions and gradually increase if the reaction is not proceeding. Microwave-assisted synthesis can sometimes offer better control and shorter reaction times. [6] |
| Choice of Acid Catalyst | A catalyst that is too strong can promote decomposition. Experiment with a range of Brønsted and Lewis acids to find the optimal balance between reactivity and stability. [6] |
| Inert Atmosphere | Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions. |
| Anhydrous Conditions | Use anhydrous solvents and reagents to minimize the hydrolysis of the hydrazone intermediate. |
| One-Pot Synthesis | Generating the hydrazone in situ and proceeding directly to the cyclization without isolation can be beneficial for unstable hydrazones. [6] |
Frequently Asked Questions (FAQs)
Q1: What is the general stability of (3,4-Dimethoxyphenyl)hydrazine hydrochloride?
A: (3,4-Dimethoxyphenyl)hydrazine hydrochloride is generally a stable solid. However, as with most hydrazines, it can be sensitive to air and light over prolonged periods. It is recommended to store it in a tightly sealed container in a cool, dark, and dry place. In solution, especially under acidic conditions, its stability is reduced, and it can be prone to the side reactions discussed in the troubleshooting guide.
Q2: Can I use other hydrohalic acids like HBr or HI as catalysts?
A: While technically possible, using HBr or HI would introduce bromide or iodide ions as nucleophiles, which could lead to the formation of brominated or iodinated indoles, similar to the "abnormal" reaction observed with HCl. Therefore, it is generally advisable to avoid hydrohalic acids if the goal is to retain the methoxy substituents.
Q3: How can I confirm the identity of the side products?
A: A combination of analytical techniques is recommended for the structural elucidation of side products:
-
Mass Spectrometry (MS): Provides the molecular weight of the compounds, which can help in identifying unexpected products like chlorinated or dimeric species.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, including the position of substituents on the indole ring.
-
Infrared (IR) Spectroscopy: Can help identify key functional groups present in the products and byproducts.
Q4: Are there any alternative methods to synthesize 5,6-dimethoxyindoles that avoid the Fischer indole synthesis?
A: Yes, several other methods for indole synthesis exist, though the Fischer indole synthesis remains one of the most common. Some alternatives include:
-
Reissert Indole Synthesis: Involves the reductive cyclization of an o-nitrotoluene derivative.
-
Madelung Synthesis: The intramolecular cyclization of an N-acyl-o-toluidine at high temperature with a strong base.
-
Palladium-Catalyzed Cyclizations: Modern cross-coupling methodologies have been developed for indole synthesis from various starting materials. [11][12] The choice of method will depend on the availability of starting materials and the desired substitution pattern on the final indole product.
References
-
Murakami, Y. (2012). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 88(1), 1–17. [Link]
- Ishii, H., Murakami, Y., Furuse, T., Hosoya, K., & Takeda, T. (1990). Abnormal Fischer Indolization and Its Related Compounds. XXII. : Fischer Indolization of Ethyl Pyruvate 2-(2-Chloro- and 2, 6-Dichlorophynyl)methylhydrazones. Chemical and Pharmaceutical Bulletin, 38(5), 1219-1224.
- Ishii, H., Murakami, Y., Takeda, T., & Furuse, T. (1990). Fischer Indolization and Its Related Compounds. XXIII. Fischer Indolization of Ethyl Pyruvate 2-(2, 6-Dimethoxyphenyl)phenylhydrazone. Chemical and Pharmaceutical Bulletin, 38(5), 1225-1229.
- Murakami, Y. (2012). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Proceedings of the Japan Academy, Series B, 88(1), 1-17.
- Buncel, E., & Onyido, I. (1991). Acid-catalysed disproportionation and benzidine rearrangement of phenylhydrazinopyridines: reaction pathways, kinetics and mechanism. Journal of the Chemical Society, Perkin Transactions 2, (8), 1237-1243.
- Wang, L., Fan, J., Qiao, X., Peng, X., Dai, B., Wang, B., ... & Zhang, Y. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498.
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
- Hughes, D. L., & Zhao, D. (1999). Kinetics and Mechanism of the Reaction between Nitrous Acid and Aryl hydrazines. Journal of the Chemical Society, Perkin Transactions 2, (6), 1121-1126.
-
University of California, Davis. (n.d.). Indoles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
- Stepanovs, D., & Jirgensons, A. (2021). Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. Molecules, 26(11), 3326.
- Kim, J., & Lee, S. (2019). Acid-promoted denitrogenative Pd-catalyzed addition of arylhydrazines with nitriles at room temperature. Organic Chemistry Frontiers, 6(18), 3299-3303.
-
Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. Retrieved from [Link]
- Illy, H., & Funderburk, L. (1968). Fischer indole synthesis. Direction of cyclization of isopropylmethyl ketone phenylhydrazone. The Journal of Organic Chemistry, 33(11), 4283-4285.
-
Organic Chemistry 2 - Chapter 19.16 - Mechanism of acid-catalyzed hydrolysis [Video]. (2024, March 3). YouTube. [Link]
- Reddy, T. R., & Kumar, S. K. (2019). Generation of Aryl Radicals from Aryl Hydrazines via Catalytic Iodine in Air: Arylation of Substituted 1,4-Naphthoquinones. The Journal of Organic Chemistry, 84(21), 13735-13744.
-
Dr. Richard Musgrave. (2017, March 14). Acid Catalyzed Hydrolysis of Acid Anhydrides [Video]. YouTube. [Link]
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
Khan Academy. (2024, April 30). Worked example: Disproportionation reaction | Redox reactions | Chemistry | Khan Academy [Video]. YouTube. [Link]
- Liu, Y., & Anslyn, E. V. (2011). Selective Hydrolysis of Nonactivated Aryl Esters at pH 7 through Cooperative Catalysis.
Sources
- 1. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. Acid-catalysed disproportionation and benzidine rearrangement of phenylhydrazinopyridines: reaction pathways, kinetics and mechanism [ ] 1 - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 12. Fischer Indole Synthesis [organic-chemistry.org]
Column chromatography purification of indole products from (3,4-Dimethoxyphenyl)hydrazine reactions
Introduction: The Challenge of Purifying Electron-Rich Indoles
The Fischer indole synthesis is a cornerstone of heterocyclic chemistry, enabling the construction of the indole nucleus from an arylhydrazine and a carbonyl compound.[1][2][3] When using an electron-rich starting material like (3,4-Dimethoxyphenyl)hydrazine, the resulting 5,6-dimethoxyindole products are often accompanied by a unique set of purification challenges. The electron-donating nature of the methoxy groups makes the indole core highly nucleophilic and potentially sensitive to the acidic environment of standard silica gel chromatography, leading to issues like degradation, poor separation, and low recovery.[4][5]
This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to navigate these challenges. We will move from frequently asked questions to in-depth troubleshooting guides and detailed experimental protocols, grounding our advice in the fundamental principles of chromatography.
Frequently Asked Questions (FAQs)
Q1: Why is my 5,6-dimethoxyindole product streaking on the TLC plate or column?
A1: Streaking is often caused by strong, non-ideal interactions between your compound and the stationary phase. For electron-rich indoles, the nitrogen atom can be sufficiently basic to interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This leads to tailing or streaking. Another cause can be sample overloading on the TLC plate or column.[4][6]
Q2: My indole product appears as a new, more polar spot after sitting on a TLC plate or after column chromatography. What is happening?
A2: This strongly suggests on-column degradation.[4][7] The acidic nature of silica gel can catalyze decomposition or polymerization of sensitive indole products. To confirm this, you can perform a 2D TLC stability test.[7][8] If the spot's Rf value changes in the second dimension, your compound is not stable on silica.
Q3: How do I visualize my indole product on a TLC plate?
A3: Due to their conjugated aromatic system, most indoles are UV-active and can be visualized as dark spots under a UV lamp (254 nm) on TLC plates containing a fluorescent indicator (F254).[9] For more specific and sensitive detection, you can use a staining agent. Ehrlich's reagent (p-dimethylaminobenzaldehyde) is a classic stain for indoles, typically producing a distinctive blue or purple spot.[9][10]
Q4: What are the most common impurities I should expect from a Fischer indole synthesis using (3,4-Dimethoxyphenyl)hydrazine?
A4: Common impurities include unreacted (3,4-Dimethoxyphenyl)hydrazine, the intermediate hydrazone, and potential regioisomers if an unsymmetrical ketone was used. Additionally, residual acid catalyst (e.g., HCl, ZnCl₂, PPA) and polar by-products from degradation or side reactions are often present.[1][5][11]
In-Depth Troubleshooting Guide
This section addresses specific problems in a question-and-answer format, providing detailed causal explanations and actionable solutions.
Problem 1: Poor Separation of Indole Product from Impurities
Q: My indole product co-elutes with an impurity, even though they have different Rf values on the TLC plate. What's going on and how do I fix it?
A: This is a classic column chromatography problem that can stem from several factors. Let's break down the causes and solutions.
-
Possible Cause 1: Inappropriate Mobile Phase Polarity.
-
Explanation: The solvent system you used for TLC might not translate perfectly to the column due to differences in silica activity and loading. An eluent that is too polar will move all components too quickly, resulting in poor resolution.
-
Solution: Re-optimize your solvent system using TLC. Aim for an Rf value of 0.20-0.35 for your target indole to achieve the best separation on a column.[9][12] A shallower polarity gradient during the column run can also significantly improve the resolution of closely eluting spots.[6]
-
-
Possible Cause 2: Column Overloading.
-
Explanation: Loading too much crude material onto the column saturates the stationary phase, exceeding its ability to effectively separate the components. This leads to broad, overlapping bands.
-
Solution: Maintain a proper ratio of crude material to silica gel. A general rule of thumb is a ratio of 1:30 to 1:100 (w/w) .[9] For difficult separations, using more silica (e.g., 1:100) is recommended.
-
-
Possible Cause 3: Poor Column Packing or Sample Loading.
-
Explanation: Cracks, channels, or air bubbles in the silica bed create pathways for the solvent and sample to travel through unevenly, completely ruining the separation.[9][13] Similarly, applying the sample in too large a volume of solvent leads to a very wide initial band.
-
Solution: Pack your column carefully using a slurry method to ensure a uniform, bubble-free bed.[6][14] For loading, always dissolve your sample in the minimum amount of solvent. If your product has poor solubility in the eluent, use the dry loading technique.[4][8][15]
-
Troubleshooting Workflow: Improving Separation
Caption: Decision tree for troubleshooting poor separation.
Problem 2: Product Degradation and Low Yield
Q: My yield of the indole product is very low after column chromatography, and I see new, unfamiliar spots on the TLC of my collected fractions. What should I do?
A: This is a strong indicator of product instability on the acidic silica gel, a common issue with electron-rich indoles.[5][7]
-
Possible Cause 1: Acidity of Silica Gel.
-
Explanation: The surface of silica gel is covered in acidic silanol groups (pKa ≈ 4.5), which can catalyze degradation, polymerization, or irreversible adsorption of sensitive compounds.
-
Solution 1: Use Deactivated Silica Gel. Neutralize the silica gel before packing the column. This can be done by preparing a slurry of the silica in your eluent containing 1-2% triethylamine (TEA), then packing the column as usual. The TEA will neutralize the most acidic sites on the silica surface.[6]
-
Solution 2: Use an Alternative Stationary Phase. If your compound is highly sensitive, consider using neutral or basic alumina as the stationary phase.[5][7] Always test compound stability on alumina with a TLC plate first.
-
Solution 3: Run the Column Quickly. Minimize the time your compound spends in contact with the silica. Use flash chromatography (applying pressure with air or nitrogen) to speed up the elution.
-
-
Possible Cause 2: Oxidation.
-
Explanation: Electron-rich indoles can be susceptible to air oxidation, which may be accelerated by the high surface area of the silica gel.
-
Solution: While less common, if you suspect oxidation, try degassing your solvents before use. Keeping collected fractions under an inert atmosphere (nitrogen or argon) can also help if the product is exceptionally sensitive.
-
Data Summary: Stationary Phase Selection
| Stationary Phase | Acidity | Best For | Key Considerations |
| Standard Silica Gel | Acidic (pKa ≈ 4.5) | General purpose purification of neutral and moderately polar compounds. | May cause degradation of acid-sensitive compounds like electron-rich indoles.[4][5] |
| Deactivated Silica Gel | Neutral | Acid-sensitive compounds, basic compounds (amines, indoles). | Prepared by adding a base (e.g., 1% triethylamine) to the eluent.[6] |
| Neutral Alumina | Neutral (pH ≈ 7.0) | Separating neutral and basic compounds; good alternative for silica-sensitive compounds. | Separation characteristics can differ significantly from silica. |
| Basic Alumina | Basic (pH ≈ 10) | Purification of strongly basic compounds. | May retain acidic compounds irreversibly. |
| Reversed-Phase Silica | N/A (Hydrophobic) | Non-polar to moderately polar compounds. | Uses polar mobile phases (e.g., water/acetonitrile).[16] Separation is based on hydrophobicity. |
Experimental Protocols
Protocol 1: 2D TLC for Compound Stability Assessment
This protocol is a self-validating system to determine if your indole product is stable on silica gel.[7][8]
-
Obtain a square TLC plate (e.g., 5x5 cm).
-
In one corner, about 1 cm from the edges, carefully spot a concentrated solution of your crude reaction mixture.
-
Develop the plate in a suitable solvent system.
-
Remove the plate and allow the solvent to fully evaporate. Do not visualize under UV yet.
-
Rotate the plate 90 degrees so that the line of separated spots is now at the bottom.
-
Develop the plate again in the same solvent system.
-
Remove the plate, let it dry, and visualize under a UV lamp.
-
Interpretation:
-
Stable compounds will appear on a 45-degree diagonal line from the origin.
-
Unstable compounds that degraded during the chromatography will appear as new spots off the diagonal.
-
Protocol 2: Dry Loading for Column Chromatography
This method is ideal when your crude product is not very soluble in the initial, non-polar eluent.[4][9][15]
-
Dissolve your crude product (e.g., 500 mg) in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).
-
In a round-bottom flask, add about 2-3 times the mass of your crude product in silica gel (e.g., 1-1.5 g).
-
Add the solution of your crude product to the flask containing the silica gel.
-
Swirl the flask to ensure the material is evenly adsorbed onto the silica.
-
Carefully remove the solvent under reduced pressure (using a rotary evaporator) until you have a dry, free-flowing powder.
-
Pack your column with fresh silica gel using the slurry method.
-
Once packed, carefully add the dry powder containing your sample to the top of the column bed, creating a thin, even layer.
-
Gently add a thin protective layer of sand on top of the sample layer before slowly adding your eluent.
Workflow for Indole Purification
Caption: Standard workflow for column chromatography purification.
References
-
Gliński, M., & G˛barczyk, A. (2009). TLC–UV Analysis of Indole Compounds and other Nitrogen-Containing Bases in the Fruiting Bodies of Lactarius deterrimus. Journal of Planar Chromatography – Modern TLC, 22(4), 289-293. Retrieved from [Link]
-
Jepson, J. B., & Smith, I. (1953). Thin layer chomatography of indolyl-acrylyl-glycine and other urinary indoles. Nature, 172(4390), 1100-1101. Retrieved from [Link]
-
AGA Analytical. (n.d.). Thin Layer Chromatography (TLC). AGA Analytical. Retrieved from [Link]
-
MDPI. (n.d.). Optimized High-Performance Liquid Chromatography Method for Determining Nine Cytokinins, Indole-3-acetic Acid and Abscisic Acid. MDPI. Retrieved from [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. Retrieved from [Link]
-
Organic Chemistry at CU Boulder. (n.d.). Column Chromatography Procedures. University of Colorado Boulder. Retrieved from [Link]
-
Heravi, M. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(84), 53456-53495. Retrieved from [Link]
-
University of York. (n.d.). Preparing & loading the column. University of York. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Wikipedia. Retrieved from [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Retrieved from [Link]
-
Pudney, M., et al. (2019). Mapping insoluble indole metabolites in the gastrointestinal environment of a murine colorectal cancer model using desorption/ionisation on porous silicon imaging. Scientific Reports, 9(1), 12384. Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. Retrieved from [Link]
-
Reddit. (2021). Problems with Fischer indole synthesis. r/Chempros. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Indole on Newcrom R1 HPLC column. SIELC Technologies. Retrieved from [Link]
-
ResearchGate. (2025). Selection of suitable stationary phases and optimum conditions for their application in the separation of basic compounds by reversed-phase HPLC. ResearchGate. Retrieved from [Link]
-
University of California, Irvine. (n.d.). TLC Visualization Solutions. Retrieved from [Link]
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J&K Scientific LLC. (2025). Fischer Indole Synthesis. J&K Scientific LLC. Retrieved from [Link]
-
Gerasimenko, I., et al. (2001). Development of an efficient system for the separation of indole alkaloids by high performance liquid chromatography and its applications. Phytochemical Analysis, 12(2), 96-103. Retrieved from [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. Taylor & Francis. Retrieved from [Link]
-
Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf. Retrieved from [Link]
-
Chrominfo. (2025). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Chrominfo. Retrieved from [Link]
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Organic Chemistry at CU Boulder. (n.d.). Thin Layer Chromatography (TLC). University of Colorado Boulder. Retrieved from [Link]
-
Gribble, G. W., & Barden, T. C. (1985). An unusual Fischer indole synthesis with 4-keto acids: an indole incorporating the terminal hydrazine nitrogen. The Journal of Organic Chemistry, 50(5), 860-863. Retrieved from [Link]
-
Lee, C. H., et al. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). Processes, 10(8), 1648. Retrieved from [Link]
-
Gu, J. D., & Berry, D. F. (1991). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology, 57(9), 2622-2627. Retrieved from [Link]
-
ResearchGate. (2017). Fischer indole synthesis applied to the total synthesis of natural products. ResearchGate. Retrieved from [Link]
-
Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. Retrieved from [Link]
-
Agilent. (2013). Choosing HPLC Columns for Rapid Method Development. Agilent. Retrieved from [Link]
-
Nitsch, J. P. (1955). Separation of Plant Growth Regulating Substances on Silica Gel Columns. Science, 121(3154), 829-830. Retrieved from [Link]
-
ResearchGate. (2015). How can residues of indole be removed from a reaction mixture without using column chromatography?. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2019). Reasons for decomposition of isolated compounds from plant extracts?. ResearchGate. Retrieved from [Link]
-
Reddit. (n.d.). What compounds are unstable in a silica gel column (chromatography). r/chemhelp. Retrieved from [Link]
-
Frontiers. (n.d.). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers. Retrieved from [Link]
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Reasons for Fischer indole synthesis failure with specific ketone substrates
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the Fischer indole synthesis. This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions regarding failures and challenges encountered with specific ketone substrates. As Senior Application Scientists, we understand that while the Fischer indole synthesis is a cornerstone of heterocyclic chemistry, its success is highly dependent on substrate structure and reaction conditions. This resource aims to equip you with the knowledge to diagnose and overcome common experimental hurdles.
Troubleshooting Guide: Addressing Common Failures
This section is formatted as a series of questions and answers to directly address specific problems you may be encountering at the bench.
Question 1: My reaction has failed completely, and I've only recovered starting material or a complex mixture of byproducts. What are the most likely causes when using a substituted ketone?
Answer:
Complete reaction failure in the Fischer indole synthesis, especially with complex ketones, often points to one of two primary issues: electronic destabilization of the key intermediate or prohibitive steric hindrance.
A critical step in the Fischer indole synthesis is the acid-catalyzed[1][1]-sigmatropic rearrangement of the ene-hydrazine intermediate.[1][2] If your ketone substrate possesses strong electron-donating groups (EDGs) at the α-position, this can overly stabilize a competing pathway: the heterolytic cleavage of the N-N bond.[1][3][4] This cleavage leads to the formation of an aniline and a stabilized iminylcarbocation, which will then likely decompose or polymerize, rather than proceeding to form the indole ring.[1][3] This is a known challenge, for instance, in the synthesis of 3-aminoindoles, where the nitrogen-containing substituent on the ketone precursor leads to failure under standard protic acid conditions.[1]
Troubleshooting Steps:
-
Analyze Your Ketone's Electronic Properties: If your ketone has strong EDGs (e.g., amines, ethers, or electron-rich aromatic rings) at the α-carbon, consider that N-N bond cleavage is a highly probable cause of failure.[1][3]
-
Modify Your Catalytic System: Switch from a strong Brønsted acid (like H₂SO₄ or HCl) to a Lewis acid. Lewis acids such as zinc chloride (ZnCl₂), boron trifluoride (BF₃·OEt₂), or Eaton's reagent (P₂O₅ in MeSO₃H) can sometimes favor the desired cyclization over fragmentation.[1][2][5]
-
Consider a One-Pot Procedure: Some arylhydrazones are unstable and may decompose upon isolation.[5] Generating the hydrazone in situ and immediately proceeding with the cyclization without purification can sometimes improve outcomes.
Question 2: I'm using an unsymmetrical ketone and obtaining a mixture of two indole regioisomers. How can I control the regioselectivity of the reaction?
Answer:
The formation of regioisomers is a classic challenge when using unsymmetrical ketones. The reaction proceeds through an enamine (or 'ene-hydrazine') intermediate, and an unsymmetrical ketone can form two different enamines, leading to two different indole products.[5] The ratio of these products is determined by the relative stability of the two possible enamine intermediates and the transition states leading to them.
Several factors can be manipulated to control this regioselectivity:
-
Steric Hindrance: The reaction will often favor the formation of the less sterically hindered enamine.[5] If one side of the ketone is significantly bulkier than the other, you can often predict the major product.
-
Acid Catalyst: The choice and concentration of the acid catalyst can have a profound impact on the product ratio.[5][6] Stronger acids or specific reagents like Eaton's reagent have been shown to provide excellent regiocontrol in certain cases.[5] For instance, the proportion of the 2-substituted indole has been observed to increase with higher concentrations of phosphoric oxide in orthophosphoric acid.[6]
Troubleshooting Workflow for Regioselectivity:
Caption: Simplified mechanism of the Fischer indole synthesis.
Are there any ketone substrates that are known to be incompatible with the Fischer indole synthesis?
Yes, certain ketone structures are notoriously problematic or completely unsuitable for this reaction.
-
Ketones without α-Hydrogens: The reaction cannot proceed as the crucial tautomerization to the ene-hydrazine is impossible.
-
Acetaldehyde: The reaction with acetaldehyde to form unsubstituted indole is known to fail under standard solution-phase conditions. [7][8]* Ketones with Highly Electron-Donating α-Substituents: As detailed in the troubleshooting section, substrates that can form highly stabilized iminylcarbocations upon N-N bond cleavage are prone to failure. [1][3]This includes ketones with α-amino or α-amido groups. [1][3]* α,β-Unsaturated Ketones: These substrates can lead to unwanted side reactions.
When the Fischer indole synthesis fails, what are some reliable alternative methods for synthesizing indoles?
If you've exhausted troubleshooting options for the Fischer indole synthesis, several other named reactions can be powerful alternatives, depending on the desired substitution pattern: [9]
-
Bischler-Möhlau Indole Synthesis: Ideal for the synthesis of 2-aryl-indoles from an α-bromo-acetophenone and an excess of aniline. [9]* Reissert Indole Synthesis: Involves the reductive cyclization of an o-nitrotoluene derivative with diethyl oxalate.
-
Larock Indole Synthesis: A palladium-catalyzed annulation of an o-haloaniline with a disubstituted alkyne.
-
Buchwald-Hartwig Amination: This modern palladium-catalyzed cross-coupling reaction can be a versatile method for forming the key C-N bond of the indole ring. [9]
Experimental Protocol: Regioselective Synthesis using Eaton's Reagent
This protocol provides a general method for achieving regioselectivity in the Fischer indole synthesis with an unsymmetrical ketone, adapted from literature procedures. [5] Objective: To synthesize the less sterically hindered indole isomer from methyl isopropyl ketone and phenylhydrazine.
Materials:
-
Phenylhydrazine
-
Methyl isopropyl ketone
-
Methanesulfonic acid (MeSO₃H)
-
Phosphorus pentoxide (P₂O₅)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
Preparation of Eaton's Reagent (7.5 wt % P₂O₅ in MeSO₃H): In a fume hood, carefully and slowly add phosphorus pentoxide (P₂O₅) to methanesulfonic acid (MeSO₃H) with stirring. The addition is exothermic. Ensure the temperature is controlled.
-
Hydrazone Formation (Optional - can be done in situ): In a round-bottom flask, dissolve phenylhydrazine (1.0 eq) and methyl isopropyl ketone (1.1 eq) in ethanol. Add a catalytic amount of acetic acid. Stir at room temperature for 1-2 hours until TLC analysis indicates complete consumption of the phenylhydrazine. Remove the solvent under reduced pressure.
-
Indolization: Place the crude hydrazone (or the starting phenylhydrazine and ketone for an in situ reaction) in a round-bottom flask under a nitrogen atmosphere. Add the prepared Eaton's reagent (10 eq).
-
Reaction: Heat the reaction mixture to 80-100 °C. Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the mixture by the slow addition of saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to isolate the desired indole regioisomer.
References
-
Benchchem. Common side reactions in Fischer indole synthesis and how to avoid them.
-
Benchchem. Troubleshooting common issues in Fischer indole synthesis from hydrazones.
-
Cat-EDDA, D. et al. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society.
-
Alfa Chemistry. Fischer Indole Synthesis.
-
Science Info. Fischer Indole Synthesis: Mechanism, Features, Drawbacks.
-
Dounay, A. B. et al. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. The Journal of Organic Chemistry.
-
Benchchem. Failure of Fischer indolization with specific substitution patterns.
-
Wikipedia. Fischer indole synthesis.
-
J&K Scientific LLC. Fischer Indole Synthesis.
-
Cat-EDDA, D. et al. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society.
-
American Chemical Society. Why Do Some Fischer Indolizations Fail?
-
Chemistry Lvr. (2020). Fischer Indole synthesis: Retrosynthesis and complete mechanistic description with examples. YouTube.
-
Tabatabaeian, K. et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances.
-
Robinson, B. (1969). Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst. Journal of the Chemical Society B: Physical Organic.
-
Mosslemin, M. H. et al. (2009). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules.
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- 9. benchchem.com [benchchem.com]
Technical Support Center: A Researcher's Guide to Optimizing the Fischer Indolization of (3,4-Dimethoxyphenyl)hydrazine hydrochloride
Welcome to our dedicated technical support center for the Fischer indole synthesis, with a specific focus on the indolization of (3,4-Dimethoxyphenyl)hydrazine hydrochloride. This resource is designed for researchers, scientists, and professionals in drug development who are working with this electron-rich precursor to synthesize valuable 6,7-dimethoxyindole scaffolds. These scaffolds are integral to numerous biologically active compounds.
This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed protocol for optimizing the crucial parameter of reaction temperature. Our approach is grounded in the fundamental principles of the Fischer indole synthesis, tailored to the specific reactivity of substrates bearing potent electron-donating groups.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during the Fischer indolization of (3,4-Dimethoxyphenyl)hydrazine hydrochloride.
Question 1: My reaction is resulting in a low yield or failing to proceed. What are the likely causes and how can I improve the outcome?
Answer:
Low yields in the Fischer indole synthesis are a common challenge and can be attributed to several factors, particularly when dealing with electron-rich hydrazines.[1] Here is a systematic approach to troubleshooting:
-
Purity of Starting Materials: Ensure the (3,4-Dimethoxyphenyl)hydrazine hydrochloride and the carbonyl compound are of high purity. Impurities can lead to undesirable side reactions.[1] It is advisable to use freshly purified starting materials.
-
Acid Catalyst Selection and Concentration: The choice and amount of the acid catalyst are critical.[2] Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃) are commonly employed.[2][3] For electron-rich substrates like (3,4-Dimethoxyphenyl)hydrazine, the reaction may proceed under milder acidic conditions. However, if the reaction is sluggish, a stronger acid or a higher concentration might be necessary. Polyphosphoric acid (PPA) is often a highly effective catalyst for driving the cyclization.[1][4]
-
Suboptimal Reaction Temperature: This is a critical parameter. Insufficient heat may lead to a slow or incomplete reaction, as the key[5][5]-sigmatropic rearrangement has a significant activation energy.[6] Conversely, excessively high temperatures can cause degradation of the starting materials, the hydrazone intermediate, or the final indole product, leading to tar formation and reduced yields.[1] A systematic optimization of the reaction temperature is highly recommended (see detailed protocol below).
-
Solvent Choice: The solvent influences the solubility of reactants and the reaction rate. Common solvents for the Fischer indole synthesis include ethanol, acetic acid, and toluene.[4][5] Acetic acid can also serve as the catalyst.[4] In some instances, running the reaction neat (without a solvent) can be effective.[1]
-
Atmosphere: For substrates that are sensitive to oxidation, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidative side products.[1]
-
One-Pot vs. Two-Step Procedure: To minimize losses associated with isolating the hydrazone intermediate, a one-pot procedure where the hydrazone is formed in situ and then cyclized is often advantageous.[1]
Question 2: My TLC analysis shows multiple spots, suggesting the formation of side products. What are these byproducts and how can their formation be minimized?
Answer:
The formation of byproducts is a frequent issue in Fischer indole synthesis. With (3,4-Dimethoxyphenyl)hydrazine, the electron-donating methoxy groups can influence the regioselectivity of the cyclization and potentially lead to other side reactions.
-
Regioisomers: If an unsymmetrical ketone is used, the formation of two different indole regioisomers is possible. The directing effect of the methoxy groups generally favors cyclization at the more nucleophilic ortho position (the C-6 position of the resulting indole).
-
Aldol Condensation Products: The carbonyl compound can undergo self-condensation under acidic conditions, especially at elevated temperatures.[1]
-
Friedel-Crafts Type Products: The acidic conditions and high temperatures can sometimes promote unwanted electrophilic aromatic substitution reactions.[1]
-
"Abnormal" Fischer Indole Synthesis: In some cases, particularly with methoxy-substituted phenylhydrazones, cyclization can occur at a substituted position, leading to unexpected products.[7]
To minimize side product formation:
-
Optimize Reaction Conditions: Careful control of temperature, reaction time, and acid concentration is crucial.[1] Monitoring the reaction by TLC can help determine the optimal point to stop the reaction before significant byproduct formation occurs.
-
Choice of Acid: Using a milder acid might reduce the extent of side reactions.
-
Purification of Hydrazone: If a two-step procedure is used, ensuring the purity of the isolated hydrazone intermediate can prevent the carryover of impurities that might catalyze side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Fischer indole synthesis?
A1: The reaction proceeds through several key steps:
-
Hydrazone Formation: The (3,4-Dimethoxyphenyl)hydrazine hydrochloride reacts with an aldehyde or ketone to form a phenylhydrazone.[2][3]
-
Tautomerization: The phenylhydrazone tautomerizes to its enamine form.[2][3]
-
[5][5]-Sigmatropic Rearrangement: This is the crucial, often rate-determining, step where a C-C bond is formed. This step is acid-catalyzed and typically requires heat.[2][3]
-
Aromatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular attack of an amino group on an imine.
-
Ammonia Elimination: The resulting aminal eliminates a molecule of ammonia to form the final aromatic indole ring.[2][3]
Q2: How do the dimethoxy groups on the phenylhydrazine ring affect the reaction?
A2: The two methoxy groups are strong electron-donating groups. This has several implications:
-
Increased Nucleophilicity: The increased electron density on the aromatic ring can facilitate the[5][5]-sigmatropic rearrangement.
-
Regioselectivity: As mentioned earlier, these groups will direct the cyclization, primarily to the ortho position (C-6 of the indole).
-
Potential for Side Reactions: The high electron density can also make the ring more susceptible to other electrophilic reactions if the conditions are too harsh.
Q3: Is it necessary to isolate the hydrazone intermediate?
A3: Not necessarily. A one-pot synthesis, where the hydrazone is formed in situ and immediately subjected to the cyclization conditions, is often more efficient and can lead to higher overall yields by avoiding losses during isolation and purification of the intermediate hydrazone.[1]
Experimental Protocol: Systematic Optimization of Reaction Temperature
This protocol provides a general framework for optimizing the reaction temperature for the indolization of (3,4-Dimethoxyphenyl)hydrazine hydrochloride with a model ketone, such as cyclohexanone.
Materials:
-
(3,4-Dimethoxyphenyl)hydrazine hydrochloride
-
Cyclohexanone (or other desired ketone)
-
Acid catalyst (e.g., p-toluenesulfonic acid, polyphosphoric acid, or a solution of HCl in ethanol)
-
Solvent (e.g., ethanol, acetic acid, or toluene)
-
Reaction vials or round-bottom flasks
-
Heating system with precise temperature control (e.g., heating mantle with a thermocouple, oil bath, or reaction block)
-
TLC plates and developing chamber
-
Standard laboratory glassware and work-up reagents (e.g., sodium bicarbonate solution, ethyl acetate, brine, anhydrous sodium sulfate)
Procedure:
-
Reaction Setup:
-
In a series of reaction vials, place (3,4-Dimethoxyphenyl)hydrazine hydrochloride (1 equivalent) and the ketone (1.1 equivalents).
-
Add the chosen solvent and acid catalyst. The catalyst loading should be based on literature precedents for similar reactions (typically ranging from catalytic amounts to being used as the solvent itself, like in the case of PPA or acetic acid).
-
-
Temperature Screening:
-
Set up parallel reactions at a range of temperatures. A good starting range would be from 80°C to 140°C, in 20°C increments. For example, set up reactions at 80°C, 100°C, 120°C, and 140°C.[4]
-
Ensure efficient stirring for all reactions.
-
-
Reaction Monitoring:
-
Monitor the progress of each reaction over time using Thin Layer Chromatography (TLC).
-
At regular intervals (e.g., every 30-60 minutes), take a small aliquot from each reaction, quench it with a basic solution (like saturated sodium bicarbonate), and spot it on a TLC plate.
-
Develop the TLC plate in an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to visualize the consumption of starting materials and the formation of the product and any byproducts.
-
-
Analysis and Optimization:
-
Compare the TLCs from the different reaction temperatures at various time points.
-
Identify the temperature that gives the best conversion to the desired product with the minimal formation of byproducts in a reasonable amount of time.
-
Based on the initial screen, you can perform a more refined temperature optimization around the most promising temperature (e.g., in 5-10°C increments).
-
-
Work-up and Isolation (for the optimized reaction):
-
Once the reaction is deemed complete by TLC, cool the reaction mixture to room temperature.
-
If using a strong acid, carefully neutralize it with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
-
Data Presentation:
The results of the temperature optimization can be summarized in a table for easy comparison:
| Temperature (°C) | Reaction Time (h) | Conversion (%) (estimated from TLC) | Observations (e.g., color change, byproduct spots) |
| 80 | 4 | 20% | Slow reaction, starting material present |
| 100 | 4 | 60% | Good conversion, minor byproducts |
| 120 | 2 | 95% | Fast reaction, clean product spot |
| 140 | 2 | 90% | Fast reaction, noticeable byproduct formation |
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow for optimizing the reaction temperature.
Caption: Workflow for Temperature Optimization in Fischer Indole Synthesis.
References
-
Ishii, H., et al. (1983). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Chemical and Pharmaceutical Bulletin, 31(5), 1593-1603. Available at: [Link]
-
Abdel-Magid, A. F., et al. (2015). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Molecules, 20(9), 16836-16866. Available at: [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Available at: [Link]
-
Pour, M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(86), 54685-54719. Available at: [Link]
-
Sajjadifar, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 5. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fischer Indole Synthesis [organic-chemistry.org]
- 7. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
How electron-donating groups affect the rate of Fischer indole synthesis
A Guide for Researchers on the Impact of Electron-Donating Groups
Welcome to the technical support center for the Fischer indole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this powerful reaction, particularly when working with substrates bearing electron-donating groups (EDGs). As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the reaction mechanism to empower you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: How do electron-donating groups on the phenylhydrazine component affect the rate of the Fischer indole synthesis?
Electron-donating groups (such as alkoxy, alkyl, or amino groups) on the arylhydrazine ring generally increase the rate of the Fischer indole synthesis.[1][2]
The Scientific Rationale:
The rate-determining step in many Fischer indole syntheses is the[3][3]-sigmatropic rearrangement of the protonated ene-hydrazine intermediate.[4] This step involves the formation of a new carbon-carbon bond between the aromatic ring and the enamine carbon.
-
Increased Nucleophilicity: An electron-donating group enriches the electron density of the aromatic ring.[1]
-
Accelerated Rearrangement: This increased electron density makes the arene a more potent nucleophile, facilitating the attack on the electron-poor enamine partner during the[3][3]-sigmatropic rearrangement.[2] This lowers the activation energy of this key step, thereby accelerating the overall reaction rate.
The general mechanism is outlined below, highlighting the key rearrangement step influenced by EDGs.
Caption: The Fischer Indole Synthesis Mechanism.
Q2: My reaction with an electron-rich substrate is failing or giving very low yields. What is the most likely cause?
While EDGs on the phenylhydrazine are beneficial, strong electron-donating groups on the carbonyl (ketone or aldehyde) component can cause the reaction to fail.[5][6] This is a critical distinction. The primary cause of failure is a competing side reaction: the heterolytic cleavage of the N-N bond.[6][7][8]
The Scientific Rationale:
The desired pathway is the acid-promoted[3][3]-sigmatropic rearrangement. However, an alternative pathway exists where the N-N bond breaks, forming an iminium cation and an aniline.
-
Destabilization of the Desired Pathway: Strong EDGs on the carbonyl component stabilize the intermediate iminium cation that forms after N-N bond cleavage.[9]
-
Competing Reaction Dominates: This stabilization makes the N-N bond cleavage pathway kinetically more favorable than the[3][3]-sigmatropic rearrangement.[6][8] As a result, the starting materials are diverted to byproducts instead of the desired indole, leading to low yields or complete reaction failure.[6]
Sources
- 1. youtube.com [youtube.com]
- 2. uwindsor.ca [uwindsor.ca]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. mdpi.com [mdpi.com]
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- 6. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
Methods for removing unreacted (3,4-Dimethoxyphenyl)hydrazine hydrochloride post-reaction
Topic: Methods for Removing Unreacted (3,4-Dimethoxyphenyl)hydrazine Hydrochloride
A Message from Your Senior Application Scientist:
Welcome to the technical support guide for post-reaction purification involving (3,4-Dimethoxyphenyl)hydrazine hydrochloride. As a frequently used intermediate in the synthesis of various active pharmaceutical ingredients and heterocyclic compounds, its effective removal is critical for obtaining high-purity final products.[1][2][3] This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, field-proven methods to overcome common purification challenges. We will delve into the causality behind experimental choices, ensuring that each protocol is not just a series of steps, but a self-validating system grounded in chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in removing unreacted (3,4-Dimethoxyphenyl)hydrazine hydrochloride?
The main challenges stem from its physicochemical properties. As a hydrochloride salt, it is a polar, water-soluble compound.[4][5] This can be advantageous, but complications arise when the desired product shares similar polarity or is sensitive to the aqueous, often acidic or basic, conditions required for its removal. Furthermore, its tendency to be hygroscopic and potential for decomposition upon prolonged exposure to heat can complicate purification strategies like distillation.[1]
Q2: Why is the complete removal of this hydrazine derivative so critical?
Complete removal is paramount for several reasons:
-
Purity and Downstream Reactions: Residual hydrazine can interfere with subsequent synthetic steps, leading to unwanted side reactions and the formation of complex impurity profiles.
-
Regulatory and Safety Concerns: Hydrazine derivatives are often classified as irritants and potentially harmful substances.[6][7] For pharmaceutical applications, stringent regulatory guidelines (e.g., ICH Q3C) mandate the removal of residual reagents to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[1]
-
Analytical Interference: The presence of unreacted starting material can complicate the characterization (e.g., NMR, LC-MS) of the final product, leading to inaccurate assessments of purity and yield.
Q3: What are the key properties of (3,4-Dimethoxyphenyl)hydrazine hydrochloride to consider during purification?
Understanding its properties is the foundation of an effective purification strategy.
| Property | Value / Description | Implication for Purification |
| Physical State | Off-white to pale yellow crystalline powder.[1] | Solid nature allows for purification by recrystallization if a suitable solvent system is found. |
| Solubility | Freely soluble in water and ethanol; slightly soluble in DMSO and methanol; insoluble in non-polar solvents.[1][4][5] | High water solubility is the cornerstone of aqueous extraction methods.[8] Insolubility in non-polar solvents allows for washing/trituration with solvents like hexanes or diethyl ether to remove non-polar impurities from the crude hydrazine salt, or conversely, to wash the desired non-polar product. |
| Chemical Nature | A basic hydrazine functional group protonated with HCl. | The basic nitrogen allows for manipulation of its charge state. It can be deprotonated with a base to form the free base, which is more soluble in organic solvents. This property is exploited in acid-base extractions.[9][10] |
| Stability | Hygroscopic; can decompose with prolonged heat exposure.[1][5] | Avoid high temperatures during workup and drying. Store under an inert atmosphere.[1][11] |
Troubleshooting and Method Selection Guide
This section addresses specific issues you may encounter and guides you toward the most appropriate purification strategy.
Logical Flow for Method Selection
The following diagram outlines a decision-making process for selecting the optimal purification method based on the properties of your desired product.
Caption: Decision workflow for purification method selection.
Q&A Troubleshooting Guide
Issue 1: My product is non-polar and stable in aqueous conditions. How can I efficiently remove the hydrazine salt?
Answer: Acid-Base Extraction is the method of choice.
This technique leverages the change in solubility of the basic hydrazine upon protonation/deprotonation.[9][10] Since your crude product is in an organic solvent, washing with an aqueous solution will preferentially pull the highly water-soluble hydrazine hydrochloride salt into the aqueous layer, leaving your non-polar product in the organic phase.
-
Causality: (3,4-Dimethoxyphenyl)hydrazine is a weak base. In its hydrochloride salt form, it is already protonated and ionic, making it highly soluble in water. An aqueous wash is often sufficient. For even more effective removal, especially if some free base is present, washing with a dilute aqueous acid (e.g., 1M HCl) ensures all hydrazine species are protonated and thus extracted into the aqueous phase.[12]
Workflow: Acid-Base Extraction
Caption: Workflow for purification via acid-base extraction.
Protocol 1: Standard Aqueous Wash / Acidic Extraction
-
Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 1M HCl.
-
Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any pressure.
-
Allow the layers to separate completely.
-
Drain the lower aqueous layer.
-
Repeat the wash (steps 3-6) one or two more times to ensure complete removal.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize any excess acid, followed by a wash with brine to remove bulk water.[12]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.
Issue 2: My product is sensitive to acidic conditions, or it has some water solubility, leading to product loss during extraction.
Answer: Consider Column Chromatography or Recrystallization.
When aqueous extraction is not viable, alternative methods that do not rely on acid-base chemistry are necessary.
-
Method A: Column Chromatography: This is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.[12][13][14] Since the hydrazine hydrochloride is highly polar, it will adhere strongly to polar stationary phases like silica gel. Your less polar product will elute first.
-
Expert Tip: For acid-sensitive compounds, the inherent acidity of standard silica gel can cause degradation on the column.[12] To mitigate this, you can either use a deactivated stationary phase like neutral alumina or add a small amount (0.5-1%) of a tertiary amine (e.g., triethylamine) to your eluent to neutralize the acidic sites on the silica.[12]
-
-
Method B: Recrystallization/Trituration: If your desired product is a solid, recrystallization can be an excellent method for purification.[15][16][17][18] The goal is to find a solvent system in which your product has high solubility at high temperatures and low solubility at low temperatures, while the hydrazine salt impurity remains soluble at all temperatures.[17]
-
Trituration: A simpler alternative is trituration. If you can find a solvent in which your product is completely insoluble but the hydrazine salt has some solubility, you can suspend the crude solid in this solvent and stir. The soluble impurity will be washed away, and you can recover your purified product by filtration.
-
Protocol 2: Column Chromatography
-
Choose an appropriate stationary phase (silica gel is common).
-
Select an eluent system by testing with Thin Layer Chromatography (TLC). Start with a non-polar solvent (e.g., hexanes) and gradually increase polarity with a more polar solvent (e.g., ethyl acetate). The goal is to have your product spot with an Rf value of ~0.3, while the hydrazine salt remains at the baseline (Rf = 0).
-
Dry-load or wet-load your crude material onto the packed column.
-
Run the column, collecting fractions and monitoring them by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Issue 3: How can I confirm that all the unreacted hydrazine has been removed?
Answer: Use a combination of chromatographic and spectroscopic techniques.
-
Thin Layer Chromatography (TLC): This is the quickest method. Spot your crude material and your purified product side-by-side on a silica TLC plate. Use a polar eluent system to ensure all components move. The highly polar hydrazine salt should remain at the baseline. Visualize with a UV lamp and/or a potassium permanganate (KMnO₄) stain, which is very effective for visualizing hydrazines as they are easily oxidized. A clean product will show a single spot with no residue at the baseline.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more definitive evidence. An LC-MS analysis of your purified material should show a peak for your product's mass but be free of any peak corresponding to the mass of (3,4-Dimethoxyphenyl)hydrazine.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is highly effective. The aromatic protons of the hydrazine starting material will have a distinct chemical shift and splitting pattern. Compare the spectrum of your final product with that of the starting material to ensure these characteristic peaks are absent.
Summary of Purification Methods
| Method | Principle | Pros | Cons | Best For... |
| Acid-Base Extraction | Differential solubility of neutral vs. ionic species in immiscible solvents.[9] | Fast, inexpensive, scalable, highly effective for polar impurities. | Product must be stable to aqueous acid/base; requires immiscible solvents; can form emulsions. | Non-polar, acid/base stable products. |
| Column Chromatography | Differential adsorption of components onto a solid stationary phase.[13] | High resolving power, applicable to a wide range of compounds. | Can be time-consuming, uses large volumes of solvent, potential for product loss on the column. | Acid/base sensitive products; when extraction fails to separate impurities with similar polarity. |
| Recrystallization | Difference in solubility of the product and impurities in a solvent at different temperatures.[17][18] | Can yield very high purity material, relatively inexpensive. | Requires the product to be a solid, can be low-yielding, finding a suitable solvent can be difficult. | Solid products where a suitable solvent system can be identified. |
References
- Gas chromatographic separation of hydrazine mixtures and water using a stationary phase that is chemically similar to hydrazine.
- Recrystallization I.University of Wisconsin-Madison Chemistry Department.
- Direct liquid chromatographic determination of hydrazines: A review.
- Purification of indoles synthesized from (2-Chloro-4-iodophenyl)hydrazine.Benchchem.
- Synthesis of Chiral Hydrazine Reagents and Their Application for Liquid Chromatographic Separation of Carbonyl Compounds via Diastereomer Form
- Gas Chromatographic Separation of Hydrazine, Monomethyl Hydrazine, and Water.
- Recrystallization.University of California, Los Angeles Chemistry Department.
- Chromatographic methods of determining hydrazine and its polar derivatives.
- How can I remove excess Hydrazine Hydrate from a reaction done in ethanol?
- Process for the removal of impurities
- 3,4-Dimethylphenylhydrazine hydrochloride.ChemicalBook.
- 3,4-Dimethylphenylhydrazine Hydrochloride: Properties, Applications & Quality Specific
- Recrystallization.University of South Alabama Chemistry Department.
- Recrystalliz
- Method for removing organic impurities in hydrazine hydrate prepared through ketazine method.
- Recrystallization.University of Missouri-St. Louis Chemistry Department.
- How to quench excess hydrazine monohydr
- How to remove impurity from hydrazide. It's not going away even after washing with water and n hexane ?
- New 3H-Indole Synthesis by Fischer's Method. Part I.PMC - NIH.
- Acid-Base Extraction.University of California, Los Angeles Chemistry Department.
- Process for preparing a hydrazine hydrohalide.
- Synthesis of indoles.Organic Chemistry Portal.
- (3,4-Dimethoxyphenyl)hydrazine hydrochloride.MedchemExpress.com.
- Acid–base extraction.Wikipedia.
- Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystalliz
- Problems with Fischer indole synthesis.Reddit r/Chempros.
- 3,4-Dimethylphenylhydrazine hydrochloride.ChemicalBook.
- 4-Methoxyphenylhydrazine - SAFETY D
- Acid-Base Extraction.Chemistry LibreTexts.
- (3,4-Dimethoxyphenyl)hydrazine hydrochloride.TargetMol.
- 1-(3,4-Dimethylphenyl)hydrazine hydrochloride.PubChem.
- 3,4-Dimethylphenylhydrazine Hydrochloride.TCI Chemicals.
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Addressing stability and degradation issues of (3,4-Dimethoxyphenyl)hydrazine hydrochloride
Technical Support Center: (3,4-Dimethoxyphenyl)hydrazine hydrochloride
A Guide for Researchers on Ensuring Stability and Preventing Degradation
Welcome to the technical support center for (3,4-Dimethoxyphenyl)hydrazine hydrochloride. This guide is designed for research, development, and drug discovery professionals who utilize this versatile intermediate. Aryl hydrazines are known for their reactivity, which makes them invaluable in synthesis, but also susceptible to degradation. This resource provides in-depth troubleshooting, practical protocols, and answers to frequently asked questions to help you achieve consistent and successful experimental outcomes.
Part 1: Core Principles of Stability
(3,4-Dimethoxyphenyl)hydrazine hydrochloride is an organic salt valued as a precursor for synthesizing heterocyclic compounds, particularly in the pharmaceutical industry.[1][2] The hydrochloride salt form enhances its stability compared to the free base by protonating the hydrazine moiety, which reduces its susceptibility to aerial oxidation. However, it remains sensitive to environmental factors. The primary degradation pathway is oxidation, which can be initiated by exposure to air (oxygen), light, and trace metal impurities. This process leads to the formation of colored impurities and a reduction in the active reagent concentration, ultimately compromising your reaction's yield and purity. The compound is also noted to be hygroscopic, meaning it readily absorbs moisture from the atmosphere, which can affect its handling and solubility.[3][4]
Table 1: Physicochemical Properties & Handling Summary
| Property | Specification | Rationale & Expert Insight |
|---|---|---|
| Appearance | White to off-white or pale yellow crystalline powder.[3] | Significant deviation to amber, pink, or dark purple suggests oxidation.[4][5] Purity should be questioned if not off-white. |
| Storage Temp. | 2-8°C or cool, dark place (<15°C).[3][4][5] | Low temperatures slow the rate of oxidative degradation. Avoid temperature cycling to prevent moisture condensation. |
| Storage Atmosphere | Under inert gas (Nitrogen or Argon).[4] | This is the most critical factor. Oxygen is the primary driver of degradation. Backfilling the container with an inert gas displaces air. |
| Key Sensitivities | Air (Oxygen), Light, Moisture (Hygroscopic).[3][5] | Minimize exposure at every step. Light can catalyze oxidation. Moisture absorption can lead to clumping and affect weighing accuracy. |
| Solubility | Freely soluble in water; slightly soluble in DMSO and Methanol.[3][4] | The hydrochloride salt form dictates its solubility in polar, protic solvents. For reactions in non-polar solvents, in situ free-basing may be required. |
| Shelf Life | ~24 months when unopened and stored under recommended conditions.[3] | Once opened, the shelf life is significantly reduced due to unavoidable exposure to the atmosphere. |
Part 2: Troubleshooting Guide (Question & Answer Format)
This section addresses specific problems you may encounter during your experiments.
Question 1: My bottle of (3,4-Dimethoxyphenyl)hydrazine hydrochloride, which was originally off-white, has now turned pink/brown. Is it still usable?
Answer: This is the most common sign of degradation. The discoloration is due to the oxidation of the hydrazine functional group, leading to highly conjugated, colored impurities.
-
Causality: The hydrazine moiety (-NHNH₂) is a reducing agent and is easily oxidized by atmospheric oxygen. This process is often accelerated by light and trace metal contaminants. The resulting impurities can interfere with subsequent reactions.
-
Immediate Action: Do not assume the reagent is unusable, but proceed with caution. The purity is compromised. For a non-critical, exploratory reaction, you might proceed while anticipating lower yields. For critical steps, especially in scale-up or GMP processes, using a discolored reagent is not recommended.
-
Recommended Solution:
-
Use a Fresh Bottle: The most reliable solution is to use a new, unopened bottle of the reagent.
-
Perform a QC Test: Before committing a large amount of other materials, perform a small-scale quality control test to check its reactivity (see Protocol 2 ).
-
Purify the Reagent: If a new bottle is unavailable, you can purify the discolored material via recrystallization (see Protocol 1 ). This will remove the colored impurities and can restore the reagent to a usable state.
-
Question 2: I'm observing poor yields and multiple side-products in my Fischer indole synthesis. I suspect the hydrazine reagent. How can I confirm this?
Answer: Your suspicion is well-founded. Degraded (3,4-Dimethoxyphenyl)hydrazine hydrochloride is a frequent cause of failure in reactions where it is a key building block.
-
Causality: There are two primary reasons for poor outcomes:
-
Lower Molar Equivalents: Oxidation reduces the amount of active hydrazine in the solid you weigh out. If your reagent is, for example, only 80% pure due to degradation, you are adding 20% fewer molar equivalents than calculated, which can cause the reaction to stall.
-
Interference from Impurities: The degradation byproducts can react with your starting materials or intermediates, leading to a complex mixture of unintended side-products that complicate purification.
-
-
Troubleshooting Workflow: The following diagram outlines a logical workflow to diagnose the issue.
Caption: Troubleshooting workflow for reaction failure.
Question 3: My (3,4-Dimethoxyphenyl)hydrazine hydrochloride won't fully dissolve in an aprotic solvent like Dichloromethane (DCM) or Toluene for my reaction. What are my options?
Answer: This is expected behavior. The hydrochloride salt is highly polar and will have poor solubility in non-polar organic solvents.
-
Causality: The protonated hydrazine and the chloride counter-ion make the compound salt-like, favoring dissolution in polar, protic solvents like water or methanol.[3][4]
-
Solutions:
-
Solvent Selection: If possible, switch to a more polar solvent system like ethanol or a mixture containing a polar co-solvent.
-
In Situ Free-Basing: The most common solution is to convert the hydrochloride salt to its free base form just before or during the reaction. This is done by adding a mild, non-nucleophilic base.
-
Procedure: Suspend the hydrazine hydrochloride in your aprotic solvent. Add 1.1 to 1.5 equivalents of a base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA). Stir for 15-30 minutes at room temperature. The free base will dissolve, leaving behind the ammonium salt (e.g., Et₃N·HCl) which is often insoluble and can sometimes be filtered off, though most reactions proceed with it present in the mixture.
-
-
Liquid-Liquid Extraction: For a cleaner approach, you can perform a preparatory extraction. Dissolve the hydrochloride salt in water, add a base like sodium bicarbonate (NaHCO₃) to neutralize it, and then extract the liberated free base into your desired organic solvent (e.g., DCM or Ethyl Acetate). Dry the organic layer (e.g., with Na₂SO₄), filter, and use the resulting solution of the free base directly. Caution: The free base is significantly less stable than the salt and should be used immediately after preparation.
-
Part 3: Experimental Protocols
Protocol 1: Recrystallization of Discolored (3,4-Dimethoxyphenyl)hydrazine hydrochloride
This protocol aims to remove colored oxidation products.
-
Preparation: In a fume hood, place the discolored hydrazine salt into an Erlenmeyer flask equipped with a magnetic stir bar.
-
Dissolution: Add a minimal amount of hot methanol or ethanol to the flask while stirring to fully dissolve the solid. Aim for a near-saturated solution.
-
Decolorization (Optional): If the solution is still highly colored, add a small amount (1-2% by weight) of activated carbon and stir for 5-10 minutes while hot.
-
Filtration: Perform a hot filtration through a fluted filter paper or a small plug of celite in a heated funnel to remove the activated carbon and any insoluble impurities.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for 30-60 minutes to maximize precipitation.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold diethyl ether or hexane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals thoroughly under vacuum. Store the now off-white solid immediately in a tightly sealed container backfilled with nitrogen or argon and place it in the freezer.
Protocol 2: Small-Scale Quality Control Test via Hydrazone Formation
This rapid test confirms the reactivity of the hydrazine group.
-
Reagent Preparation:
-
In a small vial, dissolve ~20 mg of your (3,4-Dimethoxyphenyl)hydrazine hydrochloride in 0.5 mL of ethanol.
-
In a separate vial, dissolve ~1.1 equivalents of a test aldehyde (e.g., 4-methoxybenzaldehyde) in 0.5 mL of ethanol.
-
-
Reaction: Add the aldehyde solution to the hydrazine solution. Add one drop of glacial acetic acid to catalyze the reaction.
-
Monitoring: Stir at room temperature and monitor the reaction by Thin Layer Chromatography (TLC), eluting with a 3:1 Hexane:Ethyl Acetate mixture.
-
Analysis:
-
Positive Result: Within 15-30 minutes, you should see the consumption of the starting materials and the formation of a new, less polar spot on the TLC plate corresponding to the hydrazone product. This confirms the hydrazine is active.
-
Negative Result: If little to no product is formed after an hour, the reagent has likely degraded significantly and should be discarded or purified.
-
Caption: Workflow for the QC test via hydrazone formation.
Part 4: Frequently Asked Questions (FAQs)
-
Q: Why is this reagent supplied as a hydrochloride salt?
-
A: The free hydrazine base is a strong reducing agent and is highly susceptible to rapid oxidation in air. Protonating the hydrazine with HCl forms a stable salt that is less reactive towards oxygen, giving it a longer shelf life and making it easier to handle.[6]
-
-
Q: What are the primary safety precautions?
-
Q: Can I store a solution of this reagent?
-
A: It is strongly advised not to. Solutions, especially in the presence of air, will degrade much faster than the solid material. Prepare solutions fresh for each use and discard any excess.
-
-
Q: Does the "hydrochloride" part of the name affect my reaction stoichiometry?
-
A: Yes, absolutely. You must use the full molecular weight of the hydrochloride salt (190.65 g/mol ) for your calculations, not the molecular weight of the free base. Forgetting this is a common source of error leading to under-dosing the reagent.
-
References
- Vertex AI Search Result 1. (No specific title available).
- ChemicalBook. (3,4-Dimethylphenyl)hydrazine hydrochloride CAS#: 60481-51-8.
- Guidechem. 3,4-Dimethylphenylhydrazine hydrochloride 60481-51-8 wiki.
- BLD Pharmatech. (No specific title available). General handling and storage procedures for chemical reagents.
- MedchemExpress.com. (3,4-Dimethoxyphenyl)hydrazine hydrochloride | Drug Intermediate.
- ChemicalBook. (3,4-Dimethylphenyl)hydrazine hydrochloride | 60481-51-8.
- Biosynth. 3,4-Dimethylphenylhydrazine hydrochloride | 60481-51-8 | FD42282.
- DTIC. The Chemical and Biochemical Degradation of Hydrazine.
- Google Patents. KR100517343B1 - Preparation method of Methoxyphenylhydrazine.
- Google Patents. CN101157637A - Method for preparing 3,4-dimethyl phenylhydrazine.
- PubChem. 1-(3,4-Dimethylphenyl)hydrazine hydrochloride.
- TCI Chemicals. 3,4-Dimethylphenylhydrazine Hydrochloride 60481-51-8.
Sources
- 1. Page loading... [guidechem.com]
- 2. medchemexpress.com [medchemexpress.com]
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- 4. 3,4-Dimethylphenylhydrazine hydrochloride CAS#: 60481-51-8 [m.chemicalbook.com]
- 5. 3,4-Dimethylphenylhydrazine Hydrochloride | 60481-51-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. KR100517343B1 - Preparation method of Methoxyphenylhydrazine - Google Patents [patents.google.com]
- 7. 1-(3,4-Dimethylphenyl)hydrazine hydrochloride | C8H13ClN2 | CID 173740 - PubChem [pubchem.ncbi.nlm.nih.gov]
Improving regioselectivity in Fischer indole synthesis using unsymmetrical ketones
Technical Support Center: Fischer Indole Synthesis
A-Level: Senior Application Scientist Topic: Improving Regioselectivity in Fischer Indole Synthesis Using Unsymmetrical Ketones
Welcome to the Technical Support Center for advanced applications of the Fischer Indole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to overcome one of the classic challenges of this powerful reaction: controlling regioselectivity with unsymmetrical ketones. Here, we move beyond textbook examples to provide actionable troubleshooting advice, in-depth mechanistic explanations, and validated experimental protocols.
Section 1: Frequently Asked Questions (FAQs) - Quick Solutions
This section addresses the most common initial queries regarding regioselectivity in the Fischer Indole Synthesis.
Q1: I'm getting a mixture of two indole regioisomers. What is the primary factor controlling the product ratio?
A1: The regioselectivity is primarily determined during the acid-catalyzed[1][1]-sigmatropic rearrangement of the key ene-hydrazine intermediate.[1][2] The reaction proceeds through the more stable, i.e., more substituted, enamine tautomer formed from the initial hydrazone.[3] Consequently, the major indole isomer typically arises from the pathway involving the most thermodynamically stable enamine. Both steric and electronic factors of the ketone substituents play a crucial role.[1]
Q2: How does the choice of acid catalyst (Brønsted vs. Lewis) impact the regioselectivity?
A2: The choice and strength of the acid catalyst are critical variables.[4][5]
-
Brønsted Acids (e.g., H₂SO₄, PPA, HCl): The regiochemical outcome is highly dependent on the acid concentration.[5] For many unsymmetrical ketones, stronger acidic conditions (e.g., high concentrations of P₂O₅ in phosphoric acid) tend to favor the formation of the 2-substituted indole.[5]
-
Lewis Acids (e.g., ZnCl₂, BF₃, AlCl₃): Lewis acids can also effectively catalyze the reaction.[6][7] In some cases, bulky Lewis acids can enhance steric interactions, favoring the formation of the less sterically hindered enamine intermediate and thus influencing the product ratio.[3] However, their effect is not always systematic and can be substrate-dependent.[8]
Q3: My reaction is not working at all, or the yield is very low. Could this be related to regioselectivity issues?
A3: Yes, a complete reaction failure can be linked to factors that also govern regioselectivity. If the ketone has strong electron-donating groups, it can overly stabilize a potential iminylcarbocation intermediate formed by N-N bond cleavage.[9] This competing pathway can prevent the desired[1]-sigmatropic rearrangement from occurring, leading to low or no yield of either indole isomer.[10][9]
Q4: Can I predict the major regioisomer based on the structure of my unsymmetrical ketone?
A4: Generally, yes. The reaction favors the formation of the more substituted, thermodynamically more stable enamine. For a ketone like methyl ethyl ketone, the enamine with the double bond towards the ethyl group (a secondary carbon) is more stable than the one towards the methyl group (a primary carbon). This leads to the preferential formation of the 2,3-dimethylindole. However, significant steric hindrance or potent electronic effects can override this generalization.[3][11]
Section 2: Troubleshooting Guides for Persistent Regioselectivity Problems
If the quick fixes from the FAQ section are insufficient, this section provides a more structured approach to diagnosing and solving complex regioselectivity issues.
Issue 1: Poor or Unpredictable Regioisomeric Ratio
You consistently obtain a mixture of isomers, and the ratio is not in your favor or varies between batches.
Possible Causes & Systematic Solutions:
-
Suboptimal Acid Catalyst System: The acidity of the medium is a dominant factor influencing which enamine intermediate is favored.[5][12]
-
Troubleshooting Steps:
-
Screen Acid Strength: If you are using a Brønsted acid like polyphosphoric acid (PPA), systematically vary its concentration. Prepare different batches of PPA with varying P₂O₅ content and analyze the resulting isomer ratio. A higher concentration of P₂O₅ often increases the proportion of the 2-substituted indole.[5]
-
Evaluate Eaton's Reagent: For cases where you need to favor the 3-unsubstituted indole (from a methyl ketone), Eaton's reagent (P₂O₅ in MeSO₃H) is an excellent choice that often provides high regiocontrol.[12]
-
Test Lewis Acids: If Brønsted acids are failing, screen a panel of Lewis acids (ZnCl₂, FeCl₃, AlCl₃). Ensure strictly anhydrous conditions, as water can deactivate Lewis acids.[6][13]
-
-
-
Temperature Effects: The[1][1]-sigmatropic rearrangement is a pericyclic reaction, and its transition state energies can be sensitive to temperature, thereby affecting the product ratio.
-
Troubleshooting Steps:
-
Systematic Temperature Variation: Run small-scale reactions at a range of temperatures (e.g., 80°C, 100°C, 120°C) while keeping the catalyst and solvent constant.
-
Consider Microwave Irradiation: Microwave synthesis can sometimes offer different selectivity profiles due to rapid and uniform heating.[1]
-
-
-
Solvent Polarity: The polarity of the solvent can influence the stability of the charged intermediates and transition states in the reaction pathway.[14][15]
-
Troubleshooting Steps:
-
Solvent Screening: If the reaction tolerates it, screen solvents with different polarities. For example, compare results in a non-polar solvent like toluene versus a polar aprotic solvent like sulfolane or a protic solvent like acetic acid.[12]
-
-
Logical Flow for Troubleshooting Poor Regioselectivity
Caption: Troubleshooting workflow for poor regioselectivity.
Section 3: Key Mechanistic Considerations
Understanding the underlying mechanism is crucial for rational problem-solving. The key steps governing regioselectivity are the formation of the hydrazone, tautomerization to two possible ene-hydrazines, and the subsequent[1][1]-sigmatropic rearrangement.[1][2]
The Decisive Step: Ene-hydrazine Formation and the[1][1]-Sigmatropic Rearrangement
The unsymmetrical ketone reacts with phenylhydrazine to form a hydrazone. This hydrazone is in equilibrium with two different ene-hydrazine tautomers. The ratio of the final indole products is largely dictated by the relative rates of the[1][1]-sigmatropic rearrangement from these two tautomers.
Caption: Factors influencing regioselectivity in the Fischer Indole Synthesis.
Controlling Factors:
-
Thermodynamic Stability: The more substituted enamine (Ene-hydrazine B) is generally more stable and forms preferentially, leading to Indole B as the major product.[3]
-
Steric Hindrance: Large substituents on the ketone (R1 or R2) can sterically hinder the formation of the adjacent enamine or impede the approach to the transition state of the sigmatropic rearrangement.[3] This can be leveraged to favor the less substituted pathway.
-
Electronic Effects: Electron-withdrawing groups on the ketone can destabilize an adjacent enamine, disfavoring its formation.[11][16] Conversely, electron-donating groups can stabilize it.[10]
Section 4: Experimental Protocols
These protocols provide detailed, step-by-step methodologies for experiments aimed at maximizing regioselectivity.
Protocol 1: Regioselective Synthesis of 2,3-Dimethylindole using Polyphosphoric Acid (PPA)
This protocol demonstrates the use of a strong Brønsted acid to favor the formation of the more substituted indole from methyl ethyl ketone.
Materials:
-
Phenylhydrazine
-
Methyl ethyl ketone (MEK)
-
Polyphosphoric acid (PPA), commercial or freshly prepared
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and safety equipment
Procedure:
-
Hydrazone Formation (Optional but Recommended): In a round-bottom flask, dissolve phenylhydrazine (1.0 eq) in ethanol. Add methyl ethyl ketone (1.1 eq) dropwise. A catalytic amount of acetic acid can be added. Stir at room temperature for 1-2 hours until TLC analysis indicates complete consumption of the phenylhydrazine. Remove the solvent under reduced pressure. The resulting hydrazone can be used directly.
-
Indolization: To a flask equipped with a mechanical stirrer and a reflux condenser, add polyphosphoric acid (approx. 10 times the weight of the hydrazone). Heat the PPA to 80-90°C with stirring.
-
Addition of Hydrazone: Add the phenylhydrazone from step 1 to the hot PPA in portions. The reaction is often exothermic. Maintain the internal temperature between 100-110°C.
-
Reaction Monitoring: Stir the mixture vigorously at 100-110°C. Monitor the reaction progress by TLC (e.g., 20% ethyl acetate in hexanes). The reaction is typically complete within 1-2 hours.
-
Workup: Allow the reaction mixture to cool to approximately 60-70°C. Carefully quench the reaction by pouring the mixture onto crushed ice with vigorous stirring.
-
Neutralization and Extraction: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8. Extract the aqueous layer with toluene or ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to isolate the major regioisomer, 2,3-dimethylindole.
Protocol 2: Regioselective Synthesis of 2-tert-Butylindole using Eaton's Reagent
This protocol illustrates the use of a specialized acid to direct the cyclization of pinacolone phenylhydrazone towards the less sterically hindered methyl group, forming the 3-unsubstituted indole.
Materials:
-
Pinacolone (3,3-dimethyl-2-butanone)
-
Phenylhydrazine hydrochloride
-
Eaton's Reagent (7.5-10 wt % P₂O₅ in methanesulfonic acid) or prepare in situ.
-
Dichloromethane (DCM)
-
Ice water
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Eaton's Reagent (if not commercial): In a fume hood, carefully and slowly add phosphorus pentoxide (P₂O₅) to methanesulfonic acid (MeSO₃H) with efficient stirring in an ice bath. A common ratio is 1:10 (w/w). The process is highly exothermic.
-
Reaction Setup: In a round-bottom flask, combine pinacolone (1.0 eq) and phenylhydrazine hydrochloride (1.05 eq) in the prepared Eaton's Reagent (approx. 5-10 mL per gram of ketone).
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC or HPLC. The reaction is often complete within a few hours. For less reactive substrates, gentle heating (40-50°C) may be required.
-
Workup: Carefully pour the reaction mixture into a beaker of vigorously stirred ice water.
-
Neutralization and Extraction: Basify the aqueous slurry to pH > 8 with a saturated solution of sodium bicarbonate or potassium carbonate. Extract the product with dichloromethane (3 x volumes).
-
Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the resulting crude solid/oil by flash chromatography or recrystallization to yield pure 2-tert-butylindole.
Data Summary Table: Expected Regioselectivity with Different Catalysts
| Unsymmetrical Ketone | Catalyst | Major Isomer | Minor Isomer | Typical Ratio (Major:Minor) | Reference |
| Methyl Ethyl Ketone | PPA (high P₂O₅) | 2,3-Dimethylindole | 2-Ethylindole | >10:1 | [5] |
| Methyl Ethyl Ketone | Acetic Acid | 2,3-Dimethylindole | 2-Ethylindole | ~4:1 | [3] |
| Pinacolone | Eaton's Reagent | 2-tert-Butylindole | 3,3-Dimethyl-2-methyleneindoline | >20:1 | [12] |
| 2-Hexanone | ZnCl₂ | 2-Butyl-3-methylindole | 2-Methyl-3-propylindole | Varies | [8] |
References
-
Noey, E. L., Yang, Z., et al. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. The Journal of Organic Chemistry, 82(11), 5904-5909. Available at: [Link]
-
Noey, E. L., Yang, Z., et al. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. PubMed. Available at: [Link]
-
Noey, E. L., Yang, Z., et al. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. Semantic Scholar. Available at: [Link]
-
A three-component Fischer indole synthesis. (2007). PubMed. Available at: [Link]
-
Ghassemzadeh, M., & Moghimi, A. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2490-2496. Available at: [Link]
-
O'Connor, J. M., et al. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(12), 4532-4545. Available at: [Link]
-
Zhao, D., Hughes, D. L., & Bender, D. R. (1991). Regioselective Fischer Indole Route to 3-Unsubstituted Indoles. The Journal of Organic Chemistry, 56(9), 3001-3006. Available at: [Link]
-
Palmer, B. A., & Fry, A. J. (1970). Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst. Journal of the Chemical Society B: Physical Organic, 1158-1161. Available at: [Link]
-
ResearchGate. (2006). Fischer Indole Synthesis in Brønsted Acidic Ionic Liquids: A Green, Mild, and Regiospecific Reaction System. ResearchGate. Available at: [Link]
-
O'Connor, J. M., et al. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(12), 4532-4545. Available at: [Link]
-
Ghassemzadeh, M., & Moghimi, A. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2490-2496. Available at: [Link]
-
Gore, S., Baskaran, S., & König, B. (2012). Fischer indole synthesis in low melting mixtures. Organic Letters, 14(17), 4568-4571. Available at: [Link]
-
Chemistry Stack Exchange. (2020). Fischer indole synthesis: significance of choice of acid catalyst. Chemistry Stack Exchange. Available at: [Link]
-
ResearchGate. (2011). The regioselectivity of the formation of dihydro- and tetrahydrocarbazoles by the Fischer indole synthesis. ResearchGate. Available at: [Link]
-
Lyle, R. E., & Skarlos, L. (1966). On the Direction of Cyclization of Unsymmetrical Ketone Phenylhydrazones in the Fischer Indole Synthesis. Chemical Communications (London), (18), 644-645. Available at: [Link]
-
Ghorai, M. K., et al. (2014). An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne. Organic Syntheses, 91, 1-15. Available at: [Link]
-
University of California, Irvine. Indoles. UCI Course Materials. Available at: [Link]
-
Gribble, G. W. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54124-54150. Available at: [Link]
-
Organic Chemistry Portal. Fischer Indole Synthesis. Organic Chemistry Portal. Available at: [Link]
-
Sjöberg, S., et al. (1989). On the Roles of Lewis Acid Catalysts and Solvents in the Fischer Indole Synthesis. Acta Chemica Scandinavica, 43, 651-659. Available at: [Link]
-
Yamamoto, H. (2008). From designer Lewis acid to designer Brønsted acid towards more reactive and selective acid catalysis. Proceedings of the Japan Academy, Series B, 84(5), 134-146. Available at: [Link]
-
Yamamoto, H. (2008). From designer Lewis acid to designer Brønsted acid towards more reactive and selective acid catalysis. PubMed. Available at: [Link]
-
SynArchive. Fischer Indole Synthesis. SynArchive. Available at: [Link]
-
Epistemeo. (2011). The Fischer Indole synthesis: reaction mechanism tutorial. YouTube. Available at: [Link]
-
da Silva, M. F. P., et al. (2012). Electronic vs. Steric Hindrance Effects in Amine Ligands to Ru-Based Initiators for ROMP. Journal of the Brazilian Chemical Society, 23(1), 139-145. Available at: [Link]
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Technical Support Center: Overcoming Steric Hindrance in Hydrazone Formation with Bulky Ketones
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered when forming hydrazones from sterically hindered ketones. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you navigate these demanding syntheses.
Frequently Asked Questions (FAQs)
Here we address common issues and questions that arise during the synthesis of hydrazones from bulky ketones.
Q1: My hydrazone formation reaction with a bulky ketone is extremely slow or showing no product. What are the primary factors I should investigate?
A1: Low or no yield in hydrazone formation with sterically hindered ketones is a common challenge.[1] The primary factors to investigate are:
-
Steric Hindrance: The sheer bulk of the substituents on your ketone and/or hydrazine derivative is likely the main obstacle, impeding the nucleophilic attack of the hydrazine on the carbonyl carbon.[1][2]
-
Reaction Kinetics: The activation energy for the formation of the tetrahedral intermediate is significantly higher with bulky substrates.
-
Reaction Conditions: Standard conditions that work for unhindered aldehydes and ketones are often insufficient. Key parameters to reassess are the catalyst, temperature, solvent, and reaction time.[1][3]
-
Purity of Reagents: Impurities in your starting materials can inhibit the reaction.[1]
Q2: How does pH influence the reaction rate, and what is the optimal pH for forming hydrazones from hindered ketones?
A2: The pH of the reaction medium is a critical parameter. The reaction involves two key steps: nucleophilic addition of the hydrazine to the carbonyl to form a carbinolamine intermediate, followed by acid-catalyzed dehydration to the hydrazone.[4] This leads to a characteristic bell-shaped rate-pH profile.
-
At high pH: There is insufficient acid to effectively catalyze the dehydration of the carbinolamine intermediate, which is often the rate-limiting step.[4]
-
At low pH: The hydrazine nucleophile becomes protonated, forming a non-nucleophilic hydrazinium ion, which slows down or prevents the initial addition step.[4][5]
For most hydrazone formations, the optimal pH is mildly acidic, typically between 4 and 6.[1][4] However, for sensitive substrates, especially in biological contexts, reactions may need to be performed at a neutral pH, necessitating the use of a catalyst.[4]
Q3: Standard acid catalysis isn't working for my bulky ketone. What are my options for more effective catalysis?
A3: When simple acid catalysis fails, more advanced catalytic systems are required. The most common and effective are nucleophilic catalysts.
-
Aniline and its Derivatives: Aniline has been a traditional choice, but it often requires high concentrations to be effective.[6] More potent catalysts have been developed, such as anthranilic acids (e.g., 5-methoxyanthranilic acid) and aminobenzoic acids, which can increase reaction rates by one to two orders of magnitude compared to aniline.[6][7][8] These catalysts operate by forming a more reactive imine intermediate with the ketone, which is then readily attacked by the hydrazine.
-
Specialized Organocatalysts: For particularly challenging ketones, other organocatalysts have shown promise. For instance, 2-(aminomethyl)benzimidazoles have been reported to be effective for aryl ketone substrates.[9][10]
It is important to note that some highly efficient catalysts for aldehydes may show reduced efficacy with bulky ketones due to unfavorable steric interactions.[6] Therefore, catalyst screening is often a necessary step.
Q4: Can I drive the reaction forward by removing water? What are the best methods for this?
A4: Yes, removing water is a highly effective strategy to shift the reaction equilibrium towards the hydrazone product, in accordance with Le Châtelier's principle. Several methods can be employed:
-
Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene, benzene) is a classic and effective method.[11]
-
Dehydrating Agents: The addition of molecular sieves (e.g., 3Å or 4Å) to the reaction mixture can effectively sequester the water produced.
-
Anhydrous Conditions: Using anhydrous hydrazine and solvents is crucial to maximize yield, especially when dealing with challenging substrates.[12]
Q5: I'm observing a significant amount of what appears to be an azine byproduct. How can I prevent this?
A5: Azine formation (R₂C=N-N=CR₂) is a common side reaction, particularly if the carbonyl compound is present in excess or if the reaction conditions favor further reaction of the initial hydrazone product.[3][13] To minimize azine formation:
-
Control Stoichiometry: Use a slight excess of the hydrazine derivative relative to the ketone.
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC or LC-MS to stop the reaction once the desired hydrazone is formed.
-
Hydrazone Exchange: An alternative route is to first form an N,N-dimethylhydrazone, which is often easier to synthesize, and then perform an exchange reaction with anhydrous hydrazine to obtain the simple hydrazone.[14] This method can suppress azine formation.
Troubleshooting Guide: Low Yield and Incomplete Reactions
This section provides a structured approach to troubleshooting common problems encountered during hydrazone formation with bulky ketones.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. High Steric Hindrance | • Increase reaction temperature to provide more energy to overcome the activation barrier.[1] • Prolong the reaction time significantly (monitor by TLC/LC-MS).[15] • Employ microwave-assisted synthesis to accelerate the reaction.[13][16][17][18] |
| 2. Ineffective Catalysis | • Switch from a simple Brønsted acid to a nucleophilic catalyst like 5-methoxyanthranilic acid or 2-(aminomethyl)benzimidazole.[6][9] • Screen a panel of catalysts to find the most effective one for your specific substrate.[3] | |
| 3. Unfavorable Equilibrium | • Use a Dean-Stark apparatus to remove water azeotropically.[11] • Add a dehydrating agent such as molecular sieves. • Ensure all reagents and solvents are anhydrous.[12] | |
| 4. Incorrect pH | • Adjust the pH to the optimal range of 4-6 using a catalytic amount of a suitable acid (e.g., acetic acid).[1] | |
| Reaction Stalls / Incomplete Conversion | 1. Catalyst Deactivation | • Add a fresh portion of the catalyst.[3] |
| 2. Reversible Reaction | • Implement continuous water removal to drive the reaction to completion. | |
| 3. Low Reactant Concentration | • If possible, increase the concentration of the reactants. | |
| Formation of Multiple Products | 1. Azine Formation | • Use a slight excess of the hydrazine reagent. • Avoid a large excess of the ketone.[13] |
| 2. Product Degradation | • Hydrazones can be susceptible to hydrolysis under strongly acidic conditions. Ensure work-up conditions are mild.[3] • Consider running the reaction at a lower temperature for a longer duration.[3] |
Experimental Protocols & Methodologies
Protocol 1: Organocatalyzed Hydrazone Formation from a Hindered Ketone
This protocol utilizes 5-methoxyanthranilic acid as a highly efficient nucleophilic catalyst.
Materials:
-
Bulky ketone (e.g., Pivalophenone) (1.0 eq)
-
Hydrazine derivative (e.g., Phenylhydrazine) (1.2 eq)
-
5-Methoxyanthranilic acid (0.1 - 0.2 eq)
-
Anhydrous toluene
-
Dean-Stark apparatus and reflux condenser
-
Anhydrous magnesium sulfate or sodium sulfate
-
Appropriate solvents for purification (e.g., hexanes, ethyl acetate)
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
To the flask, add the bulky ketone (1.0 eq), 5-methoxyanthranilic acid (0.1-0.2 eq), and anhydrous toluene.
-
Add the hydrazine derivative (1.2 eq) to the mixture.
-
Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting ketone is consumed, cool the reaction mixture to room temperature.
-
Wash the organic mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired hydrazone.
Protocol 2: Microwave-Assisted Synthesis for Rapid Hydrazone Formation
Microwave irradiation can significantly reduce reaction times, which is particularly advantageous for sterically hindered substrates.[13][16][17][18]
Materials:
-
Bulky ketone (1.0 eq)
-
Hydrazine derivative (1.2 eq)
-
Catalytic amount of glacial acetic acid (optional, can be screened)
-
Ethanol or another suitable microwave-safe solvent
-
Microwave synthesis vial with a stir bar
Procedure:
-
In a microwave synthesis vial, combine the bulky ketone (1.0 eq), the hydrazine derivative (1.2 eq), and the solvent (e.g., ethanol).
-
Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops), if required.
-
Seal the vial and place it in the microwave reactor.
-
Set the reaction temperature (e.g., 100-150 °C) and time (e.g., 10-30 minutes). Caution: Start with shorter times and lower temperatures and optimize.
-
After the reaction is complete, cool the vial to room temperature.
-
Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.
-
The crude product can then be purified by standard methods such as column chromatography or recrystallization.
Reaction Mechanisms and Workflows
Mechanism of Catalyzed Hydrazone Formation
The formation of a hydrazone is a two-step process. Nucleophilic catalysts like aniline derivatives accelerate the rate-limiting dehydration step.
Caption: General mechanism of acid-catalyzed hydrazone formation.
Troubleshooting Workflow for Low-Yield Reactions
A logical workflow for diagnosing and resolving issues with hydrazone formation from bulky ketones.
Sources
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- 2. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
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- 6. Water-soluble Organocatalysts for Hydrazone and Oxime Formation - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. On the Use of CeCl3.7H2O as a Catalyst for the Synthesis of Hydrazones Derived from Aromatic Aldehydes and Ketones | MDPI [mdpi.com]
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- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to NMR and Mass Spectrometry Analysis of Products from (3,4-Dimethoxyphenyl)hydrazine hydrochloride
Introduction: The Strategic Importance of (3,4-Dimethoxyphenyl)hydrazine hydrochloride in Synthesis
(3,4-Dimethoxyphenyl)hydrazine hydrochloride serves as a critical starting material in the synthesis of a variety of heterocyclic compounds, most notably indole derivatives. These structures form the backbone of numerous pharmaceuticals, agrochemicals, and natural products. Given its prevalence, the unambiguous structural elucidation of the resulting products is paramount for ensuring efficacy, safety, and intellectual property protection in drug development and chemical research.
This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the analysis of products derived from (3,4-Dimethoxyphenyl)hydrazine hydrochloride. We will focus on the most common reaction, the Fischer indole synthesis, to illustrate how these powerful analytical techniques can be synergistically employed for comprehensive characterization. This document is intended for researchers, scientists, and drug development professionals who require robust, reliable, and self-validating analytical methodologies.
The Primary Reaction Pathway: Fischer Indole Synthesis
The most prevalent and synthetically valuable reaction involving arylhydrazines is the Fischer indole synthesis. This reaction produces the aromatic indole heterocycle from a substituted phenylhydrazine and a carbonyl compound (aldehyde or ketone) under acidic conditions. The choice of acid catalyst is crucial, with options ranging from Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) to Lewis acids (e.g., ZnCl₂, BF₃).
The reaction with (3,4-Dimethoxyphenyl)hydrazine hydrochloride and a simple ketone like acetone, for example, would be expected to yield 5,6-dimethoxy-2,3-dimethylindole. The generally accepted mechanism, first proposed by Robinson, proceeds through several key steps which are crucial to understand for predicting potential byproducts.
Mechanism of the Fischer Indole Synthesis
-
Hydrazone Formation: The initial step is the condensation of the arylhydrazine with the carbonyl compound to form a phenylhydrazone.
-
Tautomerization: The hydrazone isomerizes to its enamine tautomer.
-
-Sigmatropic Rearrangement: Following protonation, a concerted-sigmatropic rearrangement occurs, which is the key bond-forming step. This disrupts the aromaticity of the benzene ring temporarily.
-
Rearomatization & Cyclization: The intermediate rearomatizes, followed by a nucleophilic attack of the amino group onto the imine carbon, forming a cyclic aminal.
-
Ammonia Elimination: Finally, the elimination of ammonia under acidic catalysis results in the formation of the stable, aromatic indole ring.
The following diagram illustrates this transformative pathway.
A Comparative Guide to the Spectroscopic Characterization of 5,6-Dimethoxyindole from Fischer Synthesis and Alternative Routes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, the indole scaffold stands as a cornerstone, forming the structural basis of a vast array of biologically active compounds, from neurotransmitters to modern pharmaceuticals. Among its many derivatives, 5,6-dimethoxyindole is a key intermediate in the synthesis of various therapeutic agents. This guide provides an in-depth technical comparison of the spectroscopic characterization of 5,6-dimethoxyindole prepared via the classic Fischer indole synthesis against alternative synthetic methodologies. By presenting supporting experimental data and explaining the causality behind experimental choices, this document aims to equip researchers with the knowledge to select the most appropriate synthetic route and confidently characterize the resulting product.
The Fischer Indole Synthesis: A Time-Honored Approach
The Fischer indole synthesis, first reported by Emil Fischer in 1883, remains a widely utilized and versatile method for constructing the indole nucleus[1]. The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of a phenylhydrazine with an aldehyde or ketone[2][3].
The synthesis of 5,6-dimethoxyindole via the Fischer route commences with the reaction of 3,4-dimethoxyphenylhydrazine with a suitable carbonyl compound, followed by cyclization under acidic conditions. The choice of acid catalyst is crucial and can range from Brønsted acids like hydrochloric acid and sulfuric acid to Lewis acids such as zinc chloride[1][4]. Polyphosphoric acid (PPA) is also a common choice for effecting the cyclization.
Visualizing the Fischer Indole Synthesis
Caption: Mechanism of the Fischer Indole Synthesis for 5,6-dimethoxyindole.
Spectroscopic Characterization of 5,6-Dimethoxyindole
Independent of the synthetic route, rigorous spectroscopic analysis is essential to confirm the identity and purity of the final product. The following sections detail the expected spectroscopic data for 5,6-dimethoxyindole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.
¹H NMR Spectroscopy: The proton NMR spectrum of 5,6-dimethoxyindole provides characteristic signals for the protons on the indole ring and the methoxy groups.
¹³C NMR Spectroscopy: The carbon NMR spectrum offers complementary information, showing distinct signals for each carbon atom in the molecule.
Table 1: NMR Spectroscopic Data for 5,6-Dimethoxyindole
| ¹H NMR | ¹³C NMR (Predicted) | ||
| Proton | Chemical Shift (δ, ppm) | Carbon | Chemical Shift (δ, ppm) |
| NH | ~8.0 (br s) | C2 | ~124.5 |
| H-2 | ~7.2 (t) | C3 | ~102.0 |
| H-3 | ~6.4 (t) | C3a | ~131.5 |
| H-4 | ~7.0 (s) | C4 | ~94.0 |
| H-7 | ~6.9 (s) | C5 | ~148.0 |
| OCH₃ | ~3.9 (s, 3H) | C6 | ~144.0 |
| OCH₃ | ~3.8 (s, 3H) | C7 | ~100.0 |
| C7a | ~120.0 | ||
| OCH₃ | ~56.0 | ||
| OCH₃ | ~56.5 |
Note: Predicted ¹³C NMR values are based on computational models and data from similar structures like 5-methoxyindole[5]. Actual experimental values may vary slightly.
Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of 5,6-dimethoxyindole will exhibit characteristic absorption bands.
Table 2: Key FTIR Absorption Bands for 5,6-Dimethoxyindole
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H | Stretching | 3400-3300 (sharp) |
| C-H (aromatic) | Stretching | 3100-3000 |
| C-H (aliphatic, OCH₃) | Stretching | 2950-2850 |
| C=C (aromatic) | Stretching | 1600-1450 |
| C-O (ether) | Stretching | 1250-1000 (strong) |
| C-N | Stretching | 1350-1250 |
Reference data for general indole FTIR peaks can be found in various spectroscopic resources[6][7].
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For 5,6-dimethoxyindole (molar mass: 177.20 g/mol ), the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak.
Table 3: Expected Mass Spectrometry Fragmentation for 5,6-Dimethoxyindole
| m/z | Proposed Fragment | Description |
| 177 | [M]⁺ | Molecular ion |
| 162 | [M - CH₃]⁺ | Loss of a methyl radical from a methoxy group |
| 134 | [M - CH₃ - CO]⁺ | Subsequent loss of carbon monoxide |
| 119 | Further fragmentation |
The fragmentation of indole derivatives often involves characteristic losses that help in structure confirmation[8][9].
Alternative Synthetic Routes to 5,6-Dimethoxyindole: A Comparison
While the Fischer synthesis is a workhorse, several other methods can be employed to construct the indole ring system. The choice of method often depends on the availability of starting materials, desired substitution patterns, and reaction conditions.
Madelung Synthesis
The Madelung synthesis involves the intramolecular cyclization of an N-acyl-o-toluidine at high temperatures using a strong base[10]. To synthesize 5,6-dimethoxyindole via this route, a suitably substituted N-acyl-toluidine would be required.
-
Advantages: Can be effective for the synthesis of certain substituted indoles that are difficult to prepare by other methods.
-
Disadvantages: Often requires harsh reaction conditions (high temperatures and strong bases), which can be incompatible with sensitive functional groups. The availability of the substituted N-acyl-o-toluidine starting material can also be a limitation. A modified, one-pot Madelung synthesis using copper-catalyzed amidation has been developed to offer milder conditions[11].
Reissert Synthesis
The Reissert indole synthesis involves the condensation of an o-nitrotoluene with diethyl oxalate, followed by reductive cyclization[12]. This method provides a route to indole-2-carboxylic acids, which can then be decarboxylated to the corresponding indole.
-
Advantages: A reliable method for the synthesis of indole-2-carboxylic acids.
-
Disadvantages: It is a multi-step process and the initial condensation requires a strong base. The starting o-nitrotoluene derivative may not be readily available for all desired substitution patterns.
Nenitzescu Indole Synthesis
The Nenitzescu synthesis is a reaction between a benzoquinone and an enamine to form a 5-hydroxyindole derivative[13]. While this method directly produces hydroxyindoles, subsequent methylation would be necessary to obtain 5,6-dimethoxyindole, adding extra steps to the overall synthesis.
-
Advantages: A direct route to 5-hydroxyindoles.
-
Disadvantages: Not a direct route to methoxy-substituted indoles without further modification. The reaction can sometimes yield mixtures of products[14].
Comparative Analysis of Synthetic Methods
Table 4: Comparison of Synthetic Routes to 5,6-Dimethoxyindole
| Method | Starting Materials | Key Reagents/Conditions | Typical Yields | Advantages | Disadvantages |
| Fischer Synthesis | 3,4-Dimethoxyphenylhydrazine, Aldehyde/Ketone | Acid catalyst (e.g., PPA, ZnCl₂), Heat | Moderate to High | Versatile, one-pot potential, widely applicable. | Can produce regioisomers with unsymmetrical ketones. |
| Madelung Synthesis | Substituted N-acyl-o-toluidine | Strong base (e.g., NaOEt), High temperature | Variable | Good for specific substitution patterns. | Harsh conditions, limited substrate scope. |
| Reissert Synthesis | Substituted o-nitrotoluene, Diethyl oxalate | Base (e.g., KOEt), Reducing agent (e.g., Zn/AcOH) | Moderate | Good for indole-2-carboxylic acids. | Multi-step, requires specific starting materials. |
| Nenitzescu Synthesis | Substituted benzoquinone, Enamine | Acid catalyst | Low to Moderate | Direct route to 5-hydroxyindoles. | Not a direct route to methoxyindoles, potential for byproducts. |
Experimental Protocols
Fischer Indole Synthesis of 5,6-Dimethoxyindole
This protocol is a generalized procedure based on established Fischer indole synthesis methodologies.
Step 1: Formation of the Hydrazone (optional, can be formed in situ)
-
Dissolve 3,4-dimethoxyphenylhydrazine hydrochloride in a suitable solvent such as ethanol.
-
Add a stoichiometric equivalent of an appropriate aldehyde or ketone (e.g., pyruvic acid to ultimately yield indole-2-carboxylic acid, or acetone for 2-methylindole).
-
Stir the mixture at room temperature for 1-2 hours to form the phenylhydrazone.
Step 2: Cyclization
-
Add the phenylhydrazone to a pre-heated acid catalyst, such as polyphosphoric acid (PPA), at a temperature range of 80-100 °C.
-
Stir the reaction mixture vigorously for 1-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH or NaHCO₃ solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Spectroscopic Characterization Workflow
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A Head-to-Head Battle of Classic Reactions: Choosing Between Fischer and Madelung Synthesis for Dimethoxyindoles
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For the Researcher, Scientist, and Drug Development Professional
In the landscape of heterocyclic chemistry, the indole nucleus stands as a privileged scaffold, forming the core of numerous pharmaceuticals, agrochemicals, and materials.[1][2] Among its many derivatives, dimethoxyindoles are of particular interest, serving as crucial building blocks in the synthesis of potent bioactive compounds. The strategic placement of methoxy groups can significantly influence a molecule's pharmacological profile, modulating its binding affinity, metabolic stability, and pharmacokinetic properties.
However, the successful synthesis of these valuable intermediates is not always straightforward. The choice of synthetic route can profoundly impact yield, purity, scalability, and the overall feasibility of a project. Two of the most venerable and widely employed methods for indole ring formation are the Fischer indole synthesis and the Madelung synthesis.[3] This guide provides a detailed, in-depth comparison of these two classic reactions, offering the technical insights and experimental data necessary to make an informed decision for your specific dimethoxyindole target.
The Contenders: A Tale of Two Syntheses
At a glance, both the Fischer and Madelung syntheses offer pathways to the indole core, yet they proceed through distinctly different mechanisms and are suited for different starting materials.
The Fischer Indole Synthesis , first reported by Emil Fischer in 1883, is arguably the most famous and versatile method for indole synthesis.[4] It involves the acid-catalyzed cyclization of an arylhydrazine and an aldehyde or ketone.[4][5][6]
The Madelung Synthesis , developed by Walter Madelung in 1912, takes a different approach, employing the intramolecular cyclization of an N-acyl-o-toluidine at high temperatures using a strong base.[7]
This guide will dissect the nuances of each reaction, providing the necessary data to help you determine which method is the superior choice for your dimethoxyindole synthesis.
Fischer Indole Synthesis: The Workhorse of Indole Formation
The Fischer synthesis has remained a mainstay in organic chemistry for over a century due to its broad substrate scope and generally reliable outcomes.[5][8] The reaction proceeds through a fascinating cascade of equilibria, a testament to the elegance of mechanistic organic chemistry.
Mechanism and a Deeper Dive into Causality
The commonly accepted mechanism for the Fischer indole synthesis involves the following key steps:[4][6]
-
Hydrazone Formation: The reaction commences with the condensation of an arylhydrazine with an aldehyde or ketone to form the corresponding arylhydrazone.[9] This is a standard imine formation, typically favored under mildly acidic conditions which activate the carbonyl group to nucleophilic attack by the hydrazine.
-
Tautomerization: The resulting hydrazone undergoes tautomerization to its enamine form.[9] This step is crucial as it sets the stage for the subsequent sigmatropic rearrangement.
-
[9][9]-Sigmatropic Rearrangement: The enamine isomerizes via a[9][9]-sigmatropic rearrangement, often referred to as a Claisen-type rearrangement.[5][9][10] This is the key bond-forming step where the new C-C bond of the indole ring is forged. The choice of acid catalyst can significantly influence the rate and efficiency of this step.[4]
-
Aromatization and Cyclization: The resulting di-imine intermediate readily loses a molecule of ammonia (or an amine) to rearomatize, followed by an intramolecular cyclization to form the indolenine.[6]
-
Final Tautomerization: A final tautomerization of the indolenine yields the stable, aromatic indole product.
Figure 1. Generalized workflow of the Fischer indole synthesis.
Application in Dimethoxyindole Synthesis: Strengths and Weaknesses
When considering the synthesis of dimethoxyindoles, the Fischer method presents several advantages:
-
Readily Available Starting Materials: Dimethoxyphenylhydrazines are generally accessible either commercially or through straightforward diazotization and reduction of the corresponding dimethoxyanilines. A wide variety of aldehydes and ketones can be used as coupling partners, allowing for diverse substitution patterns on the resulting indole.[1]
-
Versatility: The reaction is tolerant of a range of functional groups, although strongly electron-withdrawing or -donating groups on the arylhydrazine can influence the reaction's outcome.
-
Milder Conditions (Relatively): While often requiring elevated temperatures and strong acids, many modern modifications of the Fischer synthesis utilize milder catalysts such as Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) or even microwave irradiation to achieve the desired transformation under more controlled conditions.[4][8][9]
However, there are also notable limitations:
-
Regioselectivity Issues: With unsymmetrical ketones, the Fischer synthesis can lead to the formation of two regioisomeric indoles, necessitating tedious purification steps.[5][9]
-
Harsh Conditions: The classical conditions involving strong Brønsted acids (e.g., H₂SO₄, polyphosphoric acid) and high temperatures can be incompatible with sensitive functional groups.[1]
-
Side Reactions: Undesirable side reactions such as aldol condensation or Friedel-Crafts type products can occur, lowering the yield of the desired indole.[1]
Experimental Protocol: Synthesis of 5,6-Dimethoxyindole
The following protocol is a representative example of a Fischer indole synthesis for preparing a dimethoxyindole.
Materials:
-
4,5-Dimethoxyphenylhydrazine hydrochloride
-
Glyoxylic acid
-
Aqueous HCl
-
Sodium hydroxide
Procedure:
-
Reaction Mixture: 4,5-Dimethoxyphenylhydrazine hydrochloride and glyoxylic acid are heated in aqueous HCl.
-
Work-up: The reaction mixture is cooled and made alkaline with sodium hydroxide.
-
Isolation: The precipitated product is filtered, washed with water, and dried.
-
Purification: The crude 5,6-dimethoxyindole-2-carboxylic acid can be further purified by recrystallization. Decarboxylation can then be effected by heating to yield 5,6-dimethoxyindole.
Madelung Synthesis: A High-Temperature Route to Indoles
The Madelung synthesis, while less frequently employed than the Fischer method, offers a valuable alternative, particularly for the synthesis of indoles bearing specific substitution patterns that may be difficult to access otherwise.
Mechanism: A Base-Catalyzed Intramolecular Cyclization
The Madelung synthesis proceeds via the following steps:[11]
-
Deprotonation: A strong base, typically an alkoxide or an organolithium reagent, deprotonates the nitrogen of the N-acyl-o-toluidine and the benzylic methyl group.[7] The deprotonation of the methyl group is the rate-determining step.
-
Intramolecular Cyclization: The resulting carbanion attacks the carbonyl carbon of the acyl group in an intramolecular fashion to form a five-membered ring intermediate.[7]
-
Dehydration: The intermediate then undergoes dehydration to yield the indole product.
Figure 2. Generalized workflow of the Madelung synthesis.
Application in Dimethoxyindole Synthesis: A Niche but Powerful Tool
For the synthesis of dimethoxyindoles, the Madelung synthesis has its own set of advantages and disadvantages:
-
Defined Regiochemistry: The starting materials, N-acyl-o-toluidines, have a defined structure, which translates to a single, predictable regioisomer of the indole product. This is a significant advantage over the Fischer synthesis when using unsymmetrical ketones.
-
Access to 2-Unsubstituted Indoles: The Madelung synthesis is particularly well-suited for the preparation of indoles that are unsubstituted at the 2-position, which can be challenging to achieve via the Fischer route.
However, the harsh reaction conditions are a major drawback:
-
High Temperatures: The classical Madelung synthesis often requires temperatures in excess of 200-400 °C, which can lead to decomposition of starting materials and products, especially those with sensitive functional groups.[7]
-
Strong Bases: The use of strong bases like sodium or potassium alkoxides, or organolithium reagents, can limit the functional group tolerance of the reaction.[7][12]
-
Limited Substrate Scope: The reaction is generally limited to N-acyl derivatives of o-alkyl anilines.[13] Modern variations have been developed to overcome some of these limitations, allowing for milder conditions.[13][14]
Experimental Protocol: Synthesis of 4,7-Dimethoxyindole
The following is a representative protocol for the Madelung synthesis of a dimethoxyindole.
Materials:
-
N-Formyl-2-methyl-3,6-dimethoxyaniline
-
Potassium tert-butoxide
-
Toluene
Procedure:
-
Reaction Setup: N-Formyl-2-methyl-3,6-dimethoxyaniline and potassium tert-butoxide are mixed in toluene.
-
Heating: The mixture is heated under reflux.
-
Work-up: After cooling, the reaction is quenched with water.
-
Extraction and Purification: The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by chromatography to give 4,7-dimethoxyindole.
Head-to-Head Comparison: Fischer vs. Madelung for Dimethoxyindoles
| Feature | Fischer Indole Synthesis | Madelung Synthesis |
| Starting Materials | Arylhydrazines and aldehydes/ketones | N-acyl-o-toluidines |
| Key Transformation | Acid-catalyzed[9][9]-sigmatropic rearrangement[5][9][10] | Base-catalyzed intramolecular cyclization[7][11] |
| Typical Conditions | Strong acid (H₂SO₄, PPA, Lewis acids), elevated temperatures[4][8] | Strong base (KOtBu, NaNH₂, n-BuLi), high temperatures[7][12] |
| Regioselectivity | Can be an issue with unsymmetrical ketones[5][9] | Excellent, predetermined by the starting material |
| Substrate Scope | Broad, tolerant of many functional groups | More limited, requires an o-alkyl aniline derivative[13] |
| Yields | Generally moderate to good, but can be lowered by side reactions[15] | Can be variable, often lower due to harsh conditions[16] |
| Key Advantage | Versatility and readily available starting materials[1] | Predictable regiochemistry and access to 2-unsubstituted indoles |
| Key Disadvantage | Potential for regioisomeric mixtures[5] | Harsh reaction conditions and limited substrate scope[13] |
Senior Application Scientist's Recommendation
The choice between the Fischer and Madelung synthesis for the preparation of a specific dimethoxyindole is not a one-size-fits-all decision. It requires a careful consideration of the target molecule's structure, the availability of starting materials, and the desired scale of the synthesis.
Choose the Fischer Indole Synthesis when:
-
Versatility is key: You need to synthesize a variety of dimethoxyindoles with different substitution patterns on the pyrrole ring.
-
Starting materials are readily available: The required dimethoxyphenylhydrazine and carbonyl compound are commercially available or easily synthesized.[1]
-
Regioselectivity is not a concern: You are using a symmetrical ketone or the desired regioisomer is the major product.
-
Milder conditions are desired: You can employ one of the many modified Fischer protocols that utilize Lewis acids or other milder catalysts.[4][8][9]
Choose the Madelung Synthesis when:
-
Regiochemical control is paramount: Your target is a single, specific regioisomer of a dimethoxyindole that would be difficult to obtain selectively via the Fischer route.
-
A 2-unsubstituted indole is the target: The Madelung synthesis provides a direct route to these valuable compounds.
-
The required N-acyl-o-toluidine is accessible: You have a reliable method for preparing the necessary starting material.
-
Your molecule can withstand harsh, basic conditions: The dimethoxyindole target and any other functional groups present are stable to strong bases and high temperatures. Modern modifications, however, can sometimes be performed under milder conditions.[13][14]
References
-
Wikipedia. Madelung synthesis. In: Wikipedia; 2023. Accessed January 2, 2026. [Link]
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Vedantu. Fischer Indole Synthesis: Mechanism, Steps & Importance. Accessed January 2, 2026. [Link]
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Wikipedia. Fischer indole synthesis. In: Wikipedia; 2023. Accessed January 2, 2026. [Link]
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Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Accessed January 2, 2026. [Link]
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Química Organica.org. Madelung synthesis of indole. Accessed January 2, 2026. [Link]
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YouTube. Madelung Indole Synthesis Mechanism | Organic Chemistry. Published August 28, 2021. Accessed January 2, 2026. [Link]
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Kushwaha D. Synthesis and Chemistry of Indole. Published online. Accessed January 2, 2026. [Link]
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Science Info. Fischer Indole Synthesis: Mechanism, Features, Drawbacks. Published April 10, 2024. Accessed January 2, 2026. [Link]
- Sviridova LA, Protopopova PS, Akimov MG, et al. One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. ACS Omega. 2022;7(43):38903-38913. doi:10.1021/acsomega.2c03754
- Doubleday C. Indole synthesis: a review and proposed classification. Org Biomol Chem. 2007;5(16):2545-2555. doi:10.1039/b706499g
- Ohta Y, Chiba H, Ogasawara K, Ohtsuki K, Iwao M. DEVELOPMENT OF MADELUNG-TYPE INDOLE SYNTHESIS USING COPPER-CATALYZED AMIDATION/CONDENSATION. HETEROCYCLES. 2016;92(5):900. doi:10.3987/com-16-13437
- Ma R, Wang Y-E, Xiong D, Mao J. A Tandem Madelung Indole Synthesis Mediated by a LiN(SiMe3)2/CsF System. Org Lett. 2023;25(41):7557-7561. doi:10.1021/acs.orglett.3c02927
-
Organic Chemistry Portal. Fischer Indole Synthesis. Accessed January 2, 2026. [Link]
- Julian PL, Pikl J. Synthesis of 5,6-Dimethoxyindoles and 5,6-Dimethoxyoxindoles. A New Synthesis of Indoles. J Am Chem Soc. 1935;57(3):560-562. doi:10.1021/ja01306a059
- Al-awar RS, El-kashef HS, El-sayed ME. New 3H-Indole Synthesis by Fischer's Method. Part I. Molbank. 2005;2005(3):M430. doi:10.3390/m430
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Syllabus for Chemistry (SCQP08). Published online 2025. Accessed January 2, 2026. [Link]
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Taylor & Francis. Fischer indole synthesis – Knowledge and References. Accessed January 2, 2026. [Link]
- Blank B, Ullrich M, Dong Z, Doye S. Synthesis of Pharmacologically Relevant Indoles With Amine Side Chains via Tandem hydroformylation/Fischer Indole Synthesis. J Org Chem. 2005;70(14):5528-5535. doi:10.1021/jo050464l
-
YouTube. Fischer Indole Synthesis , madelung Synthesis. Published June 14, 2024. Accessed January 2, 2026. [Link]
- Cini E, Ranucci M, Vasile M, Martina K, Cravotto G. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Molecules. 2020;25(14):3247. doi:10.3390/molecules25143247
-
ResearchGate. Mechanochemical Fischer indole synthesis. Reaction conditions:... | Download Scientific Diagram. Accessed January 2, 2026. [Link]
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ResearchGate. (PDF) Madelung Indole Synthesis. Accessed January 2, 2026. [Link]
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ResearchGate. Madelung-Indole-Synthesis.pdf. Accessed January 2, 2026. [Link]
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Sciforum. Microwave assisted synthesis of indoles: Madelung's Reaction. Accessed January 2, 2026. [Link]
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ResearchGate. How to get the maximum yield for the Fisher Indole synthesis ? Accessed January 2, 2026. [Link]
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YouTube. Indole , Fischer indole synthesis, madelung synthesis,. Published June 6, 2021. Accessed January 2, 2026. [Link]
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A Comparative Analysis of Brønsted and Lewis Acid Catalysts in the Fischer Indole Synthesis with (3,4-Dimethoxyphenyl)hydrazine HCl
For researchers, scientists, and professionals in drug development, the Fischer indole synthesis remains a cornerstone for constructing the indole nucleus, a privileged scaffold in a multitude of pharmacologically active compounds. The choice of an acid catalyst—a fundamental parameter in this reaction—profoundly influences product yield, reaction kinetics, and overall efficiency. This guide provides an in-depth, objective comparison of Brønsted and Lewis acid catalysts in the context of their reactivity with (3,4-Dimethoxyphenyl)hydrazine hydrochloride, supported by experimental data and detailed protocols to inform catalyst selection and optimization.
The Mechanistic Crossroads: Brønsted vs. Lewis Acid Catalysis
The Fischer indole synthesis proceeds through the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine and a carbonyl compound. Both Brønsted and Lewis acids can effectively catalyze this transformation, albeit through slightly different activation pathways.[1]
Brønsted acids , such as polyphosphoric acid (PPA), hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and p-toluenesulfonic acid (PTSA), act as proton donors.[2] The catalytic cycle, initiated by protonation, facilitates the key[1][1]-sigmatropic rearrangement of the hydrazone to an enamine intermediate, which is a rate-determining step in the formation of the indole ring.[2]
Lewis acids , including zinc chloride (ZnCl₂), boron trifluoride (BF₃), aluminum chloride (AlCl₃), and iron(III) chloride (FeCl₃), function as electron acceptors.[2] They activate the carbonyl group, enhancing its electrophilicity and promoting the initial hydrazone formation. Subsequently, the Lewis acid continues to play a role in catalyzing the cyclization and dehydration steps.[3]
The selection between a Brønsted and a Lewis acid is not arbitrary and can have significant consequences for the reaction's outcome. Factors such as the electronic nature of the substituents on both the hydrazine and the carbonyl compound, as well as the desired reaction conditions (temperature, solvent), should guide this critical choice.
Yield Comparison: A Data-Driven Perspective
Direct, side-by-side comparisons of Brønsted and Lewis acid catalysts for the Fischer indole synthesis using (3,4-Dimethoxyphenyl)hydrazine HCl under identical conditions are not extensively documented in a single study. However, by collating data from various peer-reviewed sources, a comparative performance overview can be constructed. The following table summarizes reported yields for the synthesis of 6,7-dimethoxyindoles from (3,4-Dimethoxyphenyl)hydrazine HCl and various carbonyl compounds, highlighting the efficacy of different acid catalysts.
| Carbonyl Compound | Catalyst (Type) | Solvent | Temperature (°C) | Yield (%) | Reference |
| Dihydrofuran | ZnCl₂ (Lewis) | Not specified | Not specified | Not specified | [4] |
| Methyl 2-oxobutanoate | PPA in AcOH (Brønsted) | Acetic Acid | Not specified | 87 | [4] |
Note: The absence of a reported yield for the ZnCl₂-catalyzed reaction with dihydrofuran prevents a direct quantitative comparison for this specific substrate. However, the successful application of ZnCl₂ in this context underscores its utility as a Lewis acid catalyst for this class of reactions.
The high yield (87%) achieved with the Brønsted acid catalyst system (PPA in acetic acid) in the reaction with methyl 2-oxobutanoate demonstrates the effectiveness of this catalyst class. Polyphosphoric acid is a particularly potent Brønsted acid catalyst for the Fischer indole synthesis due to its high acidity and ability to act as a dehydrating agent.
Experimental Protocols
To provide a practical framework for researchers, detailed experimental protocols for the Fischer indole synthesis using both a Brønsted and a Lewis acid catalyst are outlined below.
Protocol 1: Brønsted Acid-Catalyzed Synthesis of 2-carboxy-6,7-dimethoxyindole derivative
This protocol is adapted from a procedure utilizing polyphosphoric acid (PPA) in acetic acid.
Materials:
-
(3,4-Dimethoxyphenyl)hydrazine HCl
-
Methyl 2-oxobutanoate
-
Polyphosphoric acid (PPA)
-
Glacial Acetic Acid (AcOH)
Procedure:
-
To a solution of (3,4-Dimethoxyphenyl)hydrazine HCl in glacial acetic acid, add methyl 2-oxobutanoate.
-
Stir the mixture to form the corresponding hydrazone in situ.
-
Add polyphosphoric acid to the reaction mixture.
-
Heat the reaction mixture under appropriate conditions (e.g., reflux) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water to precipitate the crude product.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired indole.
DOT Script for Brønsted Acid-Catalyzed Workflow:
Caption: Workflow for Brønsted Acid-Catalyzed Fischer Indole Synthesis.
Protocol 2: Lewis Acid-Catalyzed Synthesis of a 6,7-dimethoxytryptophol derivative
This protocol is based on a procedure employing zinc chloride (ZnCl₂) as the catalyst.
Materials:
-
(3,4-Dimethoxyphenyl)hydrazine HCl
-
Dihydrofuran
-
Zinc Chloride (ZnCl₂)
-
Appropriate solvent (e.g., ethanol, toluene)
Procedure:
-
Combine (3,4-Dimethoxyphenyl)hydrazine HCl and dihydrofuran in a suitable solvent.
-
Add zinc chloride to the mixture.
-
Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor for completion using TLC.
-
After the reaction is complete, cool the mixture and quench with an aqueous solution (e.g., saturated sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography.
DOT Script for Lewis Acid-Catalyzed Workflow:
Caption: Workflow for Lewis Acid-Catalyzed Fischer Indole Synthesis.
Causality Behind Experimental Choices and Concluding Remarks
The choice between a Brønsted and a Lewis acid catalyst is often dictated by the specific substrates and desired reaction conditions.
-
Brønsted acids like PPA are highly effective for less reactive hydrazones or ketones due to their strong protonating ability, which can facilitate the crucial tautomerization and rearrangement steps. The use of a co-solvent like acetic acid can also aid in solubilizing the reactants and intermediates.
-
Lewis acids such as ZnCl₂ are particularly useful when milder conditions are preferred. They can be employed in a wider range of solvents and may offer better compatibility with sensitive functional groups that could be compromised by strong Brønsted acids.
References
-
Wikipedia. (2023, December 19). Fischer indole synthesis. [Link]
-
Sun, H., et al. (2020). Brønsted acid catalyzed remote C6 functionalization of 2,3-disubstituted indoles with β,γ-unsaturated α-ketoester. Frontiers in Chemistry, 8, 590. [Link]
-
Sajjadifar, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498. [Link]
-
Aksenov, N. A., et al. (2021). Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines. Molecules, 26(16), 4994. [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. [Link]
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Zhou, L., & Doyle, M. P. (2009). Lewis Acid-Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions. The Journal of Organic Chemistry, 74(23), 9222–9224. [Link]
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Sun, H., et al. (2020). Brønsted acid catalyzed remote C6 functionalization of 2,3-disubstituted indoles with β,γ-unsaturated α-ketoester. Frontiers in Chemistry, 8. [Link]
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Zhou, L., & Doyle, M. P. (2009). Lewis Acid Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions. The Journal of Organic Chemistry, 74(23), 9222–9224. [Link]
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Chrzanowska, M., et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(7), 3200. [Link]
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A Validated Stability-Indicating HPLC Method for the Purity Assessment of (3,4-Dimethoxyphenyl)hydrazine hydrochloride: A Comparative Guide
In the landscape of pharmaceutical development and quality control, the purity of starting materials and intermediates is paramount. (3,4-Dimethoxyphenyl)hydrazine hydrochloride is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Ensuring its purity is a critical step to control the quality of the final drug product. This guide provides a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the purity assessment of (3,4-Dimethoxyphenyl)hydrazine hydrochloride, designed to be stability-indicating in accordance with International Council for Harmonisation (ICH) guidelines.
This document will delve into the rationale behind the method development, a detailed experimental protocol, and a thorough validation package. We will also compare this method to other potential analytical approaches, providing the necessary data for researchers, scientists, and drug development professionals to make informed decisions.
Method Development: Rationale and Strategy
The primary objective was to develop a simple, accurate, and robust stability-indicating HPLC method. A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the active ingredient due to degradation.[1][2]
(3,4-Dimethoxyphenyl)hydrazine hydrochloride presents a unique analytical challenge. Like many hydrazine derivatives, it lacks a strong chromophore, making direct UV detection at higher wavelengths difficult and potentially insensitive. To overcome this, a pre-column derivatization step is often employed to attach a UV-active moiety to the hydrazine molecule.[3][4] However, for the sake of simplicity and to avoid potential side reactions or incomplete derivatization, this method was developed to utilize the native UV absorbance of the compound at a lower wavelength.
A reversed-phase HPLC (RP-HPLC) approach was selected due to its wide applicability and ability to separate compounds with varying polarities.[5] The method was optimized to ensure adequate separation of the main component from potential process-related impurities and degradation products.
Experimental Protocol
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile: 0.1% Phosphoric Acid in Water (30:70, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Rationale for Condition Selection:
-
Column: A C18 column is a versatile stationary phase suitable for the separation of moderately polar compounds like (3,4-Dimethoxyphenyl)hydrazine hydrochloride.
-
Mobile Phase: A mixture of acetonitrile and acidified water provides good peak shape and resolution. The acidic modifier (phosphoric acid) suppresses the ionization of silanol groups on the stationary phase and the analyte, leading to sharper, more symmetrical peaks.
-
Wavelength: 220 nm was chosen to maximize the sensitivity for the analyte, which exhibits absorbance in the lower UV region.
-
Flow Rate and Temperature: These were optimized to achieve a reasonable run time and good separation efficiency.
Preparation of Solutions
-
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of (3,4-Dimethoxyphenyl)hydrazine hydrochloride reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase.
-
Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the (3,4-Dimethoxyphenyl)hydrazine hydrochloride sample and dissolve it in a 100 mL volumetric flask with the mobile phase.
Method Validation
The developed method was validated according to the ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[6][7] The validation parameters included specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Specificity and Forced Degradation Studies
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8] To demonstrate the stability-indicating nature of the method, forced degradation studies were conducted.[2][9]
The sample was subjected to the following stress conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours
-
Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours
-
Thermal Degradation: 105 °C for 48 hours
-
Photolytic Degradation: Exposed to UV light (254 nm) for 48 hours
Results: The chromatograms from the forced degradation studies showed that the main peak of (3,4-Dimethoxyphenyl)hydrazine hydrochloride was well-resolved from all degradation product peaks, confirming the method's specificity and stability-indicating capability.
Caption: Workflow for Forced Degradation Studies.
Linearity
The linearity of the method was evaluated by analyzing six concentrations of the standard solution ranging from 10 to 150 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.
| Parameter | Result |
| Linearity Range | 10 - 150 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Regression Equation | y = mx + c |
The excellent correlation coefficient indicates a strong linear relationship between concentration and peak area over the tested range.
Accuracy
Accuracy was determined by the recovery of a known amount of standard added to a sample solution (spiking). The study was performed at three concentration levels (80%, 100%, and 120% of the nominal concentration) in triplicate.
| Spiked Level | % Recovery (Mean ± SD) |
| 80% | 99.5 ± 0.8% |
| 100% | 100.2 ± 0.5% |
| 120% | 99.8 ± 0.7% |
The high recovery values demonstrate the accuracy of the method.
Precision
Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).
-
Repeatability: Six replicate injections of the standard solution (100 µg/mL) were performed on the same day.
-
Intermediate Precision: The analysis was repeated on a different day by a different analyst.
| Precision Level | % RSD |
| Repeatability | < 1.0% |
| Intermediate Precision | < 2.0% |
The low relative standard deviation (RSD) values indicate that the method is precise.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Result |
| LOD | 0.5 µg/mL |
| LOQ | 1.5 µg/mL |
These values demonstrate that the method is sensitive enough to detect and quantify low levels of the analyte.
Robustness
The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
The system suitability parameters (e.g., tailing factor, theoretical plates) remained within acceptable limits for all variations, indicating the robustness of the method.
Comparison with Alternative Methods
While the presented RP-HPLC-UV method is robust and reliable, other analytical techniques could be considered for the purity assessment of (3,4-Dimethoxyphenyl)hydrazine hydrochloride.
| Method | Advantages | Disadvantages |
| Gas Chromatography (GC) | Suitable for volatile and thermally stable compounds. | Requires derivatization for non-volatile compounds; potential for thermal degradation of the analyte. |
| HPLC with Derivatization | Increased sensitivity and specificity.[3][4] | More complex sample preparation; potential for incomplete derivatization or side reactions. |
| Nuclear Magnetic Resonance (NMR) | Provides structural information; can be used for quantitative analysis (qNMR). | Lower sensitivity compared to HPLC; requires highly pure standards for qNMR. |
The developed HPLC-UV method offers a good balance between simplicity, sensitivity, and specificity, making it well-suited for routine quality control applications.
Caption: Logical Flow of the HPLC Method Validation Process.
Conclusion
This guide has detailed a validated, stability-indicating RP-HPLC method for the purity assessment of (3,4-Dimethoxyphenyl)hydrazine hydrochloride. The method is simple, accurate, precise, and robust, making it suitable for routine use in a quality control laboratory. The comprehensive validation package, performed in accordance with ICH guidelines, provides a high degree of confidence in the reliability of the results. By understanding the rationale behind the method and comparing it to other analytical approaches, researchers and drug development professionals can effectively implement this method for the quality control of this important pharmaceutical intermediate.
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Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.
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Alternative synthetic routes to indoles not requiring (3,4-Dimethoxyphenyl)hydrazine hydrochloride
A Comparative Guide to Hydrazine-Free Indole Syntheses
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] While the classical Fischer indole synthesis is a powerful and time-honored method, its reliance on potentially hazardous and unstable hydrazine precursors can be a significant drawback.[3][4] Specifically, sourcing or handling specialized hydrazines like (3,4-Dimethoxyphenyl)hydrazine hydrochloride can introduce logistical and safety challenges into a synthetic campaign. This guide provides an in-depth comparison of robust, alternative synthetic routes that bypass the need for hydrazine reagents altogether, offering greater flexibility and often milder reaction conditions. We will explore the mechanistic underpinnings, practical advantages, and inherent limitations of each method, supported by experimental data and detailed protocols.
Reductive Cyclization Strategies: Building from Nitroarenes
A prominent class of hydrazine-free methods begins with ortho-substituted nitroarenes, which are typically stable, readily available, and can be transformed into the requisite aniline functionality in situ.[1]
The Leimgruber-Batcho Indole Synthesis
One of the most widely adopted non-Fischer indole syntheses, the Leimgruber-Batcho method, is a two-step process starting from an o-nitrotoluene.[5] This reaction was famously used in industry before its widespread publication in academic literature.[5]
Mechanism & Rationale: The synthesis first involves the formation of an enamine by reacting the o-nitrotoluene with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMFDMA), often in the presence of a secondary amine like pyrrolidine to accelerate the reaction.[5][6] The acidity of the benzylic protons of the o-nitrotoluene is enhanced, facilitating deprotonation and condensation.[6] The second step is a reductive cyclization of the intermediate enamine. A variety of reducing agents can be employed, including Raney Nickel with hydrazine (acting as an in situ source of H₂), palladium on carbon (Pd/C) with hydrogen gas, or simpler reducing agents like stannous chloride (SnCl₂) or iron in acetic acid.[5] This versatility allows the reaction to be tailored to accommodate various functional groups.[7]
Workflow: Leimgruber-Batcho Indole Synthesis
Caption: General workflow for the Leimgruber-Batcho synthesis.
The Reissert Indole Synthesis
The Reissert synthesis also begins with an o-nitrotoluene but follows a different pathway to construct the pyrrole ring.[8]
Mechanism & Rationale: The core of the Reissert synthesis is the initial condensation of an o-nitrotoluene with diethyl oxalate in the presence of a strong base like potassium ethoxide.[8][9] This forms an ethyl o-nitrophenylpyruvate intermediate. The subsequent step involves a reductive cyclization of this pyruvate derivative, typically using zinc in acetic acid or ferrous sulfate and ammonia, to yield an indole-2-carboxylic acid.[8][10] This intermediate can then be decarboxylated by heating to furnish the final indole.[8] The choice of base is critical, with potassium ethoxide often providing better yields than its sodium counterpart.[8]
Transition Metal-Catalyzed Annulations
Modern organic synthesis has been revolutionized by transition metal catalysis, and indole synthesis is no exception. Palladium-catalyzed methods, in particular, offer mild, flexible, and highly modular routes that avoid harsh conditions and reactive intermediates.[11][12]
The Larock Indole Synthesis
The Larock synthesis is a powerful palladium-catalyzed heteroannulation of an o-haloaniline (typically iodo- or bromo-) with a disubstituted alkyne.[13][14] This method is renowned for its versatility and ability to produce 2,3-disubstituted indoles.[14]
Mechanism & Rationale: The catalytic cycle is believed to begin with the reduction of a Pd(II) precursor to the active Pd(0) species. This is followed by oxidative addition of the o-haloaniline to the Pd(0) center. The alkyne then coordinates to the resulting arylpalladium complex and undergoes a regioselective syn-insertion into the aryl-palladium bond.[15] The final steps involve an intramolecular C-N bond formation via nucleophilic attack of the aniline nitrogen onto the vinyl-palladium intermediate, followed by reductive elimination to release the indole product and regenerate the Pd(0) catalyst.[14][15] The regioselectivity generally places the sterically bulkier alkyne substituent at the C2 position of the indole.[16]
Catalytic Cycle: Larock Indole Synthesis
Caption: Simplified catalytic cycle for the Larock indole synthesis.
The Hegedus Indole Synthesis
The Hegedus synthesis involves the palladium(II)-mediated oxidative cyclization of o-alkenyl anilines.[17][18] This intramolecular approach is particularly useful for creating specific substitution patterns.
Mechanism & Rationale: Unlike the Larock synthesis which typically starts with Pd(0), the Hegedus reaction uses a stoichiometric or catalytic amount of a Pd(II) salt (e.g., Pd(OAc)₂). The reaction proceeds through the coordination of the palladium to the alkene, followed by an intramolecular nucleophilic attack by the aniline nitrogen (aminopalladation). A subsequent β-hydride elimination step re-aromatizes the ring system to form the indole and a Pd(0) species. A co-oxidant is required to regenerate the active Pd(II) catalyst for the reaction to be catalytic.
Classical Name Reactions Revisited
Several other classical, hydrazine-free methods remain highly relevant for specific applications.
Bischler-Möhlau Indole Synthesis
One of the oldest methods, the Bischler-Möhlau synthesis, forms 2-aryl-indoles from an α-halo-ketone (e.g., α-bromoacetophenone) and an excess of an aniline.[19]
Mechanism & Rationale: The reaction is mechanistically complex but is thought to begin with the N-alkylation of two molecules of aniline by the α-bromo-ketone.[19][20] Subsequent acid-catalyzed electrophilic cyclization, followed by aromatization, yields the indole product.[19] A significant drawback of this method has historically been the harsh conditions (high temperatures) and often low yields.[19][21] However, modern variations using microwave irradiation or Lewis acid catalysts like lithium bromide have been developed to provide milder conditions.[19]
Nenitzescu Indole Synthesis
The Nenitzescu synthesis is a valuable method for preparing 5-hydroxyindole derivatives. It involves the reaction of a benzoquinone with a β-aminocrotonic ester (an enamine).[22][23]
Mechanism & Rationale: The reaction is initiated by a conjugate Michael addition of the enamine to the benzoquinone.[22] This is followed by a nucleophilic attack from the enamine π-bond to a carbonyl group, cyclization, and an elimination/tautomerization sequence to afford the aromatic 5-hydroxyindole.[22][24] The 5-hydroxyindole core is a key structural motif in biochemically important molecules like the neurotransmitter serotonin.[22]
Comparative Performance and Experimental Data
The choice of synthetic route depends critically on the desired substitution pattern, functional group tolerance, and scalability.
| Synthesis Method | Starting Materials | Key Reagents/Catalysts | Typical Conditions | Key Advantages | Key Limitations |
| Leimgruber-Batcho | o-Nitrotoluene, DMFDMA | H₂/Pd-C, Raney Ni, Fe/HOAc | Heat, then reduction | High yields, versatile reducing agents, avoids hydrazine.[5][7] | Requires accessible o-nitrotoluenes.[7] |
| Reissert | o-Nitrotoluene, Diethyl oxalate | KOEt, Zn/HOAc | Base condensation, then acidic reduction | Access to indole-2-carboxylic acids.[8] | Multi-step, can have moderate yields.[10] |
| Larock Annulation | o-Haloaniline, Alkyne | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | 60-100 °C, inert atm. | High modularity, good functional group tolerance, mild conditions.[13][25] | Catalyst cost, sensitivity to air/moisture, requires halo-anilines.[13] |
| Hegedus Cyclization | o-Alkenylaniline | Pd(II) salt, Co-oxidant | Varies, often moderate temp. | Intramolecular, predictable regiochemistry.[17] | Requires pre-functionalized anilines, can require stoichiometric Pd(II).[17] |
| Bischler-Möhlau | α-Halo-ketone, Aniline | Acid catalyst, or LiBr | High temp (classical), or microwave | Direct route to 2-arylindoles.[19] | Harsh conditions, poor regioselectivity, often low yields in classical method.[19][21] |
| Nenitzescu | Benzoquinone, Enamine | Acid or thermal | Mild to moderate temp. | Excellent for 5-hydroxyindoles.[22] | Limited to specific substitution patterns dictated by starting materials.[22] |
Featured Experimental Protocols
Protocol 1: Leimgruber-Batcho Synthesis of 6,7-Dimethoxyindole
This protocol is adapted from procedures used for synthesizing substituted indoles.
Step 1: Enamine Formation
-
In a round-bottom flask equipped with a reflux condenser, combine 3,4-dimethoxy-2-nitrotoluene (1.0 equiv), N,N-dimethylformamide dimethyl acetal (DMFDMA) (1.5 equiv), and pyrrolidine (1.2 equiv) in a suitable solvent like DMF.
-
Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 100-120 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting nitrotoluene is consumed.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield the crude nitroenamine intermediate, which can be used directly in the next step.
Step 2: Reductive Cyclization
-
Dissolve the crude nitroenamine intermediate in a solvent mixture, such as methanol/tetrahydrofuran.
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (e.g., 5-10 mol%).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to afford the desired 6,7-dimethoxyindole.
Protocol 2: Larock Synthesis of a 2,3-Disubstituted Indole
This is a general procedure based on established Larock indolization protocols.[3][25]
-
To a flame-dried Schlenk tube under an inert atmosphere, add the o-iodoaniline (e.g., 4,5-dimethoxy-2-iodoaniline, 1.0 equiv), the disubstituted alkyne (2.0 equiv), palladium(II) acetate (Pd(OAc)₂, 5 mol%), and a suitable base such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (2.5 equiv).[13]
-
Add anhydrous DMF as the solvent.
-
Heat the reaction mixture to 100 °C and stir until the starting aniline is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 2,3-disubstituted indole.
Conclusion
Moving beyond hydrazine-based indole syntheses opens up a vast and versatile chemical space for researchers. Reductive cyclization methods like the Leimgruber-Batcho synthesis offer a reliable and scalable route from readily available nitroarenes. For more complex, highly substituted targets, modern palladium-catalyzed methods, particularly the Larock annulation, provide unparalleled modularity and mild reaction conditions.[26] The selection of an appropriate synthetic strategy should be guided by the target molecule's substitution pattern, the availability of starting materials, and the desired scale of the reaction. By understanding the mechanisms and practical considerations of these powerful alternatives, chemists can design more efficient, safer, and flexible routes to this privileged heterocyclic core.
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A Researcher's Guide to Confirming Hydrazone Intermediate Structures via 2D NMR
In the landscape of drug discovery and development, hydrazones represent a privileged structural motif, serving as crucial intermediates in the synthesis of a vast array of heterocyclic compounds with significant pharmacological activities.[1][2] However, their structural versatility, particularly the potential for E/Z isomerism around the C=N bond and azo-hydrazone tautomerism, can introduce ambiguity.[3][4] Unambiguous structural confirmation is therefore not merely a procedural step but a cornerstone for ensuring the integrity of subsequent synthetic transformations and the ultimate biological activity of the target molecule. This guide provides an in-depth comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques, offering a robust framework for the definitive structural elucidation of hydrazone intermediates.
The Challenge: Structural Ambiguity in Hydrazones
The primary structural questions surrounding hydrazones often revolve around two key phenomena:
-
E/Z Geometrical Isomerism: Rotation around the imine (C=N) bond can lead to the formation of E (entgegen) and Z (zusammen) isomers.[5] The steric environment around this bond heavily influences the predominant isomer, with the E form often being more thermodynamically stable.[5] However, the presence of both isomers in solution is common and can impact reaction outcomes and biological profiles.
-
Azo-Hydrazone Tautomerism: This form of isomerism involves the migration of a proton, leading to an equilibrium between the hydrazone and azo forms.[6][7] The position of this equilibrium is sensitive to factors such as solvent polarity, temperature, and pH.[3] Spectroscopic evidence, particularly from NMR, is crucial for determining the predominant tautomeric form in a given environment.[8]
The Solution: A Multi-faceted 2D NMR Approach
While one-dimensional (1D) ¹H and ¹³C NMR provide foundational information, complex hydrazone structures often yield congested spectra that are difficult to interpret definitively.[9] 2D NMR spectroscopy overcomes these limitations by spreading correlations across a second frequency dimension, revealing intricate connectivity and spatial relationships within the molecule.[10][11]
Here, we compare the utility of the most common and powerful 2D NMR experiments for hydrazone characterization:
| 2D NMR Technique | Information Provided | Application to Hydrazones | Strengths | Limitations |
| COSY (Correlation Spectroscopy) | ¹H-¹H correlations through 2-3 bonds (J-coupling).[12] | Mapping proton spin systems to identify adjacent protons. | Excellent for identifying coupled protons within alkyl chains or aromatic rings attached to the hydrazone core. | Does not provide information about quaternary carbons or long-range connectivity. |
| HSQC (Heteronuclear Single Quantum Coherence) | Direct ¹H-¹³C one-bond correlations.[13] | Assigning protons to their directly attached carbons. | Highly sensitive and excellent for confirming C-H attachments. Edited HSQC can differentiate CH, CH₂, and CH₃ groups.[13] | Does not show correlations to quaternary carbons. |
| HMBC (Heteronuclear Multiple Bond Correlation) | ¹H-¹³C correlations over 2-4 bonds.[13] | Establishing long-range connectivity, crucial for linking different molecular fragments and identifying quaternary carbons. | Key for piecing together the molecular skeleton and confirming the overall structure.[14] | The absence of a correlation does not definitively rule out a long-range coupling.[13] |
| NOESY (Nuclear Overhauser Effect Spectroscopy) | ¹H-¹H correlations through space (proximity).[11] | Differentiating E/Z isomers by observing spatial proximity between specific protons. | The definitive tool for assigning stereochemistry around the C=N bond.[15] Can also detect chemical exchange between isomers.[16] | NOE signals can be weak for small molecules. |
Experimental Workflow for Hydrazone Structural Confirmation
A systematic approach is key to efficiently and accurately determining the structure of a hydrazone intermediate. The following workflow outlines the logical progression of experiments and data analysis.
Caption: A systematic workflow for hydrazone structural elucidation using 2D NMR.
In-Depth Protocol: A Practical Guide
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) in which the hydrazone intermediate is fully soluble. DMSO-d₆ is often a good choice as the amide NH proton is typically observable.
-
Concentration: Prepare a sample of approximately 5-10 mg in 0.6-0.7 mL of deuterated solvent. For NOESY experiments, a more concentrated sample may be beneficial.
Data Acquisition
-
1D Spectra: Acquire standard ¹H and ¹³C{¹H} NMR spectra. These will serve as the reference for the 2D experiments.
-
COSY: Use a standard gradient-selected COSY (gCOSY) pulse sequence. A spectral width that encompasses all proton signals is required.
-
HSQC: A gradient-selected, sensitivity-enhanced HSQC experiment is recommended. Set the ¹³C spectral width to cover the expected range of carbon chemical shifts.
-
HMBC: A gradient-selected HMBC experiment is standard. The long-range coupling delay (typically optimized for J-couplings of 8-10 Hz) is a key parameter.
-
NOESY: A phase-sensitive gradient-selected NOESY (gsNOESY) experiment is preferred. A mixing time of 500-800 ms is a good starting point for small molecules.
Data Processing and Interpretation: A Case Study Approach
Let's consider a hypothetical N-acylhydrazone to illustrate the interpretation process.
Hypothetical Structure: (A diagram of a hypothetical N-acylhydrazone with labeled protons and carbons would be inserted here in a real publication)
Step-by-Step Analysis:
-
COSY Analysis: The COSY spectrum will show correlations between adjacent protons.[17][18] For instance, in an ethyl group attached to the molecule, a cross-peak between the CH₂ and CH₃ protons would be observed. This allows for the assembly of individual spin systems.
-
HSQC Analysis: The HSQC spectrum directly links each proton to its attached carbon.[19] This is the most reliable way to assign the chemical shifts of protonated carbons.
-
HMBC Analysis: This is where the molecular puzzle is truly solved. Key correlations to look for include:
-
Correlations from the imine proton (N=CH) to carbons in the adjacent aromatic ring.
-
Correlations from the amide NH proton to the carbonyl carbon and other nearby carbons.
-
Correlations from methyl or methylene protons to quaternary carbons, which are invisible in the HSQC spectrum.
-
-
NOESY Analysis for E/Z Isomerism: The definitive experiment for assigning the geometry around the C=N bond.[15]
-
In the E-isomer: A NOE cross-peak would be expected between the imine proton and the protons on the aromatic ring derived from the aldehyde.
-
In the Z-isomer: A NOE would be observed between the imine proton and the amide NH proton or protons on the acyl group. The presence of cross-peaks corresponding to both isomers indicates a mixture in solution.[16]
-
The following diagram illustrates the key correlations for differentiating E/Z isomers using NOESY.
Caption: Key NOESY correlations for distinguishing E and Z isomers of N-acylhydrazones.
Concluding Remarks
The structural integrity of hydrazone intermediates is paramount in the synthesis of novel therapeutic agents. While 1D NMR provides a preliminary assessment, a comprehensive suite of 2D NMR experiments, including COSY, HSQC, HMBC, and NOESY, is indispensable for unambiguous structural confirmation.[20][21] This guide has outlined a logical and experimentally robust workflow that empowers researchers to confidently navigate the complexities of hydrazone isomerism and tautomerism. By integrating these techniques, scientists can ensure the foundational accuracy of their synthetic intermediates, paving the way for successful drug discovery campaigns.[22][23][24]
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A Comparative Performance Analysis: (3,4-Dimethoxyphenyl)hydrazine vs. its Hydrochloride Salt in the Synthesis of 6,7-Dimethoxyindole
For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly influences the efficiency, scalability, and cost-effectiveness of a synthetic route. This guide provides an in-depth technical comparison of (3,4-Dimethoxyphenyl)hydrazine and its hydrochloride salt, focusing on their performance in the widely applied Fischer indole synthesis to produce 6,7-dimethoxyindole, a valuable scaffold in medicinal chemistry.
Introduction: The Strategic Choice Between a Free Base and its Salt
(3,4-Dimethoxyphenyl)hydrazine is a key building block for the synthesis of various indole derivatives. It is commercially available as both a free base and a hydrochloride salt. The choice between these two forms is not merely a matter of preference but a strategic decision that can impact handling, stability, and reaction outcomes. Hydrazine and its derivatives are known for their toxicity and potential instability.[1][2] The formation of a hydrochloride salt can mitigate some of these challenges by improving the compound's stability and ease of handling.[3] However, the use of the salt form introduces considerations regarding its solubility and the need for either an acidic reaction medium or the in-situ generation of the free base.
This guide will dissect the nuanced differences in the application of (3,4-Dimethoxyphenyl)hydrazine and its hydrochloride salt, providing a comprehensive analysis grounded in chemical principles and supported by a representative experimental protocol.
Physicochemical Properties: A Tale of Two Forms
The physical and chemical properties of the free base and its hydrochloride salt dictate their behavior in a laboratory setting. Understanding these differences is paramount for effective process development.
| Property | (3,4-Dimethoxyphenyl)hydrazine (Free Base) | (3,4-Dimethoxyphenyl)hydrazine Hydrochloride | Rationale and Implications |
| Molecular Formula | C₈H₁₂N₂O₂ | C₈H₁₃ClN₂O₂ | The addition of HCl increases the molecular weight of the salt. |
| Molecular Weight | 168.19 g/mol [4] | 204.66 g/mol | This difference must be accounted for when calculating molar equivalents for a reaction. |
| Physical State | Expected to be a solid or oil | Crystalline solid[5] | The solid nature of the hydrochloride salt contributes to its ease of handling, weighing, and storage compared to the potentially oily or less stable free base. |
| Stability | Prone to oxidation and degradation | More stable to air and moisture[3] | Hydrazine free bases can be susceptible to aerial oxidation. The salt form protects the lone pair of electrons on the nitrogen, enhancing stability and shelf-life. |
| Solubility | Generally soluble in a range of organic solvents | Soluble in water and polar protic solvents like methanol and ethanol; sparingly soluble in non-polar organic solvents. | The ionic character of the hydrochloride salt dictates its solubility profile. This has significant implications for solvent selection in a reaction. |
Performance in the Fischer Indole Synthesis: A Comparative Study
The Fischer indole synthesis is a classic and versatile method for constructing the indole nucleus from a phenylhydrazine and a carbonyl compound under acidic conditions.[6][7][8] This reaction proceeds via the formation of a phenylhydrazone intermediate, which then undergoes a[9][9]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to yield the indole.[6][9]
To illustrate the performance differences between the free base and the hydrochloride salt, we will consider the synthesis of 6,7-dimethoxyindole from (3,4-Dimethoxyphenyl)hydrazine and a suitable carbonyl precursor, such as 2,2-dimethoxyacetaldehyde.
Experimental Design
A comparative study would involve running the Fischer indole synthesis under identical conditions, with the only variable being the form of the (3,4-Dimethoxyphenyl)hydrazine used. Key performance indicators to be monitored would include reaction yield, purity of the product, reaction time, and ease of workup.
Experimental Protocols
Protocol 1: Fischer Indole Synthesis using (3,4-Dimethoxyphenyl)hydrazine Hydrochloride
This protocol is adapted from established Fischer indole synthesis procedures.[10]
Materials:
-
(3,4-Dimethoxyphenyl)hydrazine hydrochloride (1.0 eq)
-
2,2-Dimethoxyacetaldehyde (1.1 eq)
-
Glacial Acetic Acid (as solvent)
-
Ethanol
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (3,4-Dimethoxyphenyl)hydrazine hydrochloride (1.0 eq) and glacial acetic acid.
-
Stir the mixture at room temperature until the hydrazine salt is fully dissolved.
-
Add 2,2-dimethoxyacetaldehyde (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 118 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
Carefully neutralize the acetic acid with a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford pure 6,7-dimethoxyindole.
Protocol 2: Fischer Indole Synthesis using (3,4-Dimethoxyphenyl)hydrazine (Free Base)
Materials:
-
(3,4-Dimethoxyphenyl)hydrazine (1.0 eq)
-
2,2-Dimethoxyacetaldehyde (1.1 eq)
-
Glacial Acetic Acid (as solvent and catalyst)
-
Ethanol
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (3,4-Dimethoxyphenyl)hydrazine (1.0 eq) and glacial acetic acid.
-
Stir the mixture at room temperature to dissolve the hydrazine.
-
Add 2,2-dimethoxyacetaldehyde (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Follow steps 5-10 from Protocol 1 for workup and purification.
Expected Performance Comparison and Discussion
| Performance Metric | (3,4-Dimethoxyphenyl)hydrazine Hydrochloride | (3,4-Dimethoxyphenyl)hydrazine (Free Base) | Mechanistic Rationale |
| Reaction Rate | Potentially faster or comparable | Potentially slower | The Fischer indole synthesis is acid-catalyzed.[6] When using the hydrochloride salt, the reaction medium is inherently acidic, which can facilitate the initial formation of the hydrazone and the subsequent cyclization steps. With the free base, the acetic acid serves as both solvent and catalyst. |
| Yield | Expected to be high | May be slightly lower | The enhanced stability of the hydrochloride salt may lead to less degradation of the starting material over the course of the reaction, potentially resulting in a higher yield of the desired product. The free base is more susceptible to oxidation, which could lead to the formation of byproducts. |
| Purity of Crude Product | Likely higher | May be lower | Due to the potential for side reactions (e.g., oxidation) with the free base, the crude product may contain more impurities, necessitating more rigorous purification. |
| Handling and Scalability | Superior | More challenging | The solid, stable nature of the hydrochloride salt makes it easier and safer to handle, especially on a larger scale. The free base may require more stringent inert atmosphere techniques to prevent degradation. |
| Cost | Generally higher | Generally lower | The additional step of salt formation typically makes the hydrochloride salt more expensive than the free base. |
Visualization of the Synthetic Workflow
The following diagram illustrates the key stages of the comparative synthesis.
Caption: Comparative workflow for the synthesis of 6,7-dimethoxyindole.
The Underlying Chemical Logic
The superior performance of the hydrochloride salt in this synthesis can be attributed to a few key factors:
-
Enhanced Stability: The protonation of the more basic nitrogen atom in the hydrazine moiety protects it from oxidation, a common side reaction for hydrazines. This leads to a cleaner reaction profile and potentially higher yields.
-
Inherent Acidity: The Fischer indole synthesis requires an acid catalyst. The use of the hydrochloride salt ensures an acidic environment from the outset, which can drive the reaction forward efficiently.
-
Improved Handling: From a practical standpoint, the crystalline and stable nature of the hydrochloride salt simplifies weighing and transfer, reducing the risk of exposure and ensuring accurate stoichiometry.
The following diagram illustrates the key mechanistic steps of the Fischer indole synthesis.
Caption: Mechanistic pathway of the Fischer indole synthesis.
Conclusion and Recommendations
For the synthesis of 6,7-dimethoxyindole via the Fischer indole synthesis, the use of (3,4-Dimethoxyphenyl)hydrazine hydrochloride is the recommended starting material for most research and development applications. The benefits of enhanced stability, improved handling characteristics, and the inherently acidic nature that favors the reaction conditions typically outweigh the higher initial cost.
The free base may be a viable option for cost-sensitive projects or when the reaction is performed under strictly anaerobic conditions to minimize oxidative side reactions. However, for reproducibility, scalability, and overall process robustness, the hydrochloride salt presents a more reliable choice.
Ultimately, the decision rests on a careful evaluation of the project's specific needs, including scale, budget, and the technical capabilities of the laboratory. This guide provides the foundational knowledge to make an informed and scientifically sound decision.
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- Google Patents. (n.d.). CN101157637A - Method for preparing 3,4-dimethyl phenylhydrazine.
- Organic Chemistry Portal. (n.d.).
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A Senior Application Scientist's Guide to Quantitative Analysis of Carbonyl Compounds via Hydrazine Derivatization and LC-MS
For researchers, scientists, and drug development professionals, the accurate quantification of carbonyl compounds—aldehydes and ketones—is a critical analytical challenge. These molecules are implicated in a vast array of biological processes, from signaling pathways to oxidative stress and are often key indicators in disease diagnostics and pharmaceutical stability studies. However, their direct analysis by liquid chromatography-mass spectrometry (LC-MS) is frequently hampered by poor ionization efficiency and low sensitivity.[1]
This guide provides an in-depth, experience-driven comparison of hydrazine-based derivatization strategies to overcome these analytical hurdles. We will explore the underlying chemistry, compare leading derivatization reagents with supporting data, and provide a robust, field-tested experimental protocol.
The Rationale for Derivatization: Enhancing Detectability
The core principle behind derivatization in this context is the chemical modification of the target carbonyl compounds to introduce a moiety that is readily ionizable and detectable by mass spectrometry. Hydrazine reagents react with the carbonyl group of aldehydes and ketones to form stable hydrazone derivatives.[2] This chemical transformation not only improves ionization efficiency but also increases the hydrophobicity of the analytes, leading to better retention and separation on reversed-phase liquid chromatography (RPLC) columns.[1]
Visualizing the Derivatization Reaction
The fundamental reaction between a hydrazine derivative and a carbonyl compound is a condensation reaction, resulting in the formation of a hydrazone and the elimination of a water molecule.
Caption: General reaction scheme for the derivatization of a carbonyl compound with a hydrazine reagent to form a stable hydrazone.
A Comparative Analysis of Hydrazine Derivatization Reagents
The choice of derivatization reagent is a critical decision that directly impacts the sensitivity, selectivity, and overall success of the quantitative analysis. Below is a comparison of commonly employed hydrazine reagents, highlighting their key characteristics and optimal applications.
| Reagent | Common Name | Key Advantages | Key Disadvantages | Ideal For |
| 2,4-Dinitrophenylhydrazine | DNPH | Well-established, cost-effective, forms stable derivatives.[3][4] | Potential for E/Z isomer formation which can complicate quantification, explosive hazard in pure, dry form.[4][5] | General-purpose carbonyl analysis, especially in environmental and food samples.[1] |
| Dansylhydrazine | Dns-Hz | Fluorescent, enhances ionization characteristics due to the easily protonated dimethylamino group, produces a clear product ion.[1] | Can be less reactive with sterically hindered carbonyls. | Lipophilic reactive carbonyls in biological samples.[1] |
| 4-Dimethylamino-6-(4-methoxy-1-naphthyl)-1,3,5-triazine-2-hydrazine | DMNTH | "Tailor-made" reagent with excellent spectroscopic properties and reactivity, superior results compared to DNPH in some applications.[3][6] | Not as widely commercially available as DNPH. | High-sensitivity applications, including on-tissue derivatization for mass spectrometry imaging.[3][6] |
| 2-(Dimethylamino)ethylhydrazine | DMAEH | Fast reaction rates, terminal dimethylamino group provides high ionization efficiency in positive-ion ESI.[7] | Less established than DNPH for a wide range of matrices. | Enzyme kinetics studies and analysis of small, volatile carbonyls.[7] |
| Girard's Reagents (T and P) | GT, GP | Possess a quaternary ammonium group, leading to permanently charged derivatives that are readily detected by ESI-MS.[1] | Can have lower reaction efficiency with some carbonyls compared to other reagents. | Analysis of neurosteroids and other carbonyl-containing metabolites in complex biological matrices.[1] |
| 2-Hydrazinoquinoline | HQ | Greater hydrophobicity compared to similar reagents, allowing for better retention in RPLC systems.[8] | May require activation agents for reaction with certain classes of carbonyls. | Simultaneous analysis of carboxylic acids, aldehydes, and ketones.[8] |
Field-Proven Experimental Protocol: Quantitative Analysis of Carbonyls using DNPH and LC-MS
This protocol provides a robust workflow for the derivatization and analysis of carbonyl compounds in a liquid sample, such as plasma or a cell culture medium, using the widely accessible DNPH reagent.
I. Materials and Reagents
-
DNPH Solution: 2 mg/mL 2,4-Dinitrophenylhydrazine in acetonitrile with 0.1% (v/v) sulfuric acid.
-
Sample: Plasma, cell culture supernatant, or other liquid biological matrix.
-
Internal Standard (IS): A deuterated or ¹³C-labeled carbonyl compound structurally similar to the analyte of interest.
-
Acetonitrile (ACN): LC-MS grade.
-
Formic Acid (FA): LC-MS grade.
-
Water: LC-MS grade.
-
Solid Phase Extraction (SPE) Cartridges: Reversed-phase (e.g., C18) for sample cleanup.
II. Experimental Workflow
Caption: A step-by-step workflow for the quantitative analysis of carbonyl compounds using DNPH derivatization and LC-MS.
III. Step-by-Step Methodology
-
Sample Preparation:
-
To 100 µL of the sample, add 10 µL of the internal standard solution.
-
Precipitate proteins by adding 300 µL of cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
-
Derivatization:
-
Add 50 µL of the DNPH solution to the supernatant.
-
Vortex briefly and incubate at room temperature for 1 hour in the dark to form the hydrazone derivatives.[5]
-
-
Solid Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge with 1 mL of acetonitrile followed by 1 mL of water.
-
Load the derivatized sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove salts and polar interferences.
-
Elute the DNPH derivatives with 1 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the derivatives, and then return to the initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is often effective for DNPH derivatives.[9][10]
-
Detection: Multiple Reaction Monitoring (MRM) for targeted quantification. The precursor ion will be the deprotonated molecule [M-H]⁻ of the DNPH derivative, and the product ions will be specific fragments generated upon collision-induced dissociation.
-
-
IV. Data Analysis and Quantification
-
Generate a calibration curve using a series of known concentrations of the carbonyl standards that have undergone the same derivatization and sample preparation procedure.
-
Plot the peak area ratio of the analyte to the internal standard against the concentration of the calibrants.
-
Determine the concentration of the carbonyl compounds in the unknown samples by interpolating their peak area ratios from the calibration curve.
Trustworthiness and Self-Validation
The robustness of this protocol is ensured by several key factors:
-
Use of an Internal Standard: The inclusion of a stable isotope-labeled internal standard is crucial for correcting for any variability in sample preparation, derivatization efficiency, and instrument response.[1] This self-validating system ensures accurate and precise quantification.
-
Chromatographic Separation: The LC separation of isomers, if present, is essential. The formation of E/Z stereoisomers from DNPH derivatization can be addressed by ensuring chromatographic resolution or by using a reductive amination step to convert the C=N double bond to a C-N single bond, although this adds complexity to the workflow.[4]
-
MRM Detection: The high selectivity of MRM detection minimizes interferences from the sample matrix, ensuring that the measured signal is specific to the target analyte.
Concluding Remarks
The derivatization of carbonyl compounds with hydrazine reagents is a powerful and indispensable strategy for their reliable quantification by LC-MS. While DNPH remains a workhorse in many laboratories due to its established protocols and cost-effectiveness, alternative reagents such as Dns-Hz and DMNTH offer significant advantages in terms of sensitivity and ionization efficiency for specific applications. The choice of the optimal reagent and method should be guided by the specific analytical requirements, the nature of the carbonyl compounds of interest, and the sample matrix. The protocol detailed in this guide provides a solid foundation for developing and validating robust quantitative methods for carbonyl analysis in a variety of research and development settings.
References
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Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. National Center for Biotechnology Information. [Link]
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Glutamic acid-related hydrazine reagent for the derivatization of carbonyl compounds. FULIR. [Link]
-
The use of hydrazine based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using. Sheffield Hallam University Research Archive. [Link]
-
Bioconjugation with Aminoalkylhydrazine for Efficient Mass Spectrometry-Based Detection of Small Carbonyl Compounds. ACS Omega. [Link]
-
The use of hydrazine-based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI. PubMed. [Link]
-
2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. MDPI. [Link]
-
LC-MS Analysis of Low Molecular Weight Carbonyl Compounds as 2,4-Dinitrophenylhydrazones Using Negative Ion Mode Electronspray Ionization. Longdom Publishing. [Link]
-
LC-MS analysis of carbonyl compounds and their occurrence in diesel emissions. PubMed. [Link]
-
Toxic Carbonyl Compounds. Taylor & Francis eBooks. [Link]
-
LC-MS Analysis of Low Molecular Weight Carbonyl Compounds as 2,4-Dinitrophenylhydrazones Using Negative Ion Mode Electronspray Ionization Mass Spectrometry. Longdom Publishing. [Link]
-
LC-MS Analysis of Low Molecular Weight Carbonyl Compounds as 2,4-Dinitrophenylhydrazones Using Negative Ion Mode Electronspray Ionization Mass Spectrometry. ResearchGate. [Link]
-
Derivatization of Carbonyl Compounds for GC-MS Analysis. LCGC International. [Link]
-
Determination of Carbonyl Compounds in Different Work Environments: Comparison between LC-UV/DAD and LC–MS/MS Detection Methods. MDPI. [Link]
-
Testing for Carbonyl Compounds (Cambridge (CIE) A Level Chemistry): Revision Note. Save My Exams. [Link]
-
Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography. PubMed. [Link]
-
Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography. ResearchGate. [Link]
-
Testing for the carbonyl group using Brady's reagent (2,4-DNP). Chemstuff. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (3,4-Dimethoxyphenyl)hydrazine Hydrochloride
A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Regulatory Compliance
For researchers and scientists in the fast-paced world of drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of (3,4-Dimethoxyphenyl)hydrazine hydrochloride, a compound requiring meticulous management due to its inherent hazards. By integrating field-proven insights with authoritative regulatory standards, this document aims to be an essential resource for maintaining a safe and compliant laboratory environment.
Understanding the Hazard Profile of (3,4-Dimethoxyphenyl)hydrazine Hydrochloride
(3,4-Dimethoxyphenyl)hydrazine hydrochloride is classified as a hazardous substance with the following primary concerns:
-
Acute Toxicity: It is harmful if swallowed.
-
Skin and Eye Irritation: It can cause significant skin and serious eye irritation.[1][2]
-
Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory irritation.[1][2]
-
Potential Carcinogenicity: Many hydrazine derivatives are suspected of causing cancer, warranting cautious handling as a potential carcinogen.[3]
Given these hazards, adherence to strict safety protocols during handling and disposal is not merely a suggestion but a critical necessity.
Hazard Summary Table
| Hazard Classification | GHS Hazard Statement | Signal Word |
| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed | Warning |
| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation | Warning |
| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation | Warning |
| Specific target organ toxicity, single exposure (Category 3) | H335: May cause respiratory irritation | Warning |
Data sourced from MedChemExpress Safety Data Sheet.[1]
Regulatory Framework: Adherence to EPA and OSHA Standards
The disposal of (3,4-Dimethoxyphenyl)hydrazine hydrochloride is governed by federal and state regulations. The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), provides a "cradle-to-grave" framework for hazardous waste management.[2] Due to its acute toxicity, unused (3,4-Dimethoxyphenyl)hydrazine hydrochloride may be classified as a P-listed hazardous waste, which has more stringent disposal requirements.[4][5]
The Occupational Safety and Health Administration (OSHA) mandates that employers inform workers of chemical hazards and provide adequate training and personal protective equipment (PPE).[6][7]
Personal Protective Equipment (PPE): The First Line of Defense
Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate PPE. The following are mandatory:
-
Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are required. For prolonged contact or handling larger quantities, thicker gloves should be used.[7]
-
Body Protection: A fully fastened laboratory coat is essential. For larger spills or when handling bulk quantities, a chemical-resistant apron or suit may be necessary.
-
Respiratory Protection: All handling of the solid material or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[3][7] If a fume hood is not available, a NIOSH-approved respirator with the appropriate cartridges must be used.
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of (3,4-Dimethoxyphenyl)hydrazine hydrochloride.
Caption: Disposal decision workflow for (3,4-Dimethoxyphenyl)hydrazine hydrochloride.
Step-by-Step Disposal Procedures
Small Spills (less than 1 gram)
-
Evacuate and Ventilate: Ensure the area is well-ventilated. If not already working in a fume hood, evacuate personnel from the immediate area.
-
Don PPE: Wear all required personal protective equipment.
-
Containment: Cover the spill with an inert absorbent material such as sand or vermiculite. Do not use combustible materials like paper towels.
-
Collection: Carefully sweep the absorbed material into a designated hazardous waste container. Avoid generating dust.
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Labeling: Seal and label the hazardous waste container with the chemical name and hazard warnings.
-
Disposal: Dispose of the waste through your institution's hazardous waste management program.
Large Spills (more than 1 gram)
In the event of a large spill, do not attempt to clean it up yourself. Follow these emergency procedures:
-
Evacuate: Immediately evacuate the laboratory.
-
Isolate: Close the laboratory doors and prevent entry.
-
Alert: Notify your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.
-
Provide Information: Be prepared to provide the name of the chemical, the quantity spilled, and a copy of the Safety Data Sheet (SDS) to emergency responders.
Disposal of Unused or Expired Product
Unused or expired (3,4-Dimethoxyphenyl)hydrazine hydrochloride must be disposed of as acutely toxic hazardous waste.
-
Labeling: Ensure the original container is clearly labeled with the chemical name and all associated hazard warnings.
-
Segregation: Store the container in a designated, secure area for hazardous waste, segregated from incompatible materials.
-
Pickup Request: Arrange for pickup by your institution's certified hazardous waste contractor. Do not attempt to dispose of it through regular laboratory waste streams.
Disposal of Contaminated Labware and Debris
All labware, disposable items, and debris contaminated with (3,4-Dimethoxyphenyl)hydrazine hydrochloride must be treated as hazardous waste.
-
Collection: Place all contaminated items (e.g., pipette tips, gloves, absorbent pads) in a clearly labeled, leak-proof hazardous waste container.
-
Rinsing: For empty containers that held the chemical, triple rinse with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[6]
-
Disposal: Dispose of the sealed waste container through your institution's hazardous waste management program.
In-Lab Chemical Neutralization: A Cautious Approach
While sending hazardous waste to a certified disposal facility is the most straightforward approach, in-lab neutralization can be an option for small quantities of waste solutions, provided your institution's policies and local regulations permit it. The following is a generalized procedure based on the oxidation of hydrazine compounds. This procedure should only be performed by trained personnel in a chemical fume hood.
Principle: Hydrazine derivatives can be oxidized to less toxic compounds. A common laboratory oxidizing agent is sodium hypochlorite (bleach). However, the oxidation of arylhydrazines can produce various byproducts, some of which may also be hazardous. Therefore, this procedure must be performed with extreme caution and with appropriate analytical verification if necessary.
Experimental Protocol: Oxidation with Sodium Hypochlorite
-
Preparation:
-
In a chemical fume hood, prepare a dilute aqueous solution of the (3,4-Dimethoxyphenyl)hydrazine hydrochloride waste (concentration should not exceed 1% w/v).
-
Prepare a 5% aqueous solution of sodium hypochlorite (household bleach is typically 5-6%).
-
Have a solution of sodium thiosulfate on hand to quench any excess oxidant.
-
-
Neutralization:
-
Slowly add the 5% sodium hypochlorite solution to the stirring hydrazine solution at room temperature. A slight excess of the hypochlorite solution is generally required.
-
Monitor the reaction. The disappearance of the hydrazine can be qualitatively observed by a color change.
-
After the initial reaction subsides, continue stirring for at least 2 hours to ensure complete oxidation.
-
-
Quenching:
-
Test for the presence of excess oxidant using potassium iodide-starch paper. A blue-black color indicates the presence of excess hypochlorite.
-
If excess oxidant is present, add a 10% solution of sodium thiosulfate dropwise until the potassium iodide-starch test is negative.
-
-
Final Disposal:
-
The resulting solution should be neutralized to a pH between 6 and 8 with a dilute acid or base.
-
This final solution may be suitable for drain disposal, but only if permitted by your local wastewater authority and institutional policies. It is highly recommended to collect the treated solution as hazardous waste for professional disposal.
-
Conclusion: A Commitment to Safety
The proper disposal of (3,4-Dimethoxyphenyl)hydrazine hydrochloride is a critical aspect of laboratory safety and environmental responsibility. By understanding the hazards, adhering to regulatory guidelines, and following meticulous disposal procedures, researchers can mitigate risks and ensure a safe working environment. This guide provides a comprehensive framework for these essential practices, empowering scientific professionals to handle this chemical with the care and respect it demands.
References
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Case Western Reserve University. (n.d.). RCRA. Environmental Health and Safety. Retrieved from [Link]
-
OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) Laws and Regulations. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2016, December 21). NIOSH Chemical Carcinogen Policy. Retrieved from [Link]
-
University of Pennsylvania. (2024, April 12). SOP: Acutely Toxic Chemicals. PennEHRS. Retrieved from [Link]
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Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
University of Georgia Environmental Safety Division. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
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Personal protective equipment for handling (3,4-Dimethoxyphenyl)hydrazine hydrochloride
A Researcher's Guide to Safely Handling (3,4-Dimethoxyphenyl)hydrazine hydrochloride
As a Senior Application Scientist, this guide provides essential safety and handling protocols for (3,4-Dimethoxyphenyl)hydrazine hydrochloride. This document is intended for researchers, scientists, and professionals in drug development, offering practical, step-by-step guidance rooted in established safety principles. Our goal is to empower you with the knowledge to work safely and effectively, ensuring both personal safety and the integrity of your research.
Understanding the Hazard: A Proactive Approach to Safety
(3,4-Dimethoxyphenyl)hydrazine hydrochloride is a chemical that requires careful handling due to its potential health hazards. The Globally Harmonized System (GHS) provides a clear classification of its risks, which are crucial to understand before you begin any work.
According to its Safety Data Sheet (SDS), (3,4-Dimethoxyphenyl)hydrazine hydrochloride is classified as:
-
Harmful if swallowed (Acute toxicity, oral - Category 4)[1]
-
Causes skin irritation (Skin corrosion/irritation - Category 2)[1][2][3]
-
Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A)[1][2][3]
-
May cause respiratory irritation (Specific target organ toxicity, single exposure - Category 3)[1][2][3]
These classifications underscore the importance of preventing direct contact and inhalation. While this specific compound is a hydrochloride salt, it's prudent to consider the general hazards associated with the broader class of hydrazines, which can be toxic, corrosive, and reactive.[4][5] Chronic exposure to some hydrazines should be avoided.[4][6]
Table 1: GHS Hazard Summary for (3,4-Dimethoxyphenyl)hydrazine hydrochloride
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2][3] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[1][2][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][2][3] |
Engineering Controls and Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential.
All work with (3,4-Dimethoxyphenyl)hydrazine hydrochloride, including weighing, preparing solutions, and running reactions, must be conducted within a certified chemical fume hood.[4][6][7][8] A fume hood is designed to draw vapors and dust away from the user, providing a critical barrier against inhalation.[4] Ensure the fume hood has been tested within the last year and is functioning correctly.[7]
The following PPE is mandatory when handling this compound. Do not proceed with any work until you have confirmed the availability and proper fit of all required items.
-
Hand Protection : At a minimum, wear nitrile gloves.[4][7] It is crucial to ensure complete skin protection.[4] For procedures with a high risk of splashing, consider double-gloving or using gloves with extended cuffs. Always consult your glove manufacturer's compatibility chart for specific chemicals.
-
Eye and Face Protection : Wear chemical safety goggles that meet ANSI Z87.1 standards.[7] If there is a significant splash hazard, a face shield worn over safety goggles is required.[4][5]
-
Skin and Body Protection : A flame-resistant lab coat must be worn and fully fastened.[5][6] Long pants and closed-toe shoes are also mandatory.[5][7]
-
Respiratory Protection : When used within a properly functioning fume hood, additional respiratory protection is typically not required.[4] However, if a risk assessment indicates a potential for exposure limits to be exceeded, a full-face respirator with appropriate cartridges may be necessary.[2][5]
Table 2: Recommended Personal Protective Equipment
| Body Part | Required PPE | Rationale |
| Hands | Nitrile gloves[4][7] | Prevents skin irritation and absorption. |
| Eyes | Chemical safety goggles (ANSI Z87.1)[7] | Protects against splashes and eye irritation. |
| Face | Face shield (in addition to goggles for splash risk)[4][5] | Provides a broader barrier against splashes. |
| Body | Flame-resistant lab coat[5][6] | Protects skin and clothing from contamination. |
| Feet | Closed-toe shoes[5][7] | Protects against spills. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational procedure minimizes risk. The following workflow should be adapted to your specific experimental needs.
Caption: Workflow for handling (3,4-Dimethoxyphenyl)hydrazine hydrochloride.
Step-by-Step Protocol:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for (3,4-Dimethoxyphenyl)hydrazine hydrochloride.[7]
-
Ensure an emergency eyewash and safety shower are immediately accessible.[5][7]
-
Put on all required PPE: lab coat, safety goggles, and nitrile gloves.[4]
-
Verify that the chemical fume hood is on and functioning correctly.[7]
-
-
Handling (inside the fume hood):
-
Retrieve the chemical container and place it inside the fume hood.[4]
-
Carefully weigh the required amount of the solid. Avoid creating dust.
-
When preparing solutions, add the solid to the solvent slowly.
-
-
Post-Procedure:
-
Decontaminate all surfaces and equipment used.
-
Segregate all waste containing (3,4-Dimethoxyphenyl)hydrazine hydrochloride into a designated, clearly labeled hazardous waste container.[4][8]
-
Properly remove and dispose of gloves and any other contaminated disposable PPE.
-
Wash hands thoroughly with soap and water after removing gloves.[4][9]
-
Emergency and Disposal Plans: Preparedness is Key
Even with meticulous planning, accidents can happen. Knowing how to respond is critical.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately remove contaminated clothing.[6][10] Flush the affected skin with plenty of soap and water for at least 15 minutes.[1][11] Seek immediate medical attention.[4][6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][9][10] Remove contact lenses if present and easy to do.[1][2] Seek immediate medical attention.[6][10] |
| Inhalation | Move the person to fresh air.[1][6][10] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[10][11] Seek immediate medical attention.[4][6] |
| Ingestion | Do NOT induce vomiting.[10][11] Rinse mouth with water.[1][6] Seek immediate medical attention.[4][6] |
Do not attempt to clean up a spill of (3,4-Dimethoxyphenyl)hydrazine hydrochloride yourself.[4][6]
-
Evacuate: Immediately alert others in the area and evacuate the laboratory.[4][7]
-
Isolate: Close the laboratory doors and post a warning sign.[7]
-
Report: Contact your institution's Environmental Health & Safety (EHS) department or emergency services.[4] Provide them with the chemical name and the approximate amount spilled.
All waste containing (3,4-Dimethoxyphenyl)hydrazine hydrochloride, including empty containers, contaminated PPE, and experimental residues, must be disposed of as hazardous waste.[4][8]
-
Collect waste in a compatible, sealed, and clearly labeled container.[4][9] The label should read "HAZARDOUS WASTE" and include the chemical name.[4]
-
Store the waste container in a designated, safe location, preferably in secondary containment.
-
Contact your institution's EHS department to schedule a pickup for hazardous waste.[4] Do not pour any waste down the drain.[10][12]
By integrating these safety protocols into your daily laboratory practices, you can confidently and safely advance your research while minimizing risks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
